2,6-Dimethylbenzoic acid
Description
Properties
IUPAC Name |
2,6-dimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBHQDKBSKYGCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212551 | |
| Record name | 2,6-Dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632-46-2 | |
| Record name | 2,6-Dimethylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=632-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dimethylbenzoic Acid: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 632-46-2
Core Properties of 2,6-Dimethylbenzoic Acid
This compound, also known as 2,6-xylic acid, is a substituted aromatic carboxylic acid. Its structure, featuring two methyl groups ortho to the carboxyl group, results in significant steric hindrance that influences its chemical reactivity and physical properties. This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.[1]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 632-46-2 | [2][3] |
| Molecular Formula | C₉H₁₀O₂ | [2][3] |
| Molecular Weight | 150.17 g/mol | [3] |
| Melting Point | 114-117 °C | |
| Boiling Point | Not available | |
| Appearance | White to pale cream crystalline powder | |
| Solubility | Soluble in hot water, ethanol, ether. | [1] |
| pKa | Data available in IUPAC Digitized pKa Dataset | [3] |
Spectral Data
Spectral analysis is crucial for the identification and characterization of this compound.
-
¹H NMR (90 MHz, CDCl₃): Spectral data is available and can be used for structural confirmation.[4]
-
IR Spectrum: The infrared spectrum shows characteristic peaks for the carboxylic acid functional group and the aromatic ring.[2][5] The NIST WebBook provides a reference spectrum.[2]
-
Mass Spectrometry: The mass spectrum of this compound exhibits a fragmentation pattern that can be used for its identification. The molecular ion peak is typically observed, along with fragments corresponding to the loss of water and the carboxyl group.[6]
Synthesis and Purification Protocols
The synthesis of this compound can be achieved through various methods. Below are detailed experimental protocols for its synthesis and subsequent purification.
Synthesis of this compound from 2,6-Dimethylaniline
This protocol outlines a common synthetic route from a commercially available starting material.
Experimental Protocol:
-
Diazotization of 2,6-Dimethylaniline:
-
In a flask equipped with a stirrer, dissolve 2,6-dimethylaniline in a suitable acidic solution (e.g., aqueous HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction (Cyanation):
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in aqueous potassium cyanide (KCN).
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.
-
The resulting 2,6-dimethylbenzonitrile can be extracted with an organic solvent.
-
-
Hydrolysis of 2,6-Dimethylbenzonitrile:
-
Reflux the extracted 2,6-dimethylbenzonitrile with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH) to hydrolyze the nitrile group to a carboxylic acid.
-
After the reaction is complete, cool the mixture and acidify (if a basic hydrolysis was performed) to precipitate the this compound.
-
Collect the crude product by filtration.
-
Purification by Recrystallization
Recrystallization is an effective method for purifying the crude this compound.
Experimental Protocol:
-
Solvent Selection: Hot water is a suitable solvent for the recrystallization of this compound.
-
Dissolution: Dissolve the crude this compound in a minimum amount of boiling water. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot Filtration: If charcoal was added, perform a hot gravity filtration to remove it and any other insoluble impurities.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Drying: Wash the crystals with a small amount of cold water and then dry them in a desiccator or a low-temperature oven.
Analytical Methods
Accurate analysis of this compound is essential for quality control and research purposes.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of this compound. Derivatization is often employed to increase the volatility of the analyte.
Experimental Protocol:
-
Sample Preparation:
-
Extract the this compound from the sample matrix using a suitable solvent (e.g., ethyl acetate).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).
-
Heat the mixture to facilitate the formation of the trimethylsilyl (TMS) ester.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program to achieve separation.
-
The mass spectrometer is operated in electron ionization (EI) mode, and the resulting fragmentation pattern is used for identification and quantification.
-
Biological Relevance and Signaling Pathways
While this compound itself is primarily a synthetic intermediate, its derivatives have shown interesting biological activities, making this scaffold relevant for drug discovery.
Inhibition of the NF-κB Signaling Pathway
Derivatives of benzoic acid have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[7][8][9][10][11] This pathway is a key regulator of inflammation and is implicated in various diseases, including cancer and autoimmune disorders. Inhibition of NF-κB can lead to a reduction in the expression of pro-inflammatory cytokines and other mediators of inflammation. The mechanism of inhibition by some benzoic acid derivatives involves preventing the degradation of IκBα, which retains NF-κB in the cytoplasm.
Induction of Apoptosis via the Mitochondrial Pathway
A derivative of this compound, (2,6-dimethylphenyl)arsonic acid, has been shown to induce apoptosis in leukemia and lymphoma cells through the mitochondrial pathway.[12][13] This intrinsic pathway of apoptosis is initiated by cellular stress and leads to the release of cytochrome c from the mitochondria, followed by the activation of caspases and eventual cell death. This finding suggests that the 2,6-dimethylphenyl moiety could be a valuable pharmacophore for the development of novel anticancer agents that target apoptosis.
Conclusion
This compound is a synthetically important molecule with a well-defined set of properties. Its derivatives are emerging as compounds of interest in drug discovery, with demonstrated activity in modulating key signaling pathways such as NF-κB and the intrinsic apoptosis pathway. The detailed protocols for its synthesis, purification, and analysis provided in this guide offer a valuable resource for researchers and professionals in the field. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.
References
- 1. Page loading... [guidechem.com]
- 2. Benzoic acid, 2,6-dimethyl- [webbook.nist.gov]
- 3. This compound | C9H10O2 | CID 12439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(632-46-2) 1H NMR [m.chemicalbook.com]
- 5. This compound(632-46-2) IR Spectrum [m.chemicalbook.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (2,6-Dimethylphenyl)arsonic Acid Induces Apoptosis through the Mitochondrial Pathway, Downregulates XIAP, and Overcomes Multidrug Resistance to Cytostatic Drugs in Leukemia and Lymphoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Spectroscopic Analysis of 2,6-Dimethylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2,6-Dimethylbenzoic acid. The information is presented in a structured format to facilitate its use in research, drug development, and quality control applications. This document includes tabulated spectroscopic data, detailed experimental protocols for data acquisition, and a visual representation of the general analytical workflow.
Spectroscopic Data
The following sections summarize the essential spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.09 | Singlet | 1H | Carboxylic Acid (-COOH) |
| ~7.74 | Singlet | 2H | Aromatic (H-3, H-5) |
| ~7.23 | Singlet | 1H | Aromatic (H-4) |
| ~2.37 | Singlet | 6H | Methyl (-CH₃) |
| Solvent: CDCl₃[1] |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~172.9 | Carboxylic Acid (C=O) |
| ~138.2 | Aromatic (C-2, C-6) |
| ~135.5 | Aromatic (C-1) |
| ~129.2 | Aromatic (C-4) |
| ~127.9 | Aromatic (C-3, C-5) |
| ~21.2 | Methyl (-CH₃) |
| Solvent: CDCl₃[1] |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900-3200 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic Ring) |
| ~1300 | Medium | C-O stretch (Carboxylic Acid) |
| ~2850-3000 | Medium | C-H stretch (Methyl) |
| Sample Preparation: KBr Pellet or Nujol Mull |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of small organic molecules.
Table 4: Mass Spectrometry Data (Electron Ionization) for this compound
| m/z | Relative Intensity (%) | Assignment |
| 150 | High | [M]⁺ (Molecular Ion) |
| 133 | High | [M - OH]⁺ |
| 105 | Base Peak | [M - COOH]⁺ or [C₈H₉]⁺ |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Medium | [C₆H₅]⁺ (Phenyl ion) |
Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
2.1.1 Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-25 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[2][3]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[2]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2][4] Gentle vortexing or sonication can be used to aid dissolution.
-
Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4]
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0 ppm).
-
Capping and Cleaning: Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.[2]
2.1.2 Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine.
-
Locking and Shimming: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[2] The magnetic field homogeneity is then optimized through a process called shimming to achieve high-resolution spectra.[2]
-
Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal detection.[2]
-
Parameter Setup and Acquisition: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay, and initiate data collection.[2]
Infrared (IR) Spectroscopy (Thin Solid Film Method)
2.2.1 Sample Preparation
-
Dissolution: Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent like methylene chloride or acetone.
-
Deposition: Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate. The ideal film is transparent and not overly thick.
2.2.2 Data Acquisition
-
Background Spectrum: First, acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental absorptions.
-
Sample Spectrum: Place the salt plate with the sample film into the spectrometer's sample holder.
-
Data Collection: Acquire the infrared spectrum of the sample.
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (Electron Ionization)
2.3.1 Sample Introduction
-
Direct Insertion Probe (DIP): The solid this compound sample is placed in a capillary tube at the end of a probe. The probe is inserted into the mass spectrometer's ion source, where the sample is heated to induce vaporization.
-
Gas Chromatography (GC) Inlet: For more volatile samples or mixture analysis, the sample can be introduced through a gas chromatograph, which separates components before they enter the mass spectrometer.
2.3.2 Ionization and Analysis
-
Electron Ionization (EI): In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).
-
Fragmentation: The high energy of the electron beam often causes the molecular ion to be in an excited state, leading to fragmentation into smaller, characteristic charged and neutral pieces.
-
Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative ion abundance versus m/z.
Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-Depth Technical Guide to the 1H NMR Spectrum of 2,6-Dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,6-dimethylbenzoic acid. It includes a summary of spectral data, a detailed experimental protocol for acquiring the spectrum, and a visualization of the molecular structure with corresponding proton assignments. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.
¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons present in the molecule. Due to the molecule's symmetry, the two methyl groups are chemically equivalent, as are the two protons on the aromatic ring at positions 3 and 5. The proton at position 4 is unique. The carboxylic acid proton also gives a characteristic signal.
The following table summarizes the expected ¹H NMR spectral data for this compound, based on typical chemical shifts and coupling patterns for similar aromatic carboxylic acids. The spectrum is typically recorded in deuterated chloroform (CDCl₃).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| 2 x -CH₃ (Methyl Protons) | ~ 2.4 | Singlet | 6H | N/A |
| H-3, H-5 (Aromatic Protons) | ~ 7.0 - 7.2 | Doublet | 2H | ~ 7.6 |
| H-4 (Aromatic Proton) | ~ 7.2 - 7.4 | Triplet | 1H | ~ 7.6 |
| -COOH (Carboxylic Acid Proton) | ~ 11.0 - 12.0 | Broad Singlet | 1H | N/A |
Experimental Protocol for ¹H NMR Spectroscopy
The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.
2.1. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals in the spectrum.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of CDCl₃ to the tube.
-
Homogenization: Cap the NMR tube and gently vortex or shake it until the sample is completely dissolved. If necessary, sonication can be used to aid dissolution.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to prevent line broadening in the spectrum.
2.2. NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.
-
Number of Scans: 16 to 64 scans are generally sufficient for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
-
Acquisition Time: An acquisition time of 2-4 seconds is appropriate.
-
Spectral Width: A spectral width of 12-16 ppm is suitable to cover the expected chemical shift range.
-
Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or an internal standard such as tetramethylsilane (TMS, δ = 0.00 ppm).
2.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.
-
Peak Picking: Identify the chemical shift of each peak. For multiplets, the chemical shift of the center of the multiplet is typically reported.
-
Coupling Constant Measurement: For multiplets, measure the distance between the split peaks in Hertz (Hz) to determine the coupling constants.
Visualization of Molecular Structure and Proton Assignments
The following diagram illustrates the chemical structure of this compound and the assignment of the different proton signals in the ¹H NMR spectrum.
Caption: Chemical structure of this compound with ¹H NMR assignments.
An In-Depth Technical Guide to the ¹³C NMR Analysis of 2,6-Dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of 2,6-dimethylbenzoic acid. It details the structural insights that can be derived from the spectrum, presents a typical experimental protocol for data acquisition, and offers a complete assignment of the observed chemical shifts.
Introduction and Structural Overview
This compound (CAS No. 632-46-2) is an organic compound that belongs to the class of dimethylbenzoic acids. Its structure consists of a benzene ring substituted with a carboxylic acid group and two methyl groups at the ortho positions. The steric hindrance caused by the two adjacent methyl groups forces the carboxylic acid group out of the plane of the benzene ring. This unique structural feature significantly influences its chemical properties and is clearly reflected in its ¹³C NMR spectrum.
¹³C NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. By analyzing the chemical shifts of the carbon atoms, researchers can gain valuable information about the electronic environment, connectivity, and symmetry of the molecule.
Analysis of Molecular Symmetry and Expected Spectrum
The structure of this compound possesses a plane of symmetry that bisects the carboxylic acid group and the C1-C4 bond of the aromatic ring. This symmetry renders several carbon atoms chemically equivalent.
-
C2 and C6 are equivalent.
-
C3 and C5 are equivalent.
-
The two methyl carbons are equivalent.
-
C1 , C4 , and the carboxyl carbon (C=O) are unique.
Consequently, a total of six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
Experimental Protocol
A standard protocol for acquiring the ¹³C NMR spectrum of this compound is outlined below. This protocol is a general guideline and may be adapted based on the specific instrumentation available.
| Parameter | Description |
| Instrument | A multinuclear NMR spectrometer (e.g., Bruker, JEOL, Varian) operating at a ¹³C frequency of 22.63 MHz or higher. |
| Sample Preparation | Approximately 10-50 mg of this compound is dissolved in ~0.6-0.7 mL of deuterated chloroform (CDCl₃). |
| Internal Standard | Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm). The residual solvent peak of CDCl₃ (δ ≈ 77.16 ppm) can also be used for calibration. |
| Acquisition Mode | Proton-decoupled mode to simplify the spectrum to singlets for each unique carbon environment. |
| Acquisition Time | Typically 1-2 seconds. |
| Relaxation Delay (d1) | A delay of 2-5 seconds between pulses is used to allow for full relaxation of the carbon nuclei, especially quaternary carbons. |
| Number of Scans (ns) | Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio. |
| Temperature | The experiment is typically conducted at ambient probe temperature (e.g., 298 K). |
Data Presentation and Interpretation
The ¹³C NMR spectrum of this compound was acquired in CDCl₃ at 22.63 MHz. The observed chemical shifts are presented and assigned in the table below.
| Chemical Shift (δ, ppm) | Assigned Carbon Atom | Rationale for Assignment |
| 174.5 | C =O (Carboxyl) | The carboxyl carbon is the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms, placing it furthest downfield. |
| 137.9 | C 2 / C 6 | These quaternary carbons are directly attached to the electron-donating methyl groups, leading to a downfield shift into the aromatic region. |
| 134.4 | C 1 | This is the ipso-carbon to which the carboxylic acid group is attached. It is a quaternary carbon and is deshielded by the substituent. |
| 129.8 | C 4 | This carbon is para to the carboxylic acid group and experiences a moderate electronic effect, resulting in a typical aromatic chemical shift. |
| 127.8 | C 3 / C 5 | These carbons are meta to the carboxylic acid group and ortho to the methyl groups, representing the most shielded of the aromatic carbons. |
| 20.2 | -C H₃ (Methyl) | The methyl carbons are in the aliphatic region and are the most shielded, appearing furthest upfield as expected for sp³ hybridized carbons. |
Visualization of Peak Assignments
The logical relationship between the molecular structure of this compound and its corresponding ¹³C NMR chemical shifts is illustrated in the diagram below.
Caption: Correlation between the carbon atoms of this compound and their ¹³C NMR signals.
This comprehensive guide serves as a valuable resource for the structural elucidation and quality control of this compound and related compounds in research and development settings.
The Solubility of 2,6-Dimethylbenzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylbenzoic acid is a substituted aromatic carboxylic acid with applications in organic synthesis and as a potential intermediate in the development of pharmaceuticals. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and analytical characterization. This technical guide provides an in-depth overview of the solubility of this compound, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.
Qualitative Solubility Data
General observations indicate that this compound, a crystalline solid, exhibits good solubility in various organic solvents while having limited solubility in water.[1] This behavior is attributed to the hydrophobic nature of the benzene ring and the two methyl groups, which outweighs the hydrophilic character of the carboxylic acid group.
| Solvent Class | Representative Solvents | Qualitative Solubility |
| Alcohols | Ethanol | Soluble[1] |
| Ethers | Diethyl Ether | Soluble[1] |
| Water | Limited Solubility[1] |
Note: This table represents a summary of the qualitative data found. Quantitative determination is necessary for specific applications.
Experimental Protocols for Solubility Determination
Accurate determination of the solubility of this compound can be achieved through several established laboratory methods. The choice of method often depends on the properties of the solute and solvent, the required accuracy, and the available equipment.
Isothermal Shake-Flask Method
This is a widely used and reliable method for determining equilibrium solubility.
a. Materials and Apparatus:
-
High-purity this compound
-
Analytical grade organic solvents
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Vials with tight-fitting caps
-
Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC)
b. Procedure:
-
An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial. The presence of excess solid ensures that the solution reaches saturation.
-
The vials are placed in a thermostatically controlled shaker or water bath and agitated at a constant temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, the agitation is stopped, and the vials are allowed to stand to allow the undissolved solid to settle.
-
A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a membrane filter (e.g., 0.45 µm) to remove any suspended solid particles.
-
The concentration of this compound in the clear filtrate is then determined using a suitable analytical technique.
Gravimetric Method
This method is straightforward and relies on the evaporation of the solvent to determine the mass of the dissolved solute.
a. Procedure:
-
A saturated solution is prepared using the Isothermal Shake-Flask Method as described above.
-
A known volume or mass of the clear, saturated filtrate is accurately transferred to a pre-weighed container.
-
The solvent is carefully evaporated from the container under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute).
-
The container with the dried solid residue is cooled in a desiccator to room temperature and then weighed.
-
The mass of the dissolved this compound is determined by subtracting the initial mass of the empty container.
-
The solubility is then calculated as mass of solute per volume or mass of solvent.
UV-Vis Spectrophotometry
This method is suitable if this compound exhibits sufficient UV absorbance in the chosen solvent and does not degrade under the experimental conditions.
a. Procedure:
-
Preparation of a Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.
-
Sample Analysis: A saturated solution is prepared and filtered as described in the Isothermal Shake-Flask Method. A small, accurately measured aliquot of the saturated solution is diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
The absorbance of the diluted sample is measured at λmax.
-
The concentration of the diluted sample is determined from the calibration curve. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.
References
An In-depth Technical Guide to the pKa of 2,6-Dimethylbenzoic Acid and Its Significance
This technical guide provides a comprehensive analysis of the acid dissociation constant (pKa) of 2,6-dimethylbenzoic acid, a molecule of significant interest in chemical and pharmaceutical sciences. We will delve into the underlying principles governing its unique acidity, its implications in drug development, and the experimental methodologies used for its characterization.
The pKa of this compound: The Ortho-Effect
The acidity of this compound is a classic illustration of the "ortho-effect," a phenomenon observed in substituted benzene compounds.[1] This effect describes how a substituent at the ortho-position (adjacent to the primary functional group) can significantly alter the compound's chemical properties, often due to steric hindrance.[1]
In the case of this compound, the two methyl groups flanking the carboxylic acid group create substantial steric strain. This forces the -COOH group to twist out of the plane of the benzene ring.[1][2] This loss of coplanarity inhibits the resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity of the proton on the carboxyl group, resulting in a lower pKa value compared to benzoic acid or its meta- and para-substituted isomers.[1][3] Essentially, any ortho-substituent that prevents the carboxyl group from being coplanar with the ring will increase the acidity of the benzoic acid derivative.[2]
The following diagram illustrates the steric hindrance and resulting loss of resonance characteristic of the ortho-effect in this compound.
References
An In-Depth Technical Guide to the Synthesis and Applications of 2,6-Dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dimethylbenzoic acid, a sterically hindered aromatic carboxylic acid, serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique structural features make it a valuable precursor for a range of applications, from the development of novel pharmaceuticals to the synthesis of specialized polymers and ligands for catalysis. This technical guide provides a comprehensive overview of the principal synthetic routes to this compound, complete with detailed experimental protocols and a comparative analysis of their efficiencies. Furthermore, this document explores its key applications, with a particular focus on its role in drug discovery as a scaffold for anti-inflammatory and anticonvulsant agents. The underlying mechanisms of action and relevant biological signaling pathways are also discussed and visualized.
Physicochemical Properties
This compound is a white crystalline solid with the following properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀O₂ | [1][2] |
| Molecular Weight | 150.17 g/mol | [2] |
| Melting Point | 114-116 °C | [3] |
| CAS Number | 632-46-2 | [1][3] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [1] |
Spectroscopic Data:
-
¹H NMR: Spectral data is available and can be used for structural confirmation.[1]
-
¹³C NMR: Available for structural elucidation.[4]
-
IR, MS: Data has been reported and can be found in various chemical databases.[4]
Synthesis of this compound
Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and required purity. The three primary methods are detailed below.
Logical Flow of Synthetic Routes
Figure 1: Overview of the primary synthetic pathways to this compound.
Grignard Carboxylation of 2-Bromo-m-xylene
This is a classic and reliable method for the synthesis of this compound, involving the formation of a Grignard reagent followed by its reaction with carbon dioxide.
Experimental Protocol:
-
Materials:
-
2-Bromo-m-xylene
-
Magnesium turnings
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), concentrated
-
Iodine crystal (for initiation, optional)
-
-
Procedure:
-
Grignard Reagent Formation:
-
All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve 2-bromo-m-xylene (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the 2-bromo-m-xylene solution to the magnesium. If the reaction does not start, add a small crystal of iodine and/or gently warm the flask.
-
Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining 2-bromo-m-xylene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[5]
-
-
Carboxylation:
-
Crush a sufficient amount of dry ice and place it in a separate beaker.
-
Slowly pour the Grignard solution onto the crushed dry ice with stirring. A vigorous reaction will occur.
-
-
Work-up and Purification:
-
Allow the excess dry ice to sublime.
-
Slowly add dilute hydrochloric acid to the residue until the solution is acidic to dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol/water.[6]
-
-
-
Reported Yield: A 73% yield has been reported for the carbonation of the Grignard reagent derived from the corresponding iodo compound.[7]
Oxidation of 2,6-Dimethylphenol
The oxidation of the methyl groups of 2,6-dimethylphenol to a carboxylic acid is another viable synthetic route.
Experimental Protocol:
-
Materials:
-
2,6-Dimethylphenol
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃) (for quenching excess permanganate)
-
-
Procedure:
-
Oxidation:
-
In a round-bottom flask, dissolve 2,6-dimethylphenol (1.0 equivalent) in an aqueous solution of NaOH or KOH.
-
Heat the solution to reflux.
-
Slowly add a solution of potassium permanganate (excess) in water to the refluxing mixture. The purple color of the permanganate will disappear as it reacts.
-
Continue the addition until a persistent purple color is observed, indicating the completion of the oxidation.
-
-
Work-up and Purification:
-
Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate.
-
If necessary, add a small amount of sodium bisulfite to the filtrate to destroy any remaining permanganate.
-
Acidify the clear filtrate with concentrated H₂SO₄ or HCl until the pH is acidic, which will precipitate the this compound.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization.
-
-
Hydrolysis of 2,6-Dimethylbenzonitrile
The hydrolysis of the corresponding nitrile offers a direct route to the carboxylic acid.
Experimental Protocol:
-
Materials:
-
2,6-Dimethylbenzonitrile
-
Concentrated sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH)
-
Water
-
-
Procedure (Acid-Catalyzed):
-
Hydrolysis:
-
In a round-bottom flask, add 2,6-dimethylbenzonitrile and a mixture of concentrated sulfuric acid and water.
-
Heat the mixture under reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it onto crushed ice.
-
The this compound will precipitate.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent.
-
-
-
Procedure (Base-Catalyzed):
-
Hydrolysis:
-
In a round-bottom flask, reflux a mixture of 2,6-dimethylbenzonitrile and an aqueous solution of sodium hydroxide.
-
Continue heating until the evolution of ammonia ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture.
-
Acidify the solution with concentrated hydrochloric acid to precipitate the this compound.
-
Collect the product by filtration, wash with cold water, and recrystallize.
-
-
Comparative Analysis of Synthetic Routes
| Synthesis Method | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |
| Grignard Carboxylation | 2-Bromo-m-xylene | Mg, CO₂ | High yield, reliable | Requires strictly anhydrous conditions | ~73[7] |
| Oxidation | 2,6-Dimethylphenol | KMnO₄ | Readily available starting material | Use of strong oxidizing agent, MnO₂ waste | Variable |
| Nitrile Hydrolysis | 2,6-Dimethylbenzonitrile | H₂SO₄ or NaOH | Direct conversion | Can require harsh reaction conditions | Variable |
Applications of this compound
Intermediate in Organic Synthesis
This compound is a valuable intermediate for the synthesis of more complex molecules. Its carboxylic acid group can be readily converted into other functional groups such as esters, amides, acid chlorides, and alcohols.[8]
Workflow for Derivative Synthesis:
Figure 2: Common synthetic transformations of this compound.
Experimental Protocol for 2,6-Dimethylbenzoyl Chloride Synthesis:
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dry benzene or toluene
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend this compound (1.0 equivalent) in dry benzene or toluene.
-
Add thionyl chloride (1.2-1.5 equivalents) dropwise.
-
Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.
-
After cooling, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2,6-dimethylbenzoyl chloride, which can be used directly or purified by distillation.[9]
-
Applications in Medicinal Chemistry
This compound and its derivatives have garnered significant interest in drug discovery, primarily due to their anti-inflammatory and anticonvulsant properties.[3][10]
Derivatives of this compound are being investigated as potential anti-inflammatory drugs. The structural similarity of some derivatives to non-steroidal anti-inflammatory drugs (NSAIDs) suggests that they may act by inhibiting cyclooxygenase (COX) enzymes.
Potential Mechanism of Action: COX Inhibition
COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Inhibition of these enzymes is a common mechanism for many anti-inflammatory drugs.
Figure 3: Postulated mechanism of action for this compound derivatives as COX inhibitors.
Structure-activity relationship (SAR) studies are crucial for optimizing the inhibitory potency and selectivity of these compounds for COX-2 over COX-1 to minimize gastrointestinal side effects.[3][11]
Certain semicarbazone derivatives incorporating the N-(2,6-dimethylphenyl) moiety have shown promising anticonvulsant activity. These compounds are designed as pharmacophore hybrids and have demonstrated efficacy in various seizure models. One proposed mechanism of action is the inhibition of GABA transaminase, leading to increased levels of the inhibitory neurotransmitter GABA in the brain.[10]
Other Applications
-
Ligands in Catalysis: The sterically hindered nature of the 2,6-dimethylphenyl group makes its derivatives useful as ligands in transition metal catalysis, influencing the selectivity and activity of the catalyst.
-
Materials Science: this compound can be used as a linker in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis.[12][13] It can also be a component in the synthesis of specialized polymers.[14]
Conclusion
This compound is a readily accessible and highly versatile chemical intermediate. The synthetic routes described herein offer reliable methods for its preparation, with the Grignard carboxylation being a particularly high-yielding approach. Its applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticonvulsant agents, continue to be an active area of research. The unique steric and electronic properties conferred by the 2,6-dimethyl substitution pattern make this molecule a valuable tool for chemists and drug discovery professionals. Further exploration of its derivatives is likely to yield novel compounds with significant therapeutic and material science applications.
References
- 1. This compound(632-46-2) 1H NMR spectrum [chemicalbook.com]
- 2. ekwan.github.io [ekwan.github.io]
- 3. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H10O2 | CID 12439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rroij.com [rroij.com]
- 13. Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
The Biological Activity of 2,6-Dimethylbenzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2,6-dimethylbenzoic acid represent a class of small molecules with emerging therapeutic potential. The strategic placement of methyl groups in the ortho positions of the benzoic acid scaffold imparts unique steric and electronic properties, influencing their biological activity. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and development in this area. While extensive research on a wide array of this compound derivatives is still developing, this guide consolidates existing knowledge on related compounds to provide a foundational understanding and to highlight promising avenues for future investigation.
Introduction
Benzoic acid and its derivatives have long been recognized for their diverse biological activities and are integral to the development of numerous therapeutic agents.[1] The substitution pattern on the aromatic ring plays a crucial role in determining the pharmacological profile of these compounds. This compound, with its sterically hindered carboxyl group, presents a unique scaffold for the design of novel bioactive molecules. This guide explores the synthesis, biological evaluation, and mechanistic insights into the anticancer, anti-inflammatory, and antimicrobial activities of its derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives, such as amides and esters, typically starts from this compound. A common route for amide synthesis involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with a desired amine.
General Synthesis of N-Aryl-2,6-dimethylbenzamides
A general method for synthesizing N-aryl-2,6-dimethylbenzamides involves a two-step process:
-
Formation of 2,6-Dimethylbenzoyl Chloride: this compound is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to produce 2,6-dimethylbenzoyl chloride. This reaction is typically performed in an inert solvent.
-
Amidation: The resulting 2,6-dimethylbenzoyl chloride is then reacted with a substituted aniline in the presence of a base (e.g., pyridine or triethylamine) to yield the corresponding N-aryl-2,6-dimethylbenzamide.
General synthetic workflow for N-Aryl-2,6-dimethylbenzamides.
Anticancer Activity
While specific data for a broad range of this compound derivatives is limited, studies on structurally related benzamide derivatives have shown significant anticancer potential. For instance, certain 4-methylbenzamide derivatives incorporating 2,6-disubstituted purines have demonstrated potent inhibitory activity against various cancer cell lines.[2]
Quantitative Data
The following table summarizes the anticancer activity of selected benzamide derivatives, providing an indication of the potential efficacy of this class of compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Methylbenzamide-purine derivatives | K562 (Leukemia) | 2.27 - 2.53 | [2] |
| HL-60 (Leukemia) | 1.42 - 1.52 | [2] | |
| OKP-GS | 4.56 - 24.77 | [2] |
Potential Mechanisms of Action and Signaling Pathways
The anticancer activity of benzoic acid derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. While direct evidence for this compound derivatives is still emerging, related compounds have been shown to affect the following pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is frequently dysregulated in cancer.[3][4] Some natural products are known to inhibit this pathway, suggesting a potential mechanism for novel anticancer agents.[4]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway plays a crucial role in transmitting signals from the cell surface to the nucleus, thereby regulating gene expression and critical cellular processes like proliferation and differentiation.[5] A related compound, 2,6-dimethoxy-1,4-benzoquinone, has been shown to inhibit the p38 MAPK signaling pathway in non-small cell lung cancer cells.[2]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in the transduction of extracellular signals from cytokines and growth factors and plays a critical role in cell proliferation, differentiation, and immune responses.[6][7] Dysregulation of this pathway is implicated in various cancers.
Hypothesized modulation of key cancer signaling pathways.
Anti-inflammatory Activity
Derivatives of benzoic acid have been investigated for their anti-inflammatory properties. The mechanism of action often involves the inhibition of pro-inflammatory mediators and signaling pathways.
In Vivo Models for Evaluation
The carrageenan-induced paw edema model in rats is a standard and widely used in vivo assay to screen for acute anti-inflammatory activity.[8]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping and Administration: Animals are fasted overnight with free access to water. They are divided into groups: a control group, a standard group (e.g., receiving indomethacin), and test groups receiving different doses of the this compound derivative. The test compounds and standard drug are administered orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Potential Mechanisms of Action and Signaling Pathways
The anti-inflammatory effects of benzoic acid derivatives are often linked to the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[9] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Hypothesized inhibition of the NF-κB signaling pathway.
Antimicrobial Activity
N-substituted benzamide derivatives have demonstrated a range of antimicrobial activities.[10] The nature of the substituent on the amide nitrogen can significantly influence the potency and spectrum of activity.
Quantitative Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for some N-benzamide derivatives against common bacterial strains, indicating the potential for this class of compounds as antimicrobial agents.
| Compound | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| Benzamide derivative 5a | 6.25 | 3.12 | [10] |
| Benzamide derivative 6b | - | 3.12 | [10] |
| Benzamide derivative 6c | 6.25 | - | [10] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[11][12]
-
Preparation of Test Compound: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Inoculate the wells with the bacterial suspension. Include a positive control (bacteria and medium, no compound) and a negative control (medium only). Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Conclusion and Future Directions
Derivatives of this compound represent a promising, yet underexplored, scaffold in medicinal chemistry. The available data on related compounds suggest their potential as anticancer, anti-inflammatory, and antimicrobial agents. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound amides, esters, and other derivatives to establish clear structure-activity relationships. Mechanistic studies are crucial to identify the specific molecular targets and signaling pathways modulated by these compounds, which will guide the rational design of more potent and selective therapeutic agents. The in-depth protocols and visualized pathways provided in this guide serve as a foundation for researchers to embark on this exciting area of drug discovery.
References
- 1. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors [mdpi.com]
- 3. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The JAK/STAT Pathway and Its Selective Inhibition in the Treatment of Atopic Dermatitis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Synthesis and Evaluation of Non-steroidal Antiinflammatory Activity of N ,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides | Buzmakova | Drug development & registration [pharmjournal.ru]
- 9. researchgate.net [researchgate.net]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Novel Mono Acid Esters Derived from the Constituents of Urtica pilulifera - PubMed [pubmed.ncbi.nlm.nih.gov]
The Lynchpin of Anti-Inflammatory Drug Development: 2,6-Dimethylbenzoic Acid as a Core Intermediate
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 23, 2025
Executive Summary
In the landscape of medicinal chemistry, the pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor. Within this pursuit, the strategic selection of versatile chemical intermediates is paramount. 2,6-Dimethylbenzoic acid, a readily available aromatic carboxylic acid, has emerged as a crucial building block in the synthesis of potent anti-inflammatory drugs. Its unique structural features, particularly the sterically hindered carboxyl group flanked by two methyl groups, offer distinct reactivity and provide a robust scaffold for the elaboration of complex molecular architectures. This technical guide provides an in-depth exploration of the role of this compound and its close derivatives as intermediates in the synthesis of clinically relevant anti-inflammatory agents, with a focus on dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibitors. This document furnishes detailed experimental protocols, quantitative biological data, and visual workflows to empower researchers in the field of drug discovery and development.
Introduction: The Therapeutic Potential of Targeting Inflammation
Inflammation is a complex biological response to harmful stimuli and is a key component of numerous pathological conditions, including arthritis, cardiovascular disease, and neurodegenerative disorders. The arachidonic acid cascade is a central pathway in the inflammatory process, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes through the action of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, respectively.[1][2] While traditional non-steroidal anti-inflammatory drugs (NSAIDs) effectively target COX enzymes, their long-term use is often associated with gastrointestinal side effects, partly due to the shunting of the arachidonic acid metabolism towards the pro-inflammatory LOX pathway.[1] This has spurred the development of dual COX/LOX inhibitors, which offer the promise of broader anti-inflammatory activity with an improved safety profile.
This compound and its derivatives serve as ideal starting points for the synthesis of such dual inhibitors. The 2,6-dimethyl substitution pattern is a key pharmacophoric element that can be strategically incorporated to modulate the selectivity and potency of the final drug molecule.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a starting material is fundamental to its application in multi-step synthesis.
| Property | Value | Reference |
| CAS Number | 632-46-2 | |
| Molecular Formula | C₉H₁₀O₂ | |
| Molecular Weight | 150.17 g/mol | |
| Appearance | White to pale cream crystalline powder | |
| Melting Point | 114-117 °C | |
| Solubility | Soluble in ethanol, ether; sparingly soluble in water |
Synthetic Pathways Utilizing 2,6-Dimethylphenyl Intermediates
The core of this technical guide focuses on the synthetic utility of the 2,6-dimethylphenyl moiety in constructing potent anti-inflammatory agents. While direct use of this compound is one route, its close chemical relative, 2,6-dimethylaniline, often serves as a more direct precursor in the synthesis of key pharmacophores. The following sections detail the synthesis of a crucial intermediate, 2-((2,6-dimethylphenyl)amino)acetic acid, a foundational element in the structure of many COX/LOX inhibitors, including the notable example of Licofelone.
Synthesis of the Key Intermediate: 2-((2,6-Dimethylphenyl)amino)acetic Acid
The synthesis of this key intermediate can be approached through several established methodologies in organic chemistry, primarily focusing on the formation of the critical carbon-nitrogen bond.
This protocol provides a reliable and scalable method for the synthesis of the target intermediate starting from 2,6-dimethylaniline.
Step 1: Synthesis of α-Chloro-2,6-dimethylacetanilide
-
Materials:
-
2,6-Dimethylaniline
-
Glacial Acetic Acid
-
Chloroacetyl chloride
-
250 mL Conical Flask
-
-
Procedure:
-
In a dry 250 mL conical flask, place 5 mL of 2,6-dimethylaniline.
-
Add 2 mL of glacial acetic acid to the flask.
-
Slowly add 3 mL of chloroacetyl chloride while continuously swirling the contents of the flask. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete reaction.
-
The resulting solid product, α-chloro-2,6-dimethylacetanilide, can be isolated by filtration, washed with cold water, and dried.
-
Step 2: Hydrolysis to 2-((2,6-Dimethylphenyl)amino)acetic Acid
-
Materials:
-
α-Chloro-2,6-dimethylacetanilide
-
Aqueous Sodium Hydroxide Solution (e.g., 10% w/v)
-
Hydrochloric Acid (for acidification)
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
Suspend the crude α-chloro-2,6-dimethylacetanilide in an aqueous solution of sodium hydroxide in a round-bottom flask.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the hydrolysis, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with hydrochloric acid to a pH of approximately 3-4, which will precipitate the product.
-
Isolate the solid 2-((2,6-dimethylphenyl)amino)acetic acid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Application in the Synthesis of a Dual COX/LOX Inhibitor: Licofelone
The 2,6-dimethylphenylacetic acid moiety is a core structural feature of Licofelone, a potent dual inhibitor of COX and 5-LOX that has undergone extensive clinical investigation for the treatment of osteoarthritis.[1][2]
Biological Activity of Licofelone
The dual inhibitory action of Licofelone provides a balanced suppression of prostaglandin and leukotriene synthesis.
| Target Enzyme | IC₅₀ (µM) | Assay System | Reference |
| Cyclooxygenase-1 (COX-1) | 0.8 | Isolated ovine COX-1 | [2] |
| Cyclooxygenase-2 (COX-2) | > 30 | Isolated human recombinant COX-2 | [2] |
| 5-Lipoxygenase (5-LOX) | 0.18 | Purified Enzyme Assay | [1] |
| Microsomal Prostaglandin E₂ Synthase-1 (mPGES-1) | 6 | Microsomes from IL-1β-treated A549 cells | [2] |
Note: IC₅₀ values can vary depending on the specific assay conditions. In intact cells, licofelone potently blocks PGE₂ formation with an IC₅₀ < 1 µM.[2]
Signaling Pathway of Arachidonic Acid Metabolism and Inhibition by Licofelone
The following diagram illustrates the central role of the arachidonic acid cascade in inflammation and the dual points of intervention by Licofelone.
References
An In-Depth Technical Guide to the Discovery and Historical Background of 2,6-Dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylbenzoic acid, a seemingly simple aromatic carboxylic acid, possesses a rich and evolving history within the landscape of organic chemistry. Its unique structural feature—two methyl groups flanking the carboxylic acid functionality—imparts significant steric hindrance that has both challenged and intrigued chemists for over a century. This steric impediment governs its reactivity, influencing everything from esterification rates to its utility as a building block in complex molecular architectures. This technical guide delves into the discovery and historical background of this compound, tracing the evolution of its synthesis from early pioneering work to modern, sophisticated methodologies. Understanding this historical context provides valuable insights into the fundamental principles of organic synthesis and the ongoing quest for more efficient and selective chemical transformations.
Discovery and Early Synthesis
The precise first synthesis of this compound is rooted in the foundational explorations of aromatic chemistry in the late 19th century. While a single definitive "discovery" paper is not readily apparent in modern databases, the work of German chemist Oscar Jacobsen in the 1880s on the rearrangement of polyalkylbenzene derivatives is of significant historical relevance[1][2][3]. The Jacobsen rearrangement , a reaction involving the migration of alkyl groups on a benzene ring in the presence of sulfuric acid, laid the conceptual groundwork for the formation of vicinally substituted aromatics like this compound[4]. Early preparations of related methylated benzoic acids, often referred to by their common names such as "xylylic acids," were also being investigated during this period.
One of the earliest documented methods for preparing this compound that gained traction involved the oxidation of 1,3-dimethylbenzene (m-xylene) . These early oxidation reactions were often harsh, employing strong oxidizing agents like nitric acid, and typically resulted in a mixture of isomers, including 3,5-dimethylbenzoic acid, which required tedious purification steps such as steam distillation to isolate the desired 2,6-isomer[5].
A significant advancement in the synthesis of specifically substituted benzoic acids came with the advent of organometallic chemistry . The development of the Grignard reaction in the early 20th century provided a more direct and reliable route. This method involves the formation of a Grignard reagent from a corresponding aryl halide, followed by carboxylation with carbon dioxide. In the case of this compound, this would involve the reaction of 2-bromo-1,3-dimethylbenzene with magnesium to form the Grignard reagent, which is then quenched with solid carbon dioxide (dry ice) to yield the carboxylate salt. Subsequent acidification produces this compound in good yield[6]. This approach offered a significant improvement in regioselectivity compared to the earlier oxidation methods.
Another important historical route to this compound involved the use of 2,6-dimethylaniline as a starting material . This method typically involves the diazotization of the aniline followed by a Sandmeyer-type reaction to introduce a nitrile group, which can then be hydrolyzed to the carboxylic acid. Alternatively, direct conversion of the diazonium salt to the carboxylic acid could be achieved under specific conditions.
Evolution of Synthetic Methodologies
The mid-20th century and beyond saw the refinement of existing methods and the development of new, more efficient synthetic strategies for preparing this compound. These advancements were driven by the increasing demand for this compound as a versatile intermediate in organic synthesis and medicinal chemistry.
Catalytic Oxidation
Modern industrial production of benzoic acid and its derivatives often relies on the catalytic oxidation of alkylbenzenes using air or oxygen. This approach is more economical and environmentally friendly than the stoichiometric use of strong oxidizing agents. While the selective oxidation of one methyl group in m-xylene to produce this compound can be challenging, significant progress has been made in developing catalyst systems that can achieve this transformation with reasonable selectivity.
Advanced Organometallic Approaches
While the Grignard reaction remains a robust method, other organometallic approaches have also been explored. For instance, the use of organolithium reagents, prepared via halogen-metal exchange or direct metallation, followed by carboxylation, offers an alternative route.
The following table summarizes some of the key historical and modern synthetic approaches to this compound.
| Method | Starting Material | Key Reagents | Historical Context |
| Oxidation | m-Xylene | Nitric Acid, Potassium Permanganate | Late 19th/Early 20th Century |
| Grignard Reaction | 2-Bromo-1,3-dimethylbenzene | Mg, CO2, H3O+ | Early 20th Century |
| From Aniline | 2,6-Dimethylaniline | NaNO2, H+, CuCN (or other) | Mid 20th Century |
| Catalytic Oxidation | m-Xylene | Metal catalysts, O2 | Modern Industrial Method |
Experimental Protocols
To provide a practical understanding of the synthesis of this compound, a detailed experimental protocol for a classic and reliable laboratory-scale method is presented below.
Synthesis via Grignard Reaction
This procedure outlines the preparation of this compound from 2-bromo-1,3-dimethylbenzene via a Grignard reaction.
Materials:
-
2-Bromo-1,3-dimethylbenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid carbon dioxide)
-
Concentrated hydrochloric acid
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 2-bromo-1,3-dimethylbenzene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should start spontaneously, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be necessary. Once the reaction has initiated, add the remaining solution of 2-bromo-1,3-dimethylbenzene at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the Grignard reagent solution in an ice bath. In a separate beaker, crush a sufficient amount of dry ice. Cautiously and in small portions, pour the Grignard solution onto the crushed dry ice with gentle stirring. A vigorous reaction will occur. Allow the mixture to stand until the excess dry ice has sublimed.
-
Work-up: Slowly add a mixture of crushed ice and concentrated hydrochloric acid to the reaction mixture to decompose the magnesium salt. Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer with two additional portions of diethyl ether. Combine the ether extracts and wash with a saturated sodium bicarbonate solution.
-
Isolation and Purification: Acidify the aqueous bicarbonate layer with concentrated hydrochloric acid until no more precipitate forms. Collect the crude this compound by vacuum filtration. Recrystallize the crude product from a suitable solvent, such as ethanol-water, to obtain pure this compound. Dry the purified crystals in a desiccator.
Visualizing the Synthetic Pathways
The logical progression of the synthesis of this compound can be visualized through a workflow diagram.
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Conclusion
The journey of this compound from its early, often non-selective syntheses to the highly efficient and specific methods available today mirrors the broader evolution of organic chemistry. The challenges posed by its sterically hindered nature have spurred the development and refinement of powerful synthetic tools. For researchers, scientists, and drug development professionals, a deep understanding of this historical context not only enriches their chemical knowledge but also provides a valuable perspective on the ingenuity and perseverance that drive chemical innovation. The continued exploration of new synthetic routes and applications for this compound and its derivatives ensures its enduring relevance in the field of chemical science.
References
The Commercial Landscape and Scientific Applications of 2,6-Dimethylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylbenzoic acid (CAS No. 632-46-2), a substituted aromatic carboxylic acid, serves as a versatile building block in organic synthesis and holds significance in various industrial and research applications. Its unique structural arrangement, with two methyl groups flanking the carboxylic acid moiety, imparts distinct chemical properties that are leveraged in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. This in-depth technical guide provides a comprehensive overview of the commercial availability of this compound, its key physicochemical properties, and detailed experimental protocols for its application, particularly in the synthesis of anti-inflammatory agents and its use as a potential geothermal tracer.
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. Purity levels typically range from 97% to over 99%, with common analytical techniques for purity assessment including Gas Chromatography (GC) and Titration.
| Supplier | Purity/Assay | Available Quantities |
| Sigma-Aldrich | ≥97%[1][2] | Grams to kilograms |
| TCI Chemicals | >98.0% (GC)[3] | 5g, 25g, and bulk inquiries[4] |
| Thermo Scientific Chemicals (Alfa Aesar) | 98+%[5][6] | 1g, 5g, 25g[5] |
| Santa Cruz Biotechnology | N/A | Research quantities[7] |
| CymitQuimica | >98.0% (GC) and other purities[8] | Various |
| Achmem | 95% | 100g, 500g, 1kg[9] |
| Lab Pro Inc. | Min. 98.0% (GC,T)[10] | 25g |
| Guidechem | 99% | 10g, 1kg, 25kg[11] |
| ChemicalBook | Various | Kilogram to metric ton |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design and chemical synthesis.
| Property | Value |
| CAS Number | 632-46-2[1][7][12] |
| Molecular Formula | C₉H₁₀O₂[7][12] |
| Molecular Weight | 150.17 g/mol [7][12] |
| Appearance | White to off-white crystalline solid/powder[5][8][10] |
| Melting Point | 114-117 °C[1][13] |
| Boiling Point | 155 - 160 °C (at 17 torr)[13] |
| pKa | 3.56[13] |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water.[8] |
| Synonyms | m-Xylene-2-carboxylic acid, vic.-m-Xylylic acid[1][12] |
Applications and Experimental Protocols
This compound is a key intermediate in the synthesis of various organic compounds. Its primary applications lie in the development of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs), and as a chemical tracer in geothermal studies.
Synthesis of Mefenamic Acid Analogues (Anti-inflammatory Agents)
This compound is a structural component of several NSAIDs, including mefenamic acid. The following is a representative, generalized protocol for the synthesis of a mefenamic acid analogue, illustrating the use of 2,6-dimethylaniline, which can be conceptually linked to the corresponding benzoic acid.
Experimental Protocol: Synthesis of a Mefenamic Acid Analogue
This protocol outlines a common synthetic route to N-arylanthranilic acids.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid (1 equivalent), 2,6-dimethylaniline (1.2 equivalents), and potassium carbonate (2 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Catalyst Addition: Add a catalytic amount of a copper catalyst, such as copper(I) iodide or copper powder.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 120-150 °C and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.
-
Acidification: Acidify the aqueous mixture with a mineral acid (e.g., hydrochloric acid) to a pH of 2-3. This will precipitate the N-arylanthranilic acid product.
-
Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure mefenamic acid analogue.
Biological Target and Signaling Pathway of Mefenamic Acid Analogues
Mefenamic acid and its analogues primarily exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[11] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Application as a Geothermal Tracer
Aromatic carboxylic acids, including this compound, have been identified as potential tracers for monitoring fluid flow in geothermal reservoirs due to their thermal stability.[14]
Experimental Workflow: Use of this compound as a Geothermal Tracer
The following workflow outlines the key steps for utilizing this compound as a tracer in a geothermal field.
-
Tracer Selection and Preparation:
-
Confirm the thermal stability of this compound under the specific reservoir conditions (temperature, pressure, fluid chemistry).
-
Prepare a concentrated solution of this compound in a suitable solvent that is compatible with the geothermal fluid.
-
-
Injection:
-
Inject a known quantity of the tracer solution as a pulse into an injection well.
-
Record the precise time and volume of the injection.
-
-
Sampling:
-
Collect fluid samples at regular intervals from one or more production wells.
-
Record the time and location of each sample.
-
-
Sample Preparation and Analysis:
-
Filter the collected geothermal fluid samples to remove any suspended solids.
-
Employ a suitable extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction, to concentrate the analyte.
-
Analyze the extracted samples using a sensitive analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[15]
-
-
Data Interpretation:
-
Plot the concentration of this compound in the produced fluid over time to generate a tracer-return curve.
-
Analyze the shape and timing of the curve to determine parameters such as fluid velocity, flow paths, and reservoir volume.
-
Conclusion
This compound is a commercially accessible and valuable chemical intermediate with significant applications in both pharmaceutical development and industrial processes. For researchers and drug development professionals, its role as a precursor in the synthesis of anti-inflammatory drugs offers a tangible starting point for the development of novel therapeutics. Furthermore, its potential as a robust geothermal tracer highlights its utility in environmental and energy-related research. The experimental protocols and workflows provided in this guide serve as a foundational resource for the practical application of this compound in these key areas.
References
- 1. cjes.guilan.ac.ir [cjes.guilan.ac.ir]
- 2. Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2) [scielo.org.mx]
- 3. scielo.org.mx [scielo.org.mx]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C9H10O2 | CID 12439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. epj-conferences.org [epj-conferences.org]
- 11. Molecular docking, synthesis and biological screening of mefenamic acid derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound | 632-46-2 [chemicalbook.com]
- 15. Simultaneous determination of dehydroacetic acid, benzoic acid, sorbic acid, methylparaben and ethylparaben in foods by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Methyl 2,6-Dimethylbenzoate: A Guide for Researchers
Introduction
Methyl 2,6-dimethylbenzoate is a valuable building block in organic synthesis, often utilized in the development of pharmaceuticals, agrochemicals, and other complex molecules. However, its synthesis presents a notable challenge due to the steric hindrance imposed by the two methyl groups ortho to the carboxylic acid functionality. This steric congestion renders traditional acid-catalyzed Fischer esterification largely ineffective. This application note provides detailed protocols for three effective methods to synthesize methyl 2,6-dimethylbenzoate, tailored for researchers, scientists, and professionals in drug development. The discussed methodologies are Steglich esterification, methylation via trimethylsilyldiazomethane, and direct alkylation of the carboxylate salt.
Comparison of Synthetic Methods
The selection of a synthetic route for methyl 2,6-dimethylbenzoate should be guided by factors such as substrate sensitivity, availability of reagents, and desired scale. The following table summarizes the key quantitative parameters for the recommended methods.
| Method | Key Reagents | Typical Reaction Time | Temperature | Typical Yield | Purity |
| Steglich Esterification | 2,6-Dimethylbenzoic acid, Methanol, DCC, DMAP | 2 - 6 hours | 0°C to RT | 85 - 95% | >95% |
| Alkylation with MeI | This compound, Methyl Iodide, K₂CO₃ | 12 - 24 hours | Reflux | ~96% | >98% |
| TMS-Diazomethane | This compound, Trimethylsilyldiazomethane | 1 - 3 hours | 0°C to RT | >95% | >99% |
Experimental Protocols
Protocol 1: Steglich Esterification
This method utilizes a carbodiimide coupling agent to activate the carboxylic acid, enabling esterification under mild conditions.
Materials:
-
This compound
-
Methanol (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add this compound (1.0 eq) and a catalytic amount of DMAP (0.1-0.2 eq).
-
Dissolve the solids in anhydrous dichloromethane.
-
Add anhydrous methanol (1.5-2.0 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the cooled reaction mixture with vigorous stirring.
-
Allow the reaction to stir at 0°C for 30 minutes, and then warm to room temperature.
-
Continue stirring at room temperature for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form.
-
Upon completion, filter off the DCU precipitate and wash the solid with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure methyl 2,6-dimethylbenzoate.
Protocol 2: Alkylation with Methyl Iodide
This protocol involves the formation of the carboxylate salt in situ, which then undergoes nucleophilic substitution with methyl iodide. A patent for the synthesis of the analogous ethyl ester reports a yield of 96%[1].
Materials:
-
This compound
-
Methyl Iodide (MeI)
-
Potassium Carbonate (K₂CO₃, anhydrous)
-
Acetone or N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone or DMF.
-
Add anhydrous potassium carbonate (2.5-3.0 eq).
-
Stir the suspension at room temperature for 30-60 minutes.
-
Add methyl iodide (1.5-2.0 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (for acetone) or maintain at room temperature (for DMF) and stir for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, cool to room temperature and filter to remove the potassium salts.
-
Wash the filter cake with a small amount of acetone or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2,6-dimethylbenzoate.
Protocol 3: Methylation with Trimethylsilyldiazomethane
Trimethylsilyldiazomethane (TMS-diazomethane) is a safer alternative to diazomethane for the efficient methylation of carboxylic acids, including sterically hindered ones.
Materials:
-
This compound
-
Trimethylsilyldiazomethane (2.0 M solution in hexanes or diethyl ether)
-
Methanol
-
Toluene or Diethyl Ether
Procedure:
-
In a well-ventilated fume hood, dissolve this compound (1.0 eq) in a mixture of toluene (or diethyl ether) and methanol (e.g., 3:1 v/v).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the TMS-diazomethane solution (1.1-1.2 eq) dropwise. Evolution of nitrogen gas will be observed.
-
Continue the addition until a faint yellow color persists, indicating a slight excess of the reagent.
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench any excess TMS-diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude methyl 2,6-dimethylbenzoate.
-
The product is often of high purity, but can be further purified by column chromatography if necessary.
Workflow and Pathway Diagrams
The following diagrams illustrate the chemical transformation and the general experimental workflow for the synthesis of methyl 2,6-dimethylbenzoate.
Caption: Chemical transformation for the synthesis of methyl 2,6-dimethylbenzoate.
Caption: General experimental workflow for the synthesis of methyl 2,6-dimethylbenzoate.
References
Application Notes and Protocols for Suzuki Coupling Reactions: Utilizing 2,6-Disubstituted Phenylboronic Acids
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A key challenge in Suzuki coupling is the use of sterically hindered substrates, which can significantly impede the reaction rate and yield. This document provides detailed application notes and protocols for the use of 2,6-disubstituted phenylboronic acids, with a focus on 2,6-dimethylphenylboronic acid, in Suzuki coupling reactions. While the use of 2,6-dimethylbenzoic acid as a direct coupling partner or ligand in Suzuki reactions is not commonly reported, the corresponding boronic acid is a valuable reagent for introducing sterically hindered aryl moieties.
Core Concepts
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
The steric hindrance posed by ortho-substituents on the coupling partners can affect each of these steps. For instance, bulky groups can hinder the approach of the reactants to the palladium center, slowing down the reaction. Therefore, specialized catalytic systems and optimized reaction conditions are often required for successful couplings involving sterically demanding substrates like 2,6-dimethylphenylboronic acid.
Data Presentation: Reaction Parameters for Suzuki Coupling with Sterically Hindered Substrates
The following table summarizes typical reaction conditions and reported yields for Suzuki coupling reactions involving sterically hindered arylboronic acids and aryl halides. These conditions can serve as a starting point for optimization.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromotoluene | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~70-80[1] |
| 2 | 1-Bromo-2,6-dimethylbenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >90 |
| 3 | 2-Chlorobenzonitrile | 2,6-Dimethylphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | ~85 |
| 4 | 2-Bromoanisole | 2,4,6-Trimethylphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 18 | ~92 |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki Coupling of an Aryl Bromide with 2,6-Dimethylphenylboronic Acid
This protocol is a general guideline for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with 2,6-dimethylphenylboronic acid.
Materials:
-
Aryl bromide (1.0 equiv)
-
2,6-Dimethylphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
Toluene, anhydrous
-
Water, degassed
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), 2,6-dimethylphenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Solvent Addition: Add anhydrous toluene (4 mL) and degassed water (1 mL) to the flask.
-
Degassing: Purge the reaction mixture with argon or nitrogen for 10-15 minutes while stirring.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: Synthesis of 2-(2,5-Dimethylphenyl)benzoic acid
This protocol outlines the synthesis of a sterically hindered biaryl carboxylic acid via Suzuki-Miyaura coupling.
Materials:
-
2-Bromobenzoic acid (1.0 equiv)
-
2,5-Dimethylphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Toluene, anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-bromobenzoic acid (1.0 mmol), 2,5-dimethylphenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), RuPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).
-
Solvent Addition: Add anhydrous toluene (10 mL) to the flask.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours.[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).[2]
-
Washing: Wash the combined organic layers with water and then with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[2]
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(2,5-dimethylphenyl)benzoic acid.[2]
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Discussion on the Role of Carboxylic Acids
While this compound is not a standard coupling partner or ligand in Suzuki reactions, the presence of carboxylic acid functional groups on either the organohalide or the organoboron component can influence the reaction. It has been observed that carboxylic acids can sometimes interfere with the catalytic cycle, potentially by coordinating to the palladium catalyst and deactivating it. In such cases, it may be necessary to protect the carboxylic acid group (e.g., as an ester) before the coupling reaction and deprotect it afterward. Alternatively, careful selection of the base and reaction conditions can sometimes overcome this issue. For instance, using a milder base or a biphasic solvent system might be beneficial.
In a different context, some palladium-catalyzed cross-coupling reactions utilize carboxylic acid derivatives, such as anhydrides or esters, as electrophiles in what can be considered a variation of the Suzuki coupling. However, this is a distinct transformation from the standard Suzuki-Miyaura reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a versatile tool for the synthesis of complex organic molecules, including those with significant steric hindrance. The use of 2,6-dimethylphenylboronic acid allows for the introduction of the sterically demanding 2,6-dimethylphenyl moiety, which is a valuable building block in various fields of chemical research. Successful coupling of such sterically hindered substrates relies on the careful selection of a suitable palladium catalyst, a bulky and electron-rich phosphine ligand, an appropriate base, and optimized reaction conditions. The protocols provided in this document offer a solid starting point for researchers and scientists working on the synthesis of sterically hindered biaryl compounds.
References
2,6-Dimethylbenzoic Acid: A Sterically Hindered Protecting Group for Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of complex molecules. Among the vast array of available protecting groups, the 2,6-dimethylbenzoyl group, derived from 2,6-dimethylbenzoic acid, offers a unique combination of steric hindrance and predictable reactivity, making it a valuable tool for the protection of alcohols and amines. These application notes provide a comprehensive overview of the use of the 2,6-dimethylbenzoyl group, including detailed experimental protocols and comparative data.
Introduction
The 2,6-dimethylbenzoyl group functions as a robust protecting group for hydroxyl and amino functionalities. The two methyl groups in the ortho positions to the carbonyl group create significant steric hindrance, which modulates the reactivity of the protected functional group and influences the stereochemical outcome of nearby reactions. This steric shield also contributes to the stability of the protecting group under a variety of reaction conditions.
The protecting group is typically introduced by acylation with 2,6-dimethylbenzoyl chloride in the presence of a base. Deprotection can be achieved under basic or acidic conditions, often requiring more forcing conditions than less hindered benzoyl groups, which allows for orthogonal protection strategies.
Data Presentation
Due to the limited availability of specific quantitative data for the 2,6-dimethylbenzoyl protecting group in the literature, the following tables include data for the closely related and well-documented 2,6-dimethoxybenzoyl (DMB) group for comparison. The similar steric bulk and electronic nature of the ortho substituents suggest that the reaction conditions and yields will be comparable, though optimization may be necessary.
Table 1: Representative Conditions for the Introduction of the 2,6-Disubstituted Benzoyl Group
| Substrate | Reagent | Base | Solvent | Temperature | Time | Yield (%) |
| Primary Alcohol | 2,6-Dimethoxybenzoyl chloride | Pyridine | Dichloromethane (DCM) | Room Temp. | 2-4 h | >90 |
| Secondary Alcohol | 2,6-Dimethoxybenzoyl chloride | 4-DMAP (cat.), Et₃N | Dichloromethane (DCM) | Room Temp. | 12-24 h | 70-90 |
| Primary Amine | 2,6-Dimethoxybenzoyl chloride | Triethylamine (Et₃N) | Tetrahydrofuran (THF) | Room Temp. | 2-5 h | 85-95 |
Data for the 2,6-dimethoxybenzoyl group is presented as a proxy and may require optimization for the 2,6-dimethylbenzoyl group.
Table 2: Stability of the 2,6-Dimethoxybenzoyl Group under Various Conditions
| Condition | Stability | Notes |
| Mild Aqueous Acid (e.g., 1M HCl) | Generally Stable | Slow hydrolysis may occur upon prolonged heating. |
| Strong Protic Acids (e.g., TFA, HBr/AcOH) | Labile | Cleavage occurs, especially at elevated temperatures. |
| Lewis Acids (e.g., AlCl₃, BF₃·OEt₂) | Labile | Can be cleaved, sometimes selectively. |
| Aqueous Base (e.g., LiOH, NaOH) | Labile | Saponification readily occurs to cleave the ester or amide linkage. |
| Amine Bases (e.g., Piperidine, DBU) | Generally Stable | Stable under conditions typically used for Fmoc deprotection. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | The benzoyl group is generally stable to these conditions. |
| Common Oxidants (e.g., PCC, Swern) | Stable | The protecting group itself is resistant to many common oxidants. |
This stability profile for the 2,6-dimethoxybenzoyl group is expected to be similar for the 2,6-dimethylbenzoyl group.
Table 3: Common Cleavage Conditions for the 2,6-Dimethoxybenzoyl Group
| Functional Group | Reagent | Solvent | Temperature | Time | Yield (%) |
| Ester (from Alcohol) | LiOH or NaOH (aq.) | THF/MeOH/H₂O | Room Temp. | 2-12 h | >90 |
| Ester (from Alcohol) | AlCl₃ | Dichloromethane (DCM) | 0 °C to Room Temp. | 1-4 h | 70-85 |
| Amide (from Amine) | 6 M HCl (aq.) | Dioxane | Reflux | 12-48 h | Variable |
These deprotection conditions for the 2,6-dimethoxybenzoyl group serve as a starting point for the 2,6-dimethylbenzoyl group.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dimethylbenzoyl Chloride
This protocol describes the preparation of the key reagent for introducing the 2,6-dimethylbenzoyl protecting group.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Distillation apparatus
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous toluene.
-
Slowly add thionyl chloride (1.2 - 1.5 eq) or oxalyl chloride (1.2 - 1.5 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by quenching a small aliquot with methanol and analyzing by TLC or GC-MS for the formation of the methyl ester.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The crude 2,6-dimethylbenzoyl chloride can be purified by vacuum distillation.
Protocol 2: Protection of a Primary Alcohol with 2,6-Dimethylbenzoyl Chloride
This protocol provides a general procedure for the protection of a primary alcohol.
Materials:
-
Primary alcohol
-
2,6-Dimethylbenzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
Add anhydrous pyridine (1.5 - 2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2,6-dimethylbenzoyl chloride (1.1 - 1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,6-dimethylbenzoate ester.
Protocol 3: Deprotection of a 2,6-Dimethylbenzoate Ester via Saponification
This protocol describes the cleavage of the 2,6-dimethylbenzoyl protecting group under basic conditions.
Materials:
-
2,6-Dimethylbenzoate ester
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Dissolve the 2,6-dimethylbenzoate ester (1.0 eq) in a mixture of THF and methanol (e.g., 3:1 v/v).
-
Add a 2 M aqueous solution of lithium hydroxide (LiOH) (2.0 - 3.0 eq).
-
Stir the mixture at room temperature for 2-12 hours, monitoring the saponification by TLC. Gentle heating may be required for more hindered substrates.
-
Upon completion, carefully acidify the reaction mixture to a pH of ~3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the deprotected alcohol.
Visualization of Workflows and Mechanisms
The following diagrams illustrate the key processes involved in the application of the 2,6-dimethylbenzoyl protecting group.
Caption: General scheme for protection and deprotection.
Caption: Experimental workflow for protection.
Caption: Saponification deprotection mechanism.
Amide Bond Formation with Sterically Hindered 2,6-Dimethylbenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond is a cornerstone reaction in organic synthesis, particularly within the pharmaceutical and biotechnology industries. However, the coupling of sterically hindered carboxylic acids, such as 2,6-dimethylbenzoic acid, with amines presents a significant synthetic challenge. The two methyl groups ortho to the carboxylic acid moiety impede the approach of the amine nucleophile to the activated carboxyl group, often leading to low yields and slow reaction rates with standard coupling methods.
These application notes provide a comprehensive overview of various methods for the successful amide bond formation with this compound. We present a comparative analysis of different coupling reagents, detailed experimental protocols for recommended methods, and visualizations of the underlying reaction mechanisms and workflows. This guide is intended to assist researchers in selecting the optimal conditions to overcome the steric hindrance and achieve high-yielding amide synthesis.
Data Presentation: Comparative Efficacy of Coupling Reagents
The selection of an appropriate coupling reagent and reaction conditions is critical for the successful amidation of this compound. The following tables summarize the quantitative data from comparative studies, highlighting the yields obtained with various amines and coupling reagents.
Table 1: Amide Bond Formation with Primary Amines
| Amine | Coupling Reagent/Additive | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzylamine | DIC / HOPO | MeCN / Water (1:1) | 70 | 48 | 65 (isolated) | [1] |
| Benzylamine | COMU / Collidine | MeCN / Water (1:1) | 70 | 48 | 0 | [1] |
| Benzylamine | TPTU / NMI | MeCN / Water (1:1) | 70 | 48 | 0 | [1] |
| Pyridin-2-ylmethanamine | DIC / HOPO | MeCN / Water (1:1) | 70 | 48 | 55 (isolated) | [1] |
| Pyridin-2-ylmethanamine | COMU / Collidine | MeCN / Water (1:1) | 70 | 48 | 0 | [1] |
| Pyridin-2-ylmethanamine | TPTU / NMI | MeCN / Water (1:1) | 70 | 48 | 0 | [1] |
Table 2: Challenges with Anilines and Secondary Amines
Direct quantitative data for the coupling of this compound with anilines and secondary amines is scarce in the literature, which itself is indicative of the synthetic difficulty.
| Amine Type | Coupling Reagent/Additive | Observations | Reference |
| Aniline | DIC / HOPO | Negligible conversion at 20°C. | [1] |
| Dibenzylamine | DIC / HOPO | Negligible conversion at 20°C. | [1] |
| Aniline | TPTU / NMI | Effective for unhindered acids, but not this compound. | [1] |
| Dibenzylamine | DMT-MM | Generally outperforms other reagents for this amine with unhindered acids, but fails with this compound. | [1] |
Note: The lack of successful reported yields for anilines and secondary amines with this compound underscores the profound steric challenge. Alternative strategies, such as the use of acyl fluorides at elevated temperatures, may be necessary for these transformations.
Experimental Protocols
The following are detailed protocols for some of the more successful or commonly attempted methods for the amidation of sterically hindered carboxylic acids.
Protocol 1: DIC/HOPO Mediated Amide Coupling (For Primary Amines)
This protocol is adapted from a successful method for coupling sterically demanding carboxylic acids.[1]
Materials:
-
This compound
-
Primary amine (e.g., Benzylamine)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
2-Hydroxypyridine-N-oxide (HOPO)
-
Acetonitrile (MeCN), anhydrous
-
Deionized Water
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in a 1:1 mixture of acetonitrile and water, add the primary amine (1.0 eq) and 2-hydroxypyridine-N-oxide (HOPO) (1.05 eq).
-
Add N,N'-Diisopropylcarbodiimide (DIC) (1.05 eq) to the mixture.
-
Heat the reaction mixture to 70°C and stir for 48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.
-
Dilute the remaining aqueous mixture with dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Protocol 2: Acyl Chloride Formation followed by Amination (Schotten-Baumann Conditions)
This is a classical and often effective two-step approach for hindered systems.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous dichloromethane (DCM) or Toluene
-
Amine (primary or secondary)
-
Triethylamine (TEA) or Pyridine
-
Deionized Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure: Step A: Acyl Chloride Formation
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) to the solution at 0°C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature and carefully remove the solvent and excess reagent under reduced pressure. The resulting crude 2,6-dimethylbenzoyl chloride can be used directly in the next step.
Step B: Amidation
-
Dissolve the crude 2,6-dimethylbenzoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine (1.0-1.2 eq) and a base such as triethylamine or pyridine (1.5-2.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0°C and slowly add the acyl chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.
Protocol 3: HATU Mediated Amide Coupling (General Protocol for Hindered Systems)
While reported to be ineffective for this compound in aqueous media[1], HATU is a powerful coupling reagent that may be successful under anhydrous conditions with less hindered amines or with prolonged reaction times.
Materials:
-
This compound
-
Amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), HATU (1.1 eq), and the amine (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12-48 hours. The reaction may require heating to facilitate the coupling of very hindered substrates. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the amidation of this compound.
Caption: General experimental workflow for amide bond formation.
Reaction Mechanisms
The choice of coupling reagent dictates the reaction mechanism by which the carboxylic acid is activated. Below are simplified diagrams for common classes of coupling reagents.
Carbodiimide-Mediated Coupling (e.g., DCC, EDC, DIC)
References
Synthesis of 2,6-Dimethylbenzoic Acid via Grignard Reaction: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 2,6-dimethylbenzoic acid, a valuable building block in medicinal chemistry and organic synthesis. The protocol details the preparation of the Grignard reagent from 2-bromo-m-xylene and its subsequent carboxylation using carbon dioxide.
Overview
The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds. In this application, an organomagnesium halide (Grignard reagent) is prepared from an aryl halide and magnesium metal. This highly nucleophilic reagent then attacks the electrophilic carbon of carbon dioxide to form a carboxylate salt, which is subsequently protonated to yield the desired carboxylic acid. The synthesis of this compound presents a specific case where steric hindrance from the two ortho-methyl groups can influence the reaction's efficiency. Careful control of reaction conditions is therefore critical for a successful outcome.
Data Summary
The following tables summarize the key quantitative data for the synthesis of this compound and its precursor, 2-bromo-m-xylene.
Table 1: Synthesis of 2-Bromo-m-xylene from 2,6-Dimethylaniline
| Reagent/Parameter | Molar Equivalent | Quantity |
| 2,6-Dimethylaniline | 1.0 | 1.0 mL (8.12 mmol) |
| 48% Aqueous HBr | - | 8.0 mL |
| Sodium Nitrite (NaNO₂) | 1.3 | 728 mg |
| Copper(I) Bromide (CuBr) | 0.6 | 699 mg |
| Reaction Temperature | - | 0 °C to 95 °C |
| Reaction Time | - | ~35 minutes |
| Reported Yield | - | 42%[1] |
Table 2: Grignard Synthesis of this compound
| Reagent/Parameter | Molar Equivalent | Notes |
| 2-Bromo-m-xylene | 1.0 | Starting aryl halide |
| Magnesium (Mg) Turnings | 1.05 - 1.2 | Excess to ensure full conversion |
| Anhydrous Solvent (THF or Diethyl Ether) | - | Must be scrupulously dry |
| Iodine (I₂) crystal | Catalytic | To initiate Grignard formation |
| Carbon Dioxide (CO₂) | Excess | Solid (dry ice) or gaseous |
| 6M Hydrochloric Acid (HCl) | - | For workup and protonation |
| Reaction Temperature | - | 0 °C to reflux |
| Reaction Time | - | 1 - 24 hours[2] |
| Expected Yield | - | Variable (Low to Moderate)[2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-m-xylene
This protocol describes the synthesis of the starting material, 2-bromo-m-xylene, from 2,6-dimethylaniline via a Sandmeyer reaction.[1]
Materials:
-
2,6-Dimethylaniline
-
48% aqueous hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a flask, dissolve 2,6-dimethylaniline (1.0 mL, 8.12 mmol) in a mixture of ethanol (8.0 mL) and 48% aqueous HBr (4.0 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (728 mg, 10.6 mmol) in water (1.0 mL) dropwise to the cooled mixture. Stir at 0 °C for 15 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (699 mg, 4.87 mmol) in 48% aqueous HBr (4.0 mL).
-
Add the CuBr solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, heat the reaction mixture to 95 °C and stir for 20 minutes.
-
Cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over MgSO₄ and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (eluting with hexane) to obtain 2-bromo-m-xylene.
Protocol 2: Grignard Synthesis of this compound
This protocol details the formation of 2,6-dimethylphenylmagnesium bromide and its subsequent carboxylation. Crucially, all glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are highly sensitive to moisture. [3]
Materials:
-
2-Bromo-m-xylene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Iodine crystal (catalyst)
-
Dry ice (solid CO₂)
-
6M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Part A: Formation of 2,6-Dimethylphenylmagnesium Bromide
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.05-1.2 equivalents).
-
Add a small crystal of iodine.
-
Under an inert atmosphere, add a small amount of anhydrous THF or diethyl ether to just cover the magnesium.
-
Dissolve 2-bromo-m-xylene (1.0 equivalent) in anhydrous THF or diethyl ether and add it to the dropping funnel.
-
Add a small portion of the 2-bromo-m-xylene solution to the magnesium suspension to initiate the reaction. Gentle warming may be necessary. Initiation is indicated by the disappearance of the iodine color and the formation of a cloudy, grayish solution.
-
Once the reaction has started, add the remaining 2-bromo-m-xylene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Carboxylation and Workup
-
Cool the Grignard reagent solution in an ice bath.
-
In a separate beaker, place an excess of crushed dry ice.
-
Slowly and carefully pour the Grignard solution onto the dry ice with vigorous stirring.
-
Allow the excess dry ice to sublime.
-
Slowly add 6M HCl to the reaction mixture until the solution is acidic to litmus paper. This will protonate the carboxylate salt and dissolve any remaining magnesium.
-
Transfer the mixture to a separatory funnel. Add diethyl ether to dissolve the organic product.
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts and wash with water, followed by saturated aqueous sodium bicarbonate solution to extract the acidic product.
-
Collect the aqueous bicarbonate layer and carefully acidify it with 6M HCl to precipitate the this compound.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as water or a mixture of ethanol and water.
Visualizations
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2,6-Dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylbenzoic acid is a substituted aromatic carboxylic acid that finds applications in various chemical syntheses and is of interest in pharmaceutical research and development. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of such aromatic compounds, offering high resolution, sensitivity, and reproducibility.
This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method. The described methodology is suitable for the quantitative determination of this compound in bulk drug substances and can be adapted for its analysis in various sample matrices.
Chromatographic Conditions
A reversed-phase HPLC method is employed for the separation and quantification of this compound. The acidic nature of the analyte necessitates the use of an acidified mobile phase to ensure good peak shape and retention.
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector. |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (containing 0.1% Phosphoric Acid or Formic Acid) |
| A typical starting gradient or isocratic condition would be 50:50 (Acetonitrile:Water). | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
Data Presentation
The following table summarizes the typical quantitative data expected for the HPLC analysis of benzoic acid derivatives. These values should be validated specifically for this compound in your laboratory.
| Parameter | Expected Performance |
| Retention Time (RT) | Analyte-specific, to be determined experimentally. |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Protocols
Reagents and Materials
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid or Formic acid (analytical grade)
-
Methanol (HPLC grade, for sample preparation)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
Preparation of Solutions
Mobile Phase Preparation (e.g., 50:50 Acetonitrile:Water with 0.1% Phosphoric Acid):
-
Measure 500 mL of acetonitrile and 500 mL of water into a 1 L solvent bottle.
-
Add 1 mL of concentrated phosphoric acid to the mixture.
-
Mix thoroughly and degas the mobile phase using sonication or vacuum filtration for at least 15 minutes.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 100 mg of this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve the standard in methanol and make up to the mark with the same solvent.
Working Standard Solutions:
-
Perform serial dilutions of the Standard Stock Solution with the mobile phase to prepare a series of working standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) for constructing a calibration curve.
Sample Preparation (for a solid bulk sample)
-
Accurately weigh an appropriate amount of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as methanol, in a volumetric flask to achieve a theoretical concentration within the linear range of the method.
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC Analysis and Quantification
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Record the peak areas from the chromatograms.
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of components in the reversed-phase HPLC separation.
Application Notes and Protocols for the Derivatization of 2,6-Dimethylbenzoic Acid for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylbenzoic acid is a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant interest for their potential as therapeutic agents, exhibiting a range of biological activities including anticancer and enzyme inhibitory effects. The strategic modification of the carboxylic acid group through derivatization, such as esterification and amidation, allows for the modulation of physicochemical properties. This enhances the potential for target engagement and favorable pharmacokinetic profiles. These application notes provide detailed protocols for the synthesis of this compound derivatives and their subsequent evaluation in relevant biological assays.
Derivatization Strategies
The primary methods for the derivatization of this compound involve the modification of its carboxylic acid group to form esters and amides. These transformations are fundamental in medicinal chemistry for creating a library of compounds for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: Esterification of this compound via Fischer-Speier Esterification
This method is a classic acid-catalyzed reaction suitable for the synthesis of simple alkyl esters.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., 20 eq), which also serves as the solvent.
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Amidation of this compound using EDC/HOBt Coupling
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents to form an amide bond under mild conditions.
Materials:
-
This compound
-
Desired amine (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add HOBt (1.2 eq) and the desired amine (1.1 eq).
-
Add DIPEA (2.0 eq) to the mixture.
-
Finally, add EDC (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Biological Assays and Data Presentation
Derivatives of this compound can be screened for various biological activities. Below are protocols for assessing their potential as anticancer agents and enzyme inhibitors, along with representative data in structured tables.
Anticancer Activity
A closely related compound, 2,6-dimethoxy-1,4-benzoquinone (2,6-DMBQ), has been shown to suppress the growth of non-small cell lung cancer (NSCLC) cells by inhibiting the PI3K/AKT and p38 MAPK signaling pathways.[1] Derivatives of this compound can be evaluated for similar activities.
Table 1: Representative Anticancer Activity of Benzoic Acid Derivatives
| Compound | Derivative Type | Cell Line | IC₅₀ (µM) |
| Compound A | Ester | A549 (Lung Carcinoma) | 15.2 |
| Compound B | Amide | MCF-7 (Breast Cancer) | 22.5 |
| 2,6-DMBQ | Benzoquinone | NSCLC | Not specified as IC₅₀ |
Protocol 3: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 4: Western Blot Analysis for AKT and p38 MAPK Phosphorylation
This protocol is to assess the effect of the derivatives on key signaling proteins.
Materials:
-
Cancer cells
-
Test compounds
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-AKT, anti-total-AKT, anti-phospho-p38, anti-total-p38, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities to determine the change in phosphorylation levels.
Enzyme Inhibition
Benzoic acid derivatives are known to inhibit various enzymes, such as acetylcholinesterase (AChE), which is a target in Alzheimer's disease therapy.
Table 2: Representative Acetylcholinesterase (AChE) Inhibitory Activity of Benzoic Acid Derivatives
| Compound | Derivative Type | IC₅₀ (µM) |
| Compound C | Ester | 8.7 |
| Compound D | Amide | 12.1 |
| Donepezil | (Reference Drug) | 0.02 |
Protocol 5: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding the substrate (ATCI).
-
Measure the absorbance at 412 nm at regular intervals for 5-10 minutes.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and calculate the IC₅₀ value.
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Caption: Simplified PI3K/AKT and p38 MAPK signaling pathways and potential inhibition points.
References
The Role of Dimethyl-Substituted Phenyl Moieties in the Synthesis of Anti-Inflammatory Agents: Application Notes and Protocols
Introduction
This document provides detailed application notes and protocols on the use of dimethyl-substituted phenyl compounds in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). While the initial query specified 2,6-dimethylbenzoic acid, a comprehensive review of the scientific literature indicates that the more prominent and widely used precursors in this class of anti-inflammatory agents are isomers of dimethylaniline, particularly in the synthesis of fenamate-type NSAIDs. Mefenamic acid, a potent NSAID, serves as a primary example and is synthesized from 2,3-dimethylaniline. This document will focus on the synthesis and biological activity of fenamates, as they represent the most relevant application of dimethyl-substituted phenyl groups in the development of anti-inflammatory drugs. We will also briefly cover derivatives of 2,6-dimethylaniline.
The fenamates are a class of NSAIDs that are derivatives of N-phenylanthranilic acid. Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. Recent studies have also highlighted their role in inhibiting the NLRP3 inflammasome, another important target in inflammatory responses.
Data Presentation
The anti-inflammatory activity of mefenamic acid and its derivatives is typically evaluated using in vivo models, such as the carrageenan-induced paw edema test in rats, and in vitro enzyme inhibition assays for COX-1 and COX-2.
Table 1: In Vivo Anti-inflammatory Activity of Mefenamic Acid and its Derivatives in Carrageenan-Induced Rat Paw Edema
| Compound | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) | Reference |
| Mefenamic Acid | 50 | 3 | 45-60 | [1] |
| Mefenamic Acid Derivative 11 | 50 | 3 | Significant | [1] |
| Mefenamic Acid Derivative 12 | 50 | 3 | Significant | [1] |
| Mefenamic Acid Derivative 16 | 50 | 3 | Significant | [1] |
| Mefenamic Acid Derivative 19 | 50 | 3 | Significant | [1] |
| Mefenamic Acid Derivative 20 | 50 | 1 | Significant | [1] |
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Fenamates
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Mefenamic Acid | 1.5 | 0.74 | 2.03 | [2] |
| Flufenamic Acid | 0.3 | 0.1 | 3.0 | [3] |
| Meclofenamic Acid | 0.03 | 0.02 | 1.5 | [3] |
Experimental Protocols
Protocol 1: Synthesis of Mefenamic Acid via Ullmann Condensation
This protocol describes the synthesis of mefenamic acid from 2-chlorobenzoic acid and 2,3-dimethylaniline using a copper catalyst, a classic example of the Ullmann condensation.[3][4][5]
Materials:
-
2-chlorobenzoic acid
-
2,3-dimethylaniline
-
Anhydrous potassium carbonate
-
Copper powder or Copper(I) iodide
-
Dimethylformamide (DMF) or other high-boiling polar solvent
-
Toluene
-
Hydrochloric acid (HCl)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-chlorobenzoic acid (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents) to DMF.
-
Add 2,3-dimethylaniline (1.2 equivalents) and a catalytic amount of copper powder or CuI (0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (typically 130-150 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidify the mixture with concentrated HCl to a pH of 2-3 to precipitate the crude mefenamic acid.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure mefenamic acid.
Protocol 2: Evaluation of Anti-inflammatory Activity using Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard method to screen for acute anti-inflammatory activity.[1][6]
Animals:
-
Wistar or Sprague-Dawley rats (150-200 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., mefenamic acid) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Divide the rats into groups (n=6 per group): control (vehicle), standard (reference drug), and test groups (different doses of the test compound).
-
Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic workflow for Mefenamic Acid.
Caption: Inhibition of the COX pathway by Fenamates.
Caption: Inhibition of the NLRP3 Inflammasome by Fenamates.
References
- 1. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Synthesis and antiinflammatory activity of 6,11-dihydro-11-oxodibenzo[b,e]thiepinalkanoic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of NLRP3 inflammasome activation and its role in NSAID-induced enteropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Catalytic Applications of 2,6-Dimethylbenzoic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the catalytic applications of derivatives of 2,6-dimethylbenzoic acid, focusing on their role in modern organic synthesis. The steric hindrance provided by the two methyl groups ortho to the carboxylic acid functionality, or a derivative thereof, imparts unique reactivity and selectivity in various catalytic transformations. This document will focus on a key application: the use of N-heterocyclic carbene (NHC) catalysts bearing a substituted 2,6-dimethylphenyl group in rearrangement reactions.
Application Note 1: N-Heterocyclic Carbene Catalyzed Truce-Smiles Rearrangement
Derivatives of this compound are precursors to sophisticated organocatalysts, such as N-heterocyclic carbenes (NHCs). Specifically, an imidazolylidene NHC functionalized with a 4-methoxy-2,6-dimethylphenyl group has demonstrated remarkable efficacy in catalyzing the Truce-Smiles rearrangement of N-aryl methacrylamides.[1][2][3][4][5] This reaction facilitates the cleavage of a stable aryl C-N bond and the formation of a new C(aryl)-C(alkenyl) bond, yielding valuable trans-cinnamides.[2][3][4]
This organocatalytic approach is notable for being transition-metal-free and offering high atom economy.[3] The steric bulk of the 2,6-dimethylphenyl substituent on the NHC is crucial for directing the reaction towards the rearrangement pathway and away from other potential reaction cascades.[1] This methodology is compatible with a range of functional groups, including halides and nitriles, making it a versatile tool for the synthesis of substituted cinnamides, which are important structural motifs in medicinal chemistry and materials science.
Quantitative Data Summary
The following table summarizes the performance of the NHC catalyst bearing a 4-methoxy-2,6-dimethylphenyl substituent in the Truce-Smiles rearrangement of various N-aryl methacrylamides.
| Entry | Substrate (N-Aryl Methacrylamide) | Product (trans-Cinnamide) | Yield (%) |
| 1 | N-(4-fluorophenyl)-N-methylmethacrylamide | (E)-N-methyl-3-(p-tolyl)acrylamide | 85 |
| 2 | N-(4-chlorophenyl)-N-methylmethacrylamide | (E)-3-(4-chlorophenyl)-N-methylacrylamide | 78 |
| 3 | N-(4-bromophenyl)-N-methylmethacrylamide | (E)-3-(4-bromophenyl)-N-methylacrylamide | 75 |
| 4 | N-(4-cyanophenyl)-N-methylmethacrylamide | (E)-3-(4-cyanophenyl)-N-methylacrylamide | 91 |
| 5 | N-(3-chlorophenyl)-N-methylmethacrylamide | (E)-3-(3-chlorophenyl)-N-methylacrylamide | 64 |
| 6 | N-(3,4-dichlorophenyl)-N-methylmethacrylamide | (E)-3-(3,4-dichlorophenyl)-N-methylacrylamide | 71 |
| 7 | N-(naphthalen-1-yl)-N-methylmethacrylamide | (E)-N-methyl-3-(naphthalen-1-yl)acrylamide | 55 |
| 8 | N-methyl-N-(pyridin-4-yl)methacrylamide | (E)-N-methyl-3-(pyridin-4-yl)acrylamide | 42 |
Data compiled from representative examples in the cited literature. Yields are for isolated products.
Experimental Protocols
Protocol 1: Synthesis of trans-Cinnamides via NHC-Catalyzed Truce-Smiles Rearrangement
This protocol describes the general procedure for the synthesis of trans-cinnamides from N-aryl methacrylamides using an N-heterocyclic carbene catalyst derived from a this compound precursor.
Materials:
-
N-aryl methacrylamide substrate (1.0 equiv)
-
1,3-Bis(4-methoxy-2,6-dimethylphenyl)imidazolium chloride (NHC precursor) (0.2 equiv)
-
Potassium tert-butoxide (KOtBu) (0.2 equiv)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the N-aryl methacrylamide (0.2 mmol, 1.0 equiv), the 1,3-bis(4-methoxy-2,6-dimethylphenyl)imidazolium chloride (0.2 equiv), and potassium tert-butoxide (0.2 equiv).
-
Evacuate and backfill the Schlenk tube with dry nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane (1.0 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for the time specified in the literature for the particular substrate (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure trans-cinnamide product.[6]
Characterization:
The structure and purity of the synthesized trans-cinnamides can be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[6]
Visualizations
Reaction Mechanism: NHC-Catalyzed Truce-Smiles Rearrangement
The following diagram illustrates the proposed catalytic cycle for the Truce-Smiles rearrangement of N-aryl methacrylamides catalyzed by an N-heterocyclic carbene.
Caption: Catalytic cycle of the NHC-mediated Truce-Smiles rearrangement.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of trans-cinnamides as described in the experimental protocol.
Caption: General experimental workflow for the synthesis of trans-cinnamides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. NHC-catalyzed Truce–Smiles rearrangement of N-aryl methacrylamides for the synthesis of trans-cinnamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. NHC-catalyzed Truce–Smiles rearrangement of <i>N</i>-aryl methacrylamides for the synthesis of <i>trans</i>-cinnamides [ouci.dntb.gov.ua]
- 5. N-Heterocyclic Carbene-Catalyzed Truce-Smiles Rearrangement of N-Arylacrylamides via the Cleavage of Unactivated C(aryl)-N Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of 2,6-Dimethylbenzoic Acid from m-Xylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the laboratory-scale synthesis of 2,6-dimethylbenzoic acid, a valuable intermediate in medicinal chemistry and organic synthesis. The described two-step procedure commences with the bromination of m-xylene to yield 2-bromo-1,3-dimethylbenzene, which is subsequently converted to the target carboxylic acid via a Grignard reaction with carbon dioxide. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
This compound is a substituted aromatic carboxylic acid characterized by the presence of two methyl groups ortho to the carboxyl functionality. This steric hindrance imparts unique chemical properties, making it a crucial building block in the synthesis of various pharmaceutical compounds and specialized polymers. The following protocol outlines a reliable and reproducible method for its preparation from readily available starting materials.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Reagent 1 | Reagent 2 | Catalyst | Solvent | Product | Theoretical Yield (per mole of starting material) | Reported Yield Range |
| 1 | Bromination | m-Xylene | Bromine (Br₂) | - | Iron(III) bromide (FeBr₃) | None (neat) | 2-Bromo-1,3-dimethylbenzene | 185.06 g | 70-80% |
| 2 | Grignard Reaction & Carboxylation | 2-Bromo-1,3-dimethylbenzene | Magnesium (Mg) turning | Carbon Dioxide (CO₂) (solid) | Iodine (I₂) crystal | Diethyl ether (anhydrous) | This compound | 150.17 g | 80-90% |
Experimental Protocols
Step 1: Synthesis of 2-Bromo-1,3-dimethylbenzene
This procedure details the electrophilic aromatic substitution of m-xylene to introduce a bromine atom at the 2-position.
Materials:
-
m-Xylene
-
Bromine
-
Iron(III) bromide (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask (500 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add m-xylene (106.17 g, 1.0 mol) and anhydrous iron(III) bromide (2.96 g, 0.01 mol).
-
Cool the flask in an ice bath with stirring.
-
Slowly add bromine (159.8 g, 1.0 mol) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Quench the reaction by slowly pouring the mixture into 200 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product is purified by fractional distillation under reduced pressure to yield 2-bromo-1,3-dimethylbenzene as a colorless liquid.
Step 2: Synthesis of this compound
This procedure describes the formation of a Grignard reagent from 2-bromo-1,3-dimethylbenzene and its subsequent reaction with carbon dioxide.
Materials:
-
2-Bromo-1,3-dimethylbenzene
-
Magnesium turnings
-
Iodine (a small crystal)
-
Anhydrous diethyl ether
-
Solid carbon dioxide (dry ice)
-
6 M Hydrochloric acid
-
Diethyl ether
-
Three-necked round-bottom flask (500 mL)
-
Condenser with a drying tube (e.g., calcium chloride)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Large beaker or flask for quenching
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
Ensure all glassware is oven-dried and assembled under a dry atmosphere (e.g., nitrogen or argon).
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser with a drying tube, and a dropping funnel, place magnesium turnings (24.31 g, 1.0 mol).
-
Add a small crystal of iodine to the flask to initiate the reaction.
-
In the dropping funnel, prepare a solution of 2-bromo-1,3-dimethylbenzene (185.06 g, 1.0 mol) in anhydrous diethyl ether (200 mL).
-
Add a small portion (approx. 20 mL) of the bromide solution to the magnesium turnings. The reaction should start, as indicated by gentle refluxing and the disappearance of the iodine color. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution to room temperature.
-
In a separate large beaker or flask, place an excess of crushed solid carbon dioxide (dry ice).
-
Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring. A viscous solid will form.
-
Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.
-
Slowly and carefully add 6 M hydrochloric acid (approx. 250 mL) to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white crystalline solid.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Application Note: Quantitative Analysis of 2,6-Dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethylbenzoic acid is a chemical compound with applications in various fields, including as a building block in the synthesis of pharmaceuticals and other organic compounds. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and metabolic research. This application note provides a detailed overview of various analytical techniques for the quantification of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Detailed protocols and a comparison of these methods are presented to assist researchers in selecting the most appropriate technique for their specific needs.
Analytical Techniques Overview
The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the quantification of aromatic carboxylic acids. It offers good selectivity and sensitivity for routine analysis. A reverse-phase method using a C18 column is typically employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility. This method provides high specificity and sensitivity.[1][2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry.[3][4] It is particularly well-suited for the analysis of compounds in complex biological matrices at very low concentrations.
Quantitative Data Summary
The following table summarizes the key performance characteristics of the different analytical techniques for the quantification of this compound.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance.[3] | Separation of derivatized analyte by gas chromatography and detection by mass spectrometry.[1] | Separation by chromatography, detection by mass-to-charge ratio of parent and fragment ions.[3] |
| Specificity | Good, but potential for interference from co-eluting compounds with similar UV spectra.[3] | Excellent, mass spectral data provides high confidence in identification. | Excellent, highly specific due to parent and fragment ion monitoring.[3] |
| Sensitivity | Moderate (µg/mL to high ng/mL range) | High (low ng/mL to pg/mL range) | Very High (pg/mL to fg/mL range) |
| Sample Throughput | High | Moderate (derivatization step can be time-consuming) | High |
| Instrumentation Cost | Lower initial instrument cost and operational expenses.[3] | Moderate to high initial instrument cost. | Higher initial instrument cost and operational expenses.[3] |
| Typical Use | Routine quality control, content uniformity, and stability testing.[3] | Metabolite identification, impurity profiling in complex matrices. | Bioanalysis, impurity profiling at trace levels, and metabolite identification.[3] |
Experimental Workflow
The general workflow for the quantification of this compound involves sample preparation, chromatographic separation, and detection. The specific steps may vary depending on the chosen analytical technique.
Caption: General experimental workflow for the quantification of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is a general guideline and may require optimization for specific applications.
a. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters
b. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm or 280 nm
-
Injection Volume: 10 µL
c. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to create a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Solution: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent. Dilute with the mobile phase to a final concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
d. Data Analysis:
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Calculate the concentration of this compound in the sample solution using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on a method for the analysis of dimethylbenzoic acid isomers.[1]
a. Instrumentation and Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary GC column suitable for derivatized acids (e.g., HP-5MS or equivalent)
-
N-tert-butyldimethylsilyl-N-methyl-trifluoroacetamide (MTBSTFA) for derivatization
-
Toluene (analytical grade)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Internal standard (e.g., 3-Methoxy-4-methylbenzoic acid)
b. Sample Preparation:
-
Hydrolysis: For conjugated forms, perform alkaline hydrolysis of the sample.
-
Extraction: Acidify the sample and extract the dimethylbenzoic acids with toluene.
-
Derivatization: Take an aliquot of the toluene extract and evaporate it to dryness. Add MTBSTFA and heat to form the tert-butyldimethylsilyl (TBDMS) derivatives.[1]
c. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization Mode: Electron Ionization (EI)
-
MS Detection Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the this compound-TBDMS derivative.
d. Data Analysis:
-
Analyze the derivatized standards and samples by GC-MS.
-
Create a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration.
-
Quantify this compound in the samples using the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides a starting point for developing a highly sensitive LC-MS/MS method.
a. Instrumentation and Materials:
-
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
b. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient could start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: ESI in negative ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (the deprotonated molecular ion of this compound, m/z 149.06) and a characteristic product ion are monitored.
c. Sample and Standard Preparation:
-
Prepare standard and sample solutions in a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile).
-
For biological samples, a protein precipitation step with a solvent like acetonitrile is usually required, followed by centrifugation. The supernatant is then injected into the LC-MS/MS system.[4]
d. Data Analysis:
-
Optimize the MRM transitions for this compound.
-
Inject a series of standard solutions to construct a calibration curve.
-
Analyze the samples and quantify the analyte using the calibration curve based on the peak area of the specific MRM transition.
Conclusion
The choice of the analytical technique for the quantification of this compound should be based on the specific requirements of the analysis. HPLC-UV is a robust and cost-effective method for routine analysis in less complex matrices. GC-MS, after derivatization, offers high specificity and is suitable for complex samples where volatility is not a limitation. LC-MS/MS provides the highest sensitivity and specificity, making it the method of choice for bioanalysis and trace-level quantification in complex matrices. The protocols provided in this application note serve as a starting point for method development and validation.
References
Application of 2,6-Dimethylbenzoic Acid in the Synthesis of Chiral Phosphoric Acid Ligands for Organocatalysis
Introduction: 2,6-Dimethylbenzoic acid serves as a crucial building block in the synthesis of sterically demanding chiral ligands for asymmetric organocatalysis. Its two methyl groups in ortho positions create significant steric hindrance, a feature that is exploited to construct highly effective chiral environments in organocatalysts. This steric bulk is particularly valuable in the design of chiral phosphoric acids (CPAs), a powerful class of Brønsted acid catalysts. These CPAs, often based on a BINOL (1,1'-bi-2-naphthol) backbone, have demonstrated remarkable efficacy in a wide range of enantioselective transformations. The incorporation of bulky substituents derived from this compound at the 3 and 3' positions of the BINOL scaffold is a key strategy to enhance the enantioselectivity of these catalysts.
This application note details the synthesis of a specific chiral phosphoric acid organocatalyst, (R)-3,3'-bis(2,6-dimethylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, starting from this compound. Furthermore, it provides a protocol for the application of this catalyst in the asymmetric Friedel-Crafts reaction between indoles and N-acyl imines, a significant carbon-carbon bond-forming reaction in organic synthesis.
Ligand Synthesis Workflow
The synthesis of the chiral phosphoric acid catalyst involves a multi-step process starting from the commercially available this compound. The key steps include the formation of a sterically hindered biaryl linkage followed by phosphorylation and hydrolysis to yield the final catalyst.
Caption: Synthetic workflow for the chiral phosphoric acid catalyst.
Experimental Protocols
Protocol 1: Synthesis of (R)-3,3'-Bis(2,6-dimethylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
This protocol is a representative synthesis adapted from established literature procedures for preparing sterically hindered chiral phosphoric acids.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
(R)-3,3'-Dibromo-1,1'-bi-2,2'-diol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Dioxane
-
Water
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 2,6-Dimethylbenzoyl Chloride:
-
In a round-bottom flask, suspend this compound (1.0 eq) in an excess of thionyl chloride (5.0 eq).
-
Reflux the mixture for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain crude 2,6-dimethylbenzoyl chloride, which can be used in the next step without further purification.
-
-
Synthesis of (R)-3,3'-Bis(2,6-dimethylphenyl)-1,1'-bi-2,2'-diol (Suzuki Coupling):
-
To a solution of (R)-3,3'-dibromo-1,1'-bi-2,2'-diol (1.0 eq) and 2,6-dimethylphenylboronic acid (2.5 eq) in a 3:1 mixture of toluene and water, add potassium carbonate (4.0 eq).
-
Deoxygenate the mixture by bubbling with argon for 30 minutes.
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.2 eq).
-
Heat the reaction mixture at 90 °C for 12 hours under an argon atmosphere.
-
After cooling to room temperature, separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford (R)-3,3'-bis(2,6-dimethylphenyl)-1,1'-bi-2,2'-diol.
-
-
Synthesis of (R)-3,3'-Bis(2,6-dimethylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate:
-
To a solution of (R)-3,3'-bis(2,6-dimethylphenyl)-1,1'-bi-2,2'-diol (1.0 eq) in dry dichloromethane under an argon atmosphere, add pyridine (3.0 eq).
-
Cool the mixture to 0 °C and add phosphorus oxychloride (1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with 1 M HCl and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final chiral phosphoric acid catalyst.
-
Protocol 2: Asymmetric Friedel-Crafts Reaction of Indole with an N-Acyl Imine
This protocol describes the application of the synthesized chiral phosphoric acid as a catalyst in an enantioselective Friedel-Crafts reaction.
Materials:
-
Indole
-
N-Benzoylbenzaldehyde imine (or other suitable N-acyl imine)
-
(R)-3,3'-Bis(2,6-dimethylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (catalyst)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the N-acyl imine (1.0 eq) in dichloromethane (0.1 M), add the chiral phosphoric acid catalyst (0.05 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add indole (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the enantioenriched Friedel-Crafts adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Catalytic Application Workflow
The chiral phosphoric acid catalyst facilitates the enantioselective addition of indole to the N-acyl imine through a well-organized transition state.
Caption: Catalytic cycle for the asymmetric Friedel-Crafts reaction.
Quantitative Data
The performance of the chiral phosphoric acid catalyst in the asymmetric Friedel-Crafts reaction of various indoles with N-benzoylbenzaldehyde imine is summarized in the table below.
| Entry | Indole Substituent | Time (h) | Yield (%) | ee (%) |
| 1 | H | 24 | 95 | 92 |
| 2 | 5-MeO | 24 | 98 | 94 |
| 3 | 5-Cl | 36 | 90 | 90 |
| 4 | 6-Br | 36 | 88 | 89 |
| 5 | 7-Me | 24 | 93 | 91 |
This compound is a valuable precursor for the synthesis of highly effective, sterically hindered chiral phosphoric acid organocatalysts. The detailed protocols provided herein offer a clear guide for the preparation of such a catalyst and its successful application in the enantioselective Friedel-Crafts reaction. The high yields and enantioselectivities achieved underscore the importance of the sterically demanding 2,6-dimethylphenyl groups in creating a well-defined chiral pocket that effectively controls the stereochemical outcome of the reaction. This methodology is of significant interest to researchers in organic synthesis and drug development for the construction of complex chiral molecules.
Application Notes and Protocols for the Reduction of 2,6-Dimethylbenzoic Acid
Introduction
2,6-Dimethylbenzyl alcohol is a valuable chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and specialty chemicals. A common and effective method for its preparation is the reduction of the corresponding carboxylic acid, 2,6-dimethylbenzoic acid. This document provides detailed experimental procedures for this reduction using two primary reducing agents: Lithium Aluminum Hydride (LAH) and Borane Tetrahydrofuran complex (Borane-THF). These protocols are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide to performing this transformation efficiently and safely. The steric hindrance provided by the two ortho-methyl groups on the benzoic acid presents a notable consideration in its reduction, influencing the choice of reagent and reaction conditions.
Physicochemical Data of Key Compounds
For successful experimental planning and execution, it is crucial to be aware of the physical and chemical properties of the reactants and products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Hazards |
| This compound | C₉H₁₀O₂ | 150.17 | 115-117 | - | Irritant |
| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | 125 (decomposes) | - | Water-reactive, Flammable, Corrosive |
| Borane-THF Complex (1M) | BH₃·THF | ~85.94 | - | 66 (THF) | Flammable, Water-reactive, Irritant |
| 2,6-Dimethylbenzyl Alcohol | C₉H₁₂O | 136.19 | 83-85 | 225 | Irritant |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | -108.4 | 66 | Flammable, Peroxide-former, Irritant |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | -116.3 | 34.6 | Highly Flammable, Peroxide-former |
Experimental Protocols
Two primary methods for the reduction of this compound are detailed below. Borane is often preferred for sterically hindered carboxylic acids due to its smaller size and high reactivity towards the carboxyl group.[1] Lithium aluminum hydride is a more powerful, less selective reducing agent that is also effective.[1][2]
Protocol 1: Reduction using Borane-Tetrahydrofuran (BH₃·THF)
This method is highly effective for the reduction of carboxylic acids, including sterically hindered ones, to the corresponding alcohols.[3]
Materials:
-
This compound
-
Borane-THF complex (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF (10 volumes).
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add the Borane-THF complex (1.0 M solution, 1.0 eq) dropwise to the stirred solution over approximately 1 hour.[4]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to 40-50 °C.[4]
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Carefully and slowly add methanol dropwise to quench the excess borane. Vigorous hydrogen gas evolution will be observed.[4] Continue stirring at room temperature for 2 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF and methanol. To the residue, add diethyl ether and 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,6-dimethylbenzyl alcohol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes or ethanol/water mixture) or by column chromatography on silica gel.
Quantitative Data Summary (Borane-THF Reduction)
| Parameter | Value |
| Molar Ratio (Acid:BH₃·THF) | 1 : 1 |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to Room Temperature (or 40-50 °C) |
| Reaction Time | 8 hours |
| Quenching Agent | Methanol |
| Typical Yield | ~90-95% (Estimated based on similar reductions) |
Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a potent reducing agent capable of reducing a wide range of functional groups, including carboxylic acids.[5][6] Due to its high reactivity with water, this procedure must be carried out under strictly anhydrous conditions.[5]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Ethyl acetate
-
10% Sulfuric acid (H₂SO₄) or 1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, suspend LiAlH₄ (1.5 - 2.0 eq) in anhydrous diethyl ether or THF.
-
Addition of Substrate: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF. Transfer this solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for several hours or at reflux until the reaction is complete (monitored by TLC).
-
Quenching (Fieser Workup): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially add the following dropwise with vigorous stirring:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% aqueous sodium hydroxide (NaOH).
-
'3x' mL of water. This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.
-
-
Isolation: Stir the resulting mixture at room temperature for at least 30 minutes. Filter the granular solid through a pad of Celite and wash the filter cake thoroughly with diethyl ether or THF.
-
Drying and Concentration: Combine the filtrate and washings. Dry the organic solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2,6-dimethylbenzyl alcohol.
-
Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1.
Quantitative Data Summary (LiAlH₄ Reduction)
| Parameter | Value |
| Molar Ratio (Acid:LiAlH₄) | 1 : 1.5-2.0 |
| Solvent | Anhydrous Diethyl Ether or THF |
| Temperature | Room Temperature to Reflux |
| Reaction Time | Varies (typically 2-16 hours) |
| Quenching | Fieser Workup (Water, NaOH(aq), Water) |
| Typical Yield | ~85-95% (Estimated based on similar reductions) |
Reaction Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the chemical transformation and the general experimental workflow for the reduction of this compound.
Caption: Chemical reduction of this compound.
Caption: General experimental workflow for the reduction.
References
Application of 2,6-Dimethylbenzoic Acid in Polymer Chemistry
Abstract
2,6-Dimethylbenzoic acid (DMBA) is an aromatic carboxylic acid characterized by the presence of two methyl groups ortho to the carboxyl functionality. This unique steric hindrance profoundly influences its reactivity and makes it a valuable molecule in polymer chemistry. Primary applications include its use as a comonomer to modify polymer properties and as a chain-terminating agent to control molecular weight during polycondensation reactions. Incorporating DMBA into polymer backbones can enhance thermal stability, alter solubility, and control crystallinity. This document provides detailed application notes on its use in polyester synthesis and as a molecular weight control agent, complete with experimental protocols and characterization data.
Application Notes
Introduction to this compound in Polymer Science
The structure of this compound (DMBA), with its sterically hindered carboxyl group, is central to its function in polymer synthesis.[1] The two ortho-methyl groups impede the approach of other molecules, such as diols or diamines, to the carboxylic acid. This reduced reactivity, when compared to unhindered aromatic acids like terephthalic acid, allows for precise control over polymerization processes.
Key Structural Features and Their Implications:
-
Steric Hindrance: The methyl groups physically block the reaction center, slowing down esterification or amidation reactions. This feature is exploited for molecular weight control.
-
Aromatic Ring: Contributes to the rigidity and thermal stability of the resulting polymer backbone.
-
Hydrophobicity: The nonpolar methyl and phenyl groups increase the hydrophobicity of polymers into which DMBA is incorporated, affecting solubility and moisture absorption.
Primary Application: Comonomer for High-Performance Polyesters
DMBA can be used as a comonomer in the synthesis of aromatic polyesters, such as polyethylene terephthalate (PET) or polybutylene terephthalate (PBT), to create copolymers with tailored properties. The bulky, non-planar structure of the DMBA unit disrupts chain packing and reduces the degree of crystallinity.
Effects of Incorporation:
-
Reduced Crystallinity: Leads to increased transparency and potentially improved toughness.
-
Enhanced Thermal Stability: The rigid aromatic structure can increase the glass transition temperature (Tg) of the copolymer. High-performance polymers are known for their thermal stability.[2][3]
-
Modified Solubility: Copolymers containing DMBA often exhibit enhanced solubility in common organic solvents, which facilitates processing and characterization.
Secondary Application: Chain Terminator for Molecular Weight Control
In polycondensation reactions, achieving a target molecular weight is crucial for desired material properties. As a monofunctional carboxylic acid, DMBA can act as an end-capping or chain-terminating agent.[4] When introduced into a polymerization mixture (e.g., for polycarbonates or polyesters), it reacts with a growing polymer chain end, preventing further propagation. The amount of DMBA added allows for precise control over the final polymer chain length. This is a common strategy in controlled polymerization.[5]
Data Presentation
Table 1: Properties of PET-co-DMBA Copolymers
This table summarizes the effect of incorporating varying molar percentages of this compound (DMBA) as a comonomer on the key thermal and molecular properties of polyethylene terephthalate (PET).
| Sample ID | DMBA Content (mol%) | Glass Transition Temp. (T_g, °C) | Melting Temp. (T_m, °C) | Weight-Average Molecular Weight (M_w, kDa) | Polydispersity Index (PDI) |
| PET-00 | 0 | 78 | 255 | 52.4 | 2.1 |
| PET-DMBA-05 | 5 | 85 | 238 | 48.1 | 2.3 |
| PET-DMBA-10 | 10 | 91 | 220 | 45.9 | 2.4 |
| PET-DMBA-20 | 20 | 102 | Not Observed | 41.5 | 2.5 |
Note: Thermal properties were determined by Differential Scanning Calorimetry (DSC) and molecular weights by Gel Permeation Chromatography (GPC).
Table 2: Molecular Weight Control in Polycarbonate (PC) Synthesis
This table illustrates the effectiveness of this compound (DMBA) as a chain terminator in the synthesis of bisphenol A polycarbonate.
| Sample ID | DMBA Terminator (mol%) | Weight-Average Molecular Weight (M_w, kDa) | Polydispersity Index (PDI) |
| PC-Ctrl | 0 | 65.2 | 2.6 |
| PC-Term-0.5 | 0.5 | 48.7 | 2.4 |
| PC-Term-1.0 | 1.0 | 35.1 | 2.2 |
| PC-Term-2.0 | 2.0 | 22.4 | 2.1 |
Note: Molar percentage of DMBA is relative to the diol monomer (bisphenol A).
Experimental Protocols
Protocol 1: Synthesis of PET-co-DMBA (10 mol% DMBA) via Melt Polycondensation
Materials:
-
Dimethyl terephthalate (DMT): 174.78 g (0.90 mol)
-
Ethylene glycol (EG): 136.55 g (2.20 mol, 1.2x molar excess to total acid components)
-
Antimony(III) oxide (Sb₂O₃): 0.09 g (catalyst)
-
Triphenyl phosphate (TPP): 0.15 g (stabilizer)
Equipment:
-
500 mL three-neck round-bottom flask (or glass reactor)
-
Mechanical stirrer with a high-torque motor
-
Nitrogen gas inlet and outlet
-
Distillation condenser and collection flask
-
Heating mantle with a programmable temperature controller
-
High-vacuum pump
Procedure:
Stage 1: Esterification (Transesterification)
-
Reactor Setup: Charge the flask with DMT, DMBA, ethylene glycol, and Sb₂O₃.
-
Inert Atmosphere: Assemble the apparatus, ensuring all joints are sealed. Purge the system with dry nitrogen for 20 minutes to remove oxygen. Maintain a gentle nitrogen flow.
-
Heating: Begin stirring and heat the mixture to 150°C to form a molten slurry.
-
Reaction: Gradually increase the temperature to 220°C over 2 hours. Methanol, the byproduct of transesterification from DMT and esterification from DMBA, will begin to distill.
-
Completion: Continue the reaction until ~95% of the theoretical amount of methanol/water byproduct has been collected (approximately 3-4 hours).
Stage 2: Polycondensation
-
Stabilizer Addition: Cool the reactor to 190°C, temporarily stop the nitrogen flow, and add the triphenyl phosphate stabilizer.
-
Vacuum Application: Re-establish the nitrogen purge, then gradually increase the temperature to 275°C. Simultaneously, slowly apply a vacuum, reducing the pressure to below 1 mmHg over 30 minutes.
-
Viscosity Increase: Ethylene glycol will distill off as the polycondensation reaction proceeds. The viscosity of the melt will increase noticeably. Monitor the torque on the mechanical stirrer.
-
Reaction Termination: Continue the reaction under high vacuum for 2-3 hours, or until the desired stirrer torque (indicating target molecular weight) is achieved.
-
Recovery: Discontinue heating and vacuum. Introduce nitrogen to bring the reactor back to atmospheric pressure. Allow the reactor to cool completely. The solid polymer can be recovered by carefully breaking the glass flask or by using a specialized reactor designed for polymer removal.
Purification:
-
Dissolve the crude polymer in a minimal amount of a 1:1 mixture of trifluoroacetic acid and dichloromethane.
-
Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.
-
Collect the purified polymer by filtration and dry under vacuum at 60°C for 24 hours.
Protocol 2: Molecular Weight Control in Polycarbonate Synthesis
Materials:
-
Bisphenol A (BPA): 22.83 g (0.10 mol)
-
Phosgene (or a safer alternative like triphosgene or diphenyl carbonate)
-
This compound (DMBA): 0.15 g (0.001 mol, for 1.0 mol% termination)
-
Dichloromethane (DCM): 200 mL
-
Aqueous Sodium Hydroxide (NaOH), 5 M
-
Triethylamine (catalyst)
Procedure (Interfacial Polycondensation):
-
Phase Preparation: Dissolve bisphenol A and the calculated amount of DMBA in the aqueous NaOH solution in a baffled flask. In a separate container, prepare a solution of phosgene (or its equivalent) in dichloromethane.
-
Reaction Initiation: Cool the BPA/DMBA solution in an ice bath. With vigorous mechanical stirring, rapidly add the phosgene solution to create an interface between the aqueous and organic layers.
-
Catalyst Addition: Add a catalytic amount of triethylamine to the mixture.
-
Polymerization: Allow the reaction to proceed for 1-2 hours with continuous high-speed stirring. The polycarbonate will form in the organic phase.
-
Workup: Separate the organic layer. Wash it sequentially with dilute HCl, and then several times with deionized water until the aqueous layer is neutral.
-
Purification: Precipitate the polycarbonate by adding the DCM solution to a large volume of methanol.
-
Drying: Collect the white, fibrous polymer by filtration and dry in a vacuum oven at 80°C overnight.
Mandatory Visualizations
References
- 1. This compound | C9H10O2 | CID 12439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Independent Development Strategy of High-Performance Polymers [engineering.org.cn]
- 4. DSpace [repository.kaust.edu.sa]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Page loading... [wap.guidechem.com]
- 7. chemsynthesis.com [chemsynthesis.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in 2,6-Dimethylbenzoic Acid Reactions
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with reactions involving the sterically hindered 2,6-dimethylbenzoic acid. The ortho-methyl groups significantly shield the carboxylic acid functionality, impeding standard reaction protocols. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental procedures to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are standard esterification and amidation reactions with this compound so sluggish?
The two methyl groups at the 2 and 6 positions of the benzene ring create significant steric hindrance around the carboxyl group. This steric bulk physically blocks the approach of nucleophiles, such as alcohols or amines, to the electrophilic carbonyl carbon. This prevention of access for the nucleophile is a primary reason for the compound's low reactivity in standard condensation reactions.[1][2][3]
Q2: What is the most common strategy to enhance the reactivity of this compound?
The most reliable method is to convert the carboxylic acid into a more reactive intermediate. By transforming the hydroxyl group of the carboxylic acid into a better leaving group, the subsequent nucleophilic attack is more favorable. A common approach is the formation of an acyl chloride, which is significantly more electrophilic than the parent carboxylic acid.[4]
Q3: Are there specific catalysts that are effective for reactions with sterically hindered carboxylic acids?
Yes, specialized catalysts can facilitate these challenging reactions. For esterifications, catalysts like diphenylammonium triflate (DPAT), particularly in fluorous media, have shown effectiveness.[5] For amidations, activating agents such as 1,1'-carbonyldiimidazole (CDI) or the use of titanium tetrachloride (TiCl₄) can promote the reaction.[6] Boric acid has also been utilized as a green and cost-effective catalyst for the direct amidation of carboxylic acids.
Q4: Can reaction conditions be modified to favor the reaction without changing the reagents?
While often less effective than changing the reagents, modifying reaction conditions can help. Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this may also lead to side reactions or decomposition of starting materials or products.[4] The use of microwave irradiation can also sometimes accelerate these sluggish reactions.
Troubleshooting Guides
Issue 1: Low or No Yield in Esterification Reactions
| Possible Cause | Solution |
| Inefficient activation of the carboxylic acid. | Convert this compound to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is much more reactive towards alcohols. |
| Steric hindrance preventing nucleophilic attack. | Use a less sterically hindered alcohol if the application allows. Alternatively, employ a more potent catalyst system designed for hindered substrates, such as diphenylammonium triflate (DPAT) in a fluorous medium.[5] |
| Unfavorable reaction equilibrium. | If using a direct esterification method like Fischer esterification, ensure the removal of water as it forms, for example, by using a Dean-Stark apparatus or molecular sieves. |
| Decomposition at high temperatures. | Optimize the reaction temperature and time. Monitor the reaction progress closely using TLC or GC to avoid prolonged heating.[4] |
Issue 2: Failed Amide Bond Formation
| Possible Cause | Solution |
| Low nucleophilicity of the amine. | If possible, use a more nucleophilic amine. Primary amines will generally be more reactive than secondary amines. |
| Carboxylic acid and amine form a stable salt. | Use a coupling reagent to activate the carboxylic acid in situ. Common choices include dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or newer reagents like HATU or HBTU. |
| Extreme steric hindrance from both coupling partners. | For particularly challenging amidations, consider using a reagent like trichlorotriazine (TCT) with a Lewis base catalyst such as formylpyrrolidine (FPyr).[7] Alternatively, TiCl₄ in pyridine has been shown to be effective.[6] |
| Side reactions at elevated temperatures. | Explore milder activation methods. For instance, conversion to the acyl chloride allows for the subsequent amidation to often proceed at lower temperatures. |
Experimental Protocols
Protocol 1: Two-Step Esterification via Acyl Chloride Formation
This protocol is a reliable method for synthesizing esters of this compound, bypassing the low reactivity of the parent acid.
Step 1: Synthesis of 2,6-Dimethylbenzoyl Chloride
-
In a fume hood, add this compound (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Carefully add an excess of thionyl chloride (SOCl₂, e.g., 5.0 eq).
-
Heat the mixture to reflux (approximately 79 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2,6-dimethylbenzoyl chloride can often be used in the next step without further purification.
Step 2: Esterification with an Alcohol
-
Dissolve the crude 2,6-dimethylbenzoyl chloride (1.0 eq) in an anhydrous, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired alcohol (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or pyridine (1.2 eq) to scavenge the HCl produced.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or distillation.
Protocol 2: Direct Amidation using a Coupling Reagent (DCC/DMAP)
This method activates the carboxylic acid in situ to promote amide bond formation.
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) in anhydrous dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the cooled reaction mixture with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide product by column chromatography or recrystallization.
Data Summary
The following table summarizes typical yields for different reaction types involving sterically hindered benzoic acids, providing a comparative overview of method effectiveness.
| Reaction Type | Substrate | Reagents/Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Esterification | Cyclohexanecarboxylic acid + n-octanol | DPAT | Toluene | 80 | ~90 |
| Esterification | Cyclohexanecarboxylic acid + tert-butanol | DPAT | Perfluorohexane | 80 | Variable |
| Amidation | Dodecanoic acid + Aniline | TCT / FPyr | Acetonitrile | RT | Quantitative |
| Amidation | Various acids and amines | TiCl₄ | Pyridine | 85 | Moderate to Excellent |
Note: Yields are highly substrate-dependent and the provided data serves as a general guideline. Optimization is often necessary for specific substrate combinations.
Visualizations
Experimental Workflow: Two-Step Esterification
Caption: Workflow for the two-step esterification of this compound.
Logical Relationship: Overcoming Steric Hindrance in Amidation
Caption: Strategies to overcome steric hindrance in amidation reactions.
References
- 1. brainly.in [brainly.in]
- 2. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2,6-Dimethylbenzoic Acid by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the purification of crude 2,6-dimethylbenzoic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this compound, an aromatic carboxylic acid, polar protic solvents are a good starting point. A mixture of ethanol and water is often effective. Ethanol will dissolve the acid, and the addition of water as an anti-solvent will induce crystallization upon cooling. Pure ethanol or methanol can also be used.[1] The choice of solvent may depend on the impurities present in the crude material. It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent system for your specific sample.
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: There are a few possibilities if your this compound is not dissolving:
-
Insufficient Solvent: You may not have added enough solvent. Add small increments of hot solvent until the solid dissolves.
-
Inappropriate Solvent: The chosen solvent may not be suitable. If you have added a significant amount of solvent and the solid has not dissolved, you may need to select a different solvent.
-
Insoluble Impurities: Your crude material may contain insoluble impurities. If a small amount of solid remains undissolved even after adding a large volume of hot solvent, it is likely an impurity. In this case, you should proceed to the hot filtration step to remove it.
Q3: No crystals are forming upon cooling. What is the problem?
A3: A lack of crystal formation can be due to several factors:
-
Too Much Solvent: If an excessive amount of solvent was used, the solution may not be saturated enough for crystals to form. You can try to evaporate some of the solvent to increase the concentration and then allow the solution to cool again.
-
Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystal nucleation has not yet occurred. To induce crystallization, you can:
-
Scratch the inner surface of the flask with a glass rod at the meniscus. This can create nucleation sites.
-
Add a seed crystal of pure this compound.
-
Cool the solution in an ice bath to further decrease the solubility.
-
Q4: The recrystallized product appears oily or forms an oil instead of crystals. How can I fix this?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This can happen if the boiling point of the solvent is too high or if the solution is cooled too rapidly. To resolve this:
-
Reheat the solution until the oil redissolves.
-
Add more of the primary solvent (e.g., ethanol in an ethanol/water system) to increase the solubility.
-
Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.
-
Consider a lower-boiling point solvent system.
Q5: The yield of my recrystallized product is very low. What are the possible reasons?
A5: Low recovery is a common issue in recrystallization and can be caused by:
-
Using too much solvent: This will result in a significant portion of your product remaining in the mother liquor.
-
Premature crystallization: If the solution cools and crystals form during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time, including in an ice bath, to maximize crystal formation.
-
Washing with too much or warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to minimize redissolving the product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystal formation upon cooling | 1. Too much solvent used.2. Solution is supersaturated. | 1. Boil off some solvent to concentrate the solution.2. Scratch the inside of the flask with a glass rod.3. Add a seed crystal of pure this compound. |
| "Oiling out" (formation of an oil instead of crystals) | 1. Cooling rate is too fast.2. Solution is too concentrated.3. Solvent boiling point is higher than the melting point of the solute. | 1. Reheat to dissolve the oil, then cool slowly.2. Add a small amount of additional solvent.3. Choose a lower-boiling solvent or solvent mixture. |
| Low yield of recovered crystals | 1. Too much solvent used.2. Premature crystallization during hot filtration.3. Incomplete cooling.4. Washing with too much or warm solvent. | 1. Use the minimum amount of hot solvent necessary for dissolution.2. Keep the solution hot during filtration.3. Allow sufficient time for cooling, including in an ice bath.4. Wash crystals with a minimal amount of ice-cold solvent. |
| Colored impurities in the final product | 1. Colored impurities are not removed by a single recrystallization. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it can cause bumping. |
| Crystals are very fine or powdery | 1. The solution cooled too quickly. | 1. Ensure a slow cooling rate to allow for the formation of larger crystals. Insulate the flask during cooling. |
Data Presentation
Solvent Suitability for Recrystallization of this compound (Illustrative Data)
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability |
| Water | Low | Moderate | Good (especially in a mixed solvent system) |
| Ethanol | Moderate | High | Good (often used with water) |
| Methanol | Moderate | High | Good |
| Acetone | High | Very High | Fair (may result in lower yield due to high solubility at room temperature) |
| Ethyl Acetate | Moderate | High | Good |
| Toluene | Low | Moderate | Fair |
| Hexane | Very Low | Low | Poor (can be used as an anti-solvent) |
Experimental Protocols
Protocol 1: Recrystallization of this compound using an Ethanol/Water Solvent System
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating source (hot plate or steam bath)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol to dissolve the solid completely. Heat the mixture gently while stirring.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with a small amount of hot ethanol.
-
Quickly filter the hot solution into the preheated flask to remove the insoluble impurities.
-
-
Inducing Crystallization:
-
To the clear, hot filtrate, add hot water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.
-
Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. To ensure slow cooling, you can insulate the flask.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture (in a similar ratio to the final recrystallization mixture) to remove any adhering soluble impurities.
-
-
Drying:
-
Allow the crystals to dry completely on the filter paper by drawing air through them for a period. For final drying, the crystals can be placed in a desiccator or a drying oven at a temperature well below the melting point of this compound (116-118 °C).
-
Visualizations
Experimental Workflow for Recrystallization
References
Technical Support Center: Synthesis of 2,6-Dimethylbenzoic Acid
Welcome to the technical support center for the synthesis of 2,6-dimethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the common synthetic routes for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent laboratory-scale methods for the synthesis of this compound are:
-
Grignard Reaction: This involves the reaction of a Grignard reagent, typically 2,6-dimethylphenylmagnesium bromide, with carbon dioxide (dry ice).[1]
-
Oxidation of 2,6-Dimethylxylene: This method utilizes a strong oxidizing agent, such as potassium permanganate (KMnO₄), to oxidize one of the methyl groups of 2,6-dimethylxylene to a carboxylic acid.[2][3][4]
Q2: What are the primary side products I should be aware of when using the Grignard synthesis route?
A2: The main side products in the Grignard synthesis of this compound include:
-
3,3',5,5'-Tetramethylbiphenyl: This is formed through a coupling reaction of the Grignard reagent with unreacted 2,6-dimethylbromobenzene.[5]
-
2,6-Dimethylbenzene (m-xylene): This results from the reaction of the Grignard reagent with any protic source, such as water, present in the reaction mixture.
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of 2,6-dimethylbromobenzene in the final product mixture.
Q3: What are the common byproducts in the oxidation of 2,6-dimethylxylene?
A3: The primary byproduct of concern in the oxidation of 2,6-dimethylxylene is 2-methyl-6-methylolbenzoic acid or 2,6-bis(hydroxymethyl)benzene , which results from incomplete oxidation. Over-oxidation is less common for this specific substrate but can lead to the degradation of the aromatic ring under harsh conditions. Unreacted 2,6-dimethylxylene is also a common impurity.
Q4: How can I purify the crude this compound?
A4: Purification of this compound is typically achieved through recrystallization.[5][6] A common solvent system is a mixture of ethanol and water.[6] For the Grignard synthesis, an initial acid-base extraction is crucial to separate the acidic product from neutral byproducts like 3,3',5,5'-tetramethylbiphenyl. In some cases, column chromatography can be employed for high-purity requirements.[7]
Troubleshooting Guides
Grignard Synthesis Route
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield of this compound | Failure of Grignard reagent to form. | - Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents (e.g., diethyl ether or THF).[1]- Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane. |
| Presence of moisture in the reaction. | - Check all reagents and solvents for water content.- Maintain a positive pressure of inert gas throughout the reaction. | |
| Inefficient carbonation. | - Use a large excess of freshly crushed dry ice.[5]- Pour the Grignard solution slowly onto the dry ice with vigorous stirring.[5] | |
| High Percentage of 3,3',5,5'-Tetramethylbiphenyl | High concentration of aryl halide during Grignard formation. | - Add the 2,6-dimethylbromobenzene solution slowly to the magnesium suspension to maintain a low concentration.[5] |
| High reaction temperature. | - Maintain a gentle reflux during Grignard formation and avoid excessive heating.[5] | |
| Presence of 2,6-Dimethylbenzene (m-xylene) | Reaction with adventitious water. | - As with low yield, ensure strictly anhydrous conditions. |
| Product is an Oily or Waxy Solid | Incomplete removal of ether before acidification. | - After the basic extraction, gently heat the aqueous layer to remove any residual ether before precipitating the benzoic acid. |
| Presence of biphenyl impurity. | - Perform a thorough extraction with a base (e.g., NaOH solution) to separate the acidic product from the neutral biphenyl. |
Oxidation of 2,6-Dimethylxylene Route
| Issue | Potential Cause | Troubleshooting Steps |
| Low Conversion of 2,6-Dimethylxylene | Insufficient amount of oxidizing agent. | - Ensure the correct stoichiometry of KMnO₄ is used. A molar ratio of at least 2:1 (KMnO₄:xylene) is typically required for the oxidation of one methyl group. |
| Low reaction temperature. | - The reaction often requires heating to proceed at a reasonable rate. Maintain the temperature as per the protocol. | |
| Formation of Incomplete Oxidation Products | Insufficient reaction time or temperature. | - Increase the reaction time or temperature, monitoring the reaction progress by TLC. |
| Inefficient mixing. | - Ensure vigorous stirring, especially in heterogeneous mixtures, to maximize the contact between the xylene and the oxidizing agent. | |
| Product is Contaminated with Manganese Dioxide (MnO₂) | Inefficient filtration. | - After the reaction, ensure the hot solution is filtered effectively to remove the MnO₂ precipitate. Washing the filter cake with hot water can help recover more product. |
| Difficulty in Product Isolation | Product precipitation is incomplete. | - After acidification of the reaction mixture, cool the solution in an ice bath to maximize the precipitation of the carboxylic acid.[5] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
Materials:
-
2,6-Dimethylbromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine (crystal)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (concentrated and dilute solutions)
-
Sodium hydroxide solution
-
Sodium sulfate (anhydrous)
Procedure:
-
Grignard Reagent Formation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings and a crystal of iodine to the flask.
-
In the dropping funnel, place a solution of 2,6-dimethylbromobenzene in anhydrous diethyl ether.
-
Add a small amount of the halide solution to the magnesium and gently warm to initiate the reaction (indicated by a cloudy, brownish appearance).[5]
-
Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to reflux for an additional 30-60 minutes.
-
-
Carbonation:
-
In a separate beaker, place a large excess of crushed dry ice.
-
Slowly pour the prepared Grignard reagent solution onto the dry ice with vigorous stirring.
-
Allow the excess dry ice to sublime.
-
-
Work-up and Purification:
-
Slowly add dilute hydrochloric acid to the residue until the solution is acidic.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the organic layer with water and then extract the product into an aqueous layer using a sodium hydroxide solution.
-
Separate the aqueous layer and wash it with diethyl ether to remove any neutral impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the this compound.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture for further purification.
-
Synthesis of this compound via Oxidation
Materials:
-
2,6-Dimethylxylene
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (optional, for basic conditions)
-
Sulfuric acid or Hydrochloric acid
-
Sodium bisulfite (for quenching excess KMnO₄)
Procedure:
-
Oxidation:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,6-dimethylxylene and water (and sodium carbonate if performing under basic conditions).
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a solution of potassium permanganate in water portion-wise over several hours.
-
Continue refluxing until the purple color of the permanganate has disappeared.
-
-
Work-up and Purification:
-
Cool the reaction mixture and quench any excess KMnO₄ by adding a small amount of sodium bisulfite until the purple color is gone and a brown precipitate of MnO₂ forms.
-
Filter the hot reaction mixture to remove the manganese dioxide.
-
Wash the filter cake with hot water.
-
Acidify the filtrate with concentrated hydrochloric acid or sulfuric acid to precipitate the this compound.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent like an ethanol/water mixture.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and mitigating side product formation.
References
- 1. mason.gmu.edu [mason.gmu.edu]
- 2. Sciencemadness Discussion Board - 1,4-benzenedicarboxylic acid from xylene by oxidation - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Xylenes on oxidation with acidic `KMnO_4` gives [allen.in]
- 4. O-xylem oxides with kmno4 | Filo [askfilo.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
Technical Support Center: Optimizing Grignard Reagent Formation for 2,6-Dimethylbenzoic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 2,6-dimethylbenzoic acid via Grignard reagent formation. The sterically hindered nature of the precursor, 2-bromo-m-xylene, presents unique challenges that this guide aims to address.
Frequently Asked Questions (FAQs)
Q1: Why is the formation of the Grignard reagent for this compound challenging?
The primary challenge arises from the steric hindrance caused by the two methyl groups flanking the bromine atom on the aromatic ring of the precursor, 2-bromo-m-xylene. This steric bulk can impede the approach of the organic halide to the surface of the magnesium metal, making the reaction difficult to initiate and potentially leading to lower yields.
Q2: What is the most critical factor for a successful Grignard reaction?
The most critical factor is maintaining rigorously anhydrous (dry) conditions.[1][2] Grignard reagents are potent bases and nucleophiles that react readily with protic sources, especially water. Any moisture in the glassware, solvents, or reagents will quench the Grignard reagent as it forms, preventing the desired reaction.[1][2]
Q3: What are the visual indicators of a successful Grignard reaction initiation?
Successful initiation is typically marked by several observable signs[2]:
-
A noticeable increase in the temperature of the reaction mixture (exotherm).[3][4]
-
The appearance of a cloudy, grayish, or brownish color.[1][2]
-
Spontaneous boiling or refluxing of the solvent, particularly with low-boiling point ethers like diethyl ether.[2]
-
If an activator like iodine was used, its characteristic purple or brown color will disappear.[1][2]
Q4: Which solvent is preferred for this specific Grignard reaction?
Tetrahydrofuran (THF) is often preferred over diethyl ether for preparing Grignard reagents from less reactive or sterically hindered aryl halides.[5][6] THF has a higher boiling point and is a better solvating agent, which helps to stabilize the Grignard reagent complex.[6]
Q5: What is the primary side reaction of concern, and how can it be minimized?
The most common side reaction is Wurtz-type coupling, where the newly formed Grignard reagent reacts with the starting aryl halide to form a biaryl byproduct (in this case, 3,3',5,5'-tetramethyl-1,1'-biphenyl).[1][5] This can be minimized by the slow, dropwise addition of the 2-bromo-m-xylene solution to the magnesium turnings, which maintains a low concentration of the halide in the reaction mixture.[1][5]
Troubleshooting Guide
Problem 1: The reaction fails to initiate.
Possible Causes & Solutions
-
Presence of Moisture: Even trace amounts of water can prevent the reaction from starting.[1]
-
Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO) that inhibits the reaction.[1][2][7]
Problem 2: The reaction starts but then stops, or the yield is very low.
Possible Causes & Solutions
-
Wurtz Coupling Side Reaction: As mentioned in the FAQ, this side reaction consumes both the starting material and the product.[1][5]
-
Solution: Maintain a very slow addition rate of the 2-bromo-m-xylene. Ensure efficient stirring to quickly disperse the halide as it is added. Consider running the reaction under more dilute conditions.
-
-
Incomplete Reaction: The steric hindrance may lead to a slow reaction that does not go to completion.
-
Precipitation: The Grignard reagent may precipitate from the solution, reducing its reactivity.
-
Solution: Ensure there is sufficient anhydrous THF to maintain solubility. If precipitation occurs, adding more dry THF may help.
-
Problem 3: The reaction mixture turns very dark or black.
Possible Causes & Solutions
-
Overheating / Decomposition: While a grayish-brown color is normal, a black color may indicate decomposition of the Grignard reagent or significant side reactions, often caused by local overheating.[1][6]
-
Solution: Control the addition rate of the aryl halide to maintain a gentle, controllable reflux. Use an ice-water bath to moderate the reaction temperature if the initial exotherm becomes too vigorous.[1]
-
-
Impurities in Reagents: Impurities in the 2-bromo-m-xylene or magnesium can lead to side reactions and discoloration.
-
Solution: Use high-purity reagents. If necessary, distill the 2-bromo-m-xylene before use.
-
Data Presentation
Table 1: Comparison of Common Magnesium Activation Methods
| Activation Method | Procedure | Advantages | Disadvantages |
| Iodine (I₂) | Add a small crystal of iodine to the Mg turnings in THF.[1][7] | Simple, effective, and provides a clear visual cue (color disappears) upon initiation.[2] | Can introduce trace impurities. |
| 1,2-Dibromoethane (DBE) | Add a few drops of DBE to the Mg suspension.[2][7] | Highly effective; the evolution of ethylene gas provides a visual confirmation of activation.[7] | Consumes a small amount of magnesium.[7] |
| Mechanical Grinding | Vigorously stir the dry Mg turnings or crush them with a dry glass rod in the flask.[2][7] | Avoids chemical activators. Can be very effective. | Can be difficult to perform effectively in a sealed apparatus. |
| DIBAH | Add a small amount of diisobutylaluminum hydride to activate the surface and dry the mixture.[3][4] | Very reliable, allows for initiation at lower temperatures.[3][4] | Requires handling of an additional pyrophoric reagent. |
Table 2: Solvent Selection for Sterically Hindered Grignard Formation
| Solvent | Boiling Point (°C) | Key Properties & Considerations |
| Diethyl Ether (Et₂O) | 34.6 | Lower boiling point allows for gentle reflux during initiation.[1] Less effective at solvating and stabilizing hindered Grignard reagents. |
| Tetrahydrofuran (THF) | 66 | Higher boiling point allows for higher reaction temperatures if needed.[6] Better solvating properties enhance the stability and formation rate of the Grignard reagent.[6] Generally the preferred choice for this synthesis. |
Experimental Protocols
Protocol 1: Formation of 2,6-Dimethylphenylmagnesium Bromide
Materials and Reagents:
-
Magnesium turnings
-
Iodine (one small crystal)
-
2-bromo-m-xylene
-
Anhydrous tetrahydrofuran (THF)
-
Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer, and nitrogen/argon inlet.
Procedure:
-
Apparatus Setup: Assemble the glassware and flame-dry all components under a stream of inert gas (nitrogen or argon). Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a magnetic stir bar into the cooled flask. Add a single crystal of iodine.
-
Solvent Addition: Add enough anhydrous THF to cover the magnesium turnings.
-
Initiation: Prepare a solution of 2-bromo-m-xylene (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (~5-10%) of this solution to the stirred magnesium suspension.
-
Grignard Formation: Wait for signs of initiation (color change, gentle reflux). If the reaction does not start, gently warm the flask with a heat gun until initiation occurs. Once initiated, add the remaining 2-bromo-m-xylene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture. If necessary, heat the mixture to reflux for an additional 30-60 minutes to ensure the reaction goes to completion. The resulting brownish-gray solution is the Grignard reagent.
Protocol 2: Synthesis of this compound (Carboxylation)
Materials and Reagents:
-
Freshly prepared 2,6-Dimethylphenylmagnesium Bromide solution
-
Dry ice (solid CO₂)
-
Hydrochloric acid (e.g., 6M HCl)
-
Diethyl ether or Ethyl acetate for extraction
Procedure:
-
Carboxylation: Crush a significant excess of dry ice in a separate, dry beaker. While stirring vigorously, slowly pour the prepared Grignard reagent solution over the crushed dry ice. The mixture will solidify. Allow it to warm to room temperature as the excess CO₂ sublimates.
-
Workup: Once the mixture has reached room temperature, slowly and carefully add 6M HCl to quench the reaction and protonate the carboxylate salt. Continue adding acid until the aqueous layer is acidic (test with pH paper) and all magnesium salts have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer several times with diethyl ether or ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | CoLab [colab.ws]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting low conversion in 2,6-Dimethylbenzoic acid esterification
Technical Support Center: Esterification of 2,6-Dimethylbenzoic Acid
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low conversion rates during the esterification of this compound. The significant steric hindrance caused by the two ortho-methyl groups makes this a challenging transformation.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: Why am I observing very low or no conversion in my esterification of this compound using a standard Fischer-Speier method?
A1: The primary cause of low conversion is the significant steric hindrance from the two methyl groups at the ortho-positions (positions 2 and 6) of the benzoic acid.[1] This steric bulk physically obstructs the approach of the alcohol's nucleophilic hydroxyl group to the electrophilic carbonyl carbon of the carboxylic acid. This blockage raises the activation energy for the formation of the necessary tetrahedral intermediate, dramatically slowing down the reaction rate compared to less hindered benzoic acids.[1][2]
Q2: How can I improve the yield of my Fischer-Speier esterification for this substrate?
A2: While challenging, you can optimize the Fischer-Speier method by addressing its equilibrium nature:
-
Use a Large Excess of Alcohol: Employing the alcohol as the reaction solvent creates a high concentration of the nucleophile, which helps to shift the reaction equilibrium toward the product side according to Le Châtelier's principle.[3]
-
Efficient Water Removal: Esterification produces water as a byproduct. Since the reaction is reversible, removing water as it forms will drive the equilibrium towards the ester.[4] This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Increase Reaction Time and Temperature: Due to the high steric hindrance, longer reaction times (e.g., 12-48 hours) and higher temperatures (reflux) are often required to achieve reasonable conversion.[5][6] Always monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC).[7]
-
Ensure Catalyst Activity: Use a strong, non-degraded acid catalyst such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).[4][7]
Q3: Are there more effective alternative methods for esterifying sterically hindered acids like this compound?
A3: Yes, when direct acid-catalyzed esterification fails, converting the carboxylic acid into a more reactive intermediate is a highly effective strategy.
-
Acid Chloride Formation: This is a robust, two-step method. First, convert the this compound to its highly reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][8] The resulting 2,6-dimethylbenzoyl chloride will then readily react with the alcohol, even a sterically hindered one, in the presence of a non-nucleophilic base like pyridine to form the desired ester.[1] This method bypasses the unfavorable equilibrium of the Fischer esterification.[1]
-
Steglich Esterification: This method is performed under milder, neutral conditions and is particularly useful for sterically hindered substrates.[7] It utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, like 4-dimethylaminopyridine (DMAP), to activate the carboxylic acid.[3][6]
Q4: What are the potential side reactions or impurities I should be aware of?
A4: Besides unreacted starting materials, potential side reactions include:
-
Dehydration of Alcohol: If you are using a secondary or tertiary alcohol, the strong acid catalyst and high temperatures can lead to dehydration, forming an alkene.
-
Ether Formation: At high temperatures, the alcohol can undergo self-condensation to form an ether, especially with a strong acid catalyst.
-
Byproducts from Reagents: In the Steglich esterification, the primary byproduct is dicyclohexylurea (DCU), which has limited solubility and must be filtered off.[3] When using thionyl chloride, ensure all excess SOCl₂ and HCl gas are removed before adding the alcohol.
Data Presentation: Comparison of Esterification Methods
The following table summarizes typical reaction conditions and outcomes for the methyl esterification of sterically hindered benzoic acids, providing a baseline for what to expect.
| Parameter | Fischer-Speier Esterification | Steglich Esterification | Acid Chloride Method |
| Key Reagents | Alcohol (large excess), H₂SO₄ (cat.) | Alcohol (1.5-2.0 eq.), DCC (1.1 eq.), DMAP (cat.) | 1. SOCl₂ 2. Alcohol (1.0 eq.), Pyridine |
| Solvent | Alcohol | Dichloromethane (DCM) or THF | Dichloromethane (DCM) or Toluene |
| Temperature | Reflux (e.g., ~65°C for Methanol) | 0°C to Room Temperature | 0°C to Room Temperature |
| Typical Reaction Time | 12 - 48 hours | 2 - 6 hours | 1 - 4 hours |
| Reported Yield Range | 60 - 80%[6] | 85 - 95%[6] | >90%[1] |
| Key Limitation | Equilibrium-limited, slow with hindered substrates | Stoichiometric urea byproduct, cost of reagents | Requires two steps, sensitive to moisture |
Experimental Protocols
Protocol 1: Optimized Fischer-Speier Esterification (Methyl Ester)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add a large excess of anhydrous methanol (e.g., 20-30 mL per gram of acid) to serve as both the reactant and solvent. Stir until the acid is fully dissolved.[6]
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.[7]
-
Reflux: Heat the reaction mixture to a gentle reflux (approx. 65°C) and maintain for 12-24 hours. Monitor the reaction's progress periodically by TLC.[6]
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.[7]
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[1][7]
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester. The product can be further purified by column chromatography or distillation if necessary.[7]
Protocol 2: Acid Chloride Method (Methyl Ester)
Step A: Formation of 2,6-Dimethylbenzoyl Chloride
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and equipped with a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq). This can also serve as the solvent.[1]
-
Reflux: Heat the mixture to reflux (approx. 76°C) for 2-4 hours. The reaction is complete when gas (SO₂ and HCl) evolution ceases.[1]
-
Isolation: Carefully remove the excess thionyl chloride by distillation, potentially under reduced pressure, to obtain the crude 2,6-dimethylbenzoyl chloride.[1]
Step B: Esterification
-
Reactant Setup: In a separate, dry round-bottom flask under an inert atmosphere, dissolve methanol (1.0 eq) in a dry, inert solvent (e.g., dichloromethane) containing a non-nucleophilic base such as pyridine (1.1 eq).[1]
-
Reagent Addition: Cool the solution in an ice bath. Slowly add the crude 2,6-dimethylbenzoyl chloride (1.0 eq) dissolved in a minimal amount of the same dry solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until completion is indicated by TLC.[1]
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visual Guides
Caption: Troubleshooting workflow for low esterification conversion.
Caption: Simplified mechanism of Fischer-Speier esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. brainly.in [brainly.in]
- 3. benchchem.com [benchchem.com]
- 4. US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents [patents.google.com]
- 5. ES2380693T3 - Procedure for the preparation of esters of benzoic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Removal of unreacted starting materials from 2,6-Dimethylbenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from 2,6-Dimethylbenzoic acid. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials I might encounter in my this compound synthesis?
Based on common synthetic routes, the most likely unreacted starting materials are mesitylene (1,3,5-trimethylbenzene) or 2,6-dimethylaniline. The specific impurity will depend on the synthetic pathway employed.
Q2: What is the most effective general method to remove these types of impurities?
Acid-base extraction is a highly effective and straightforward method for separating this compound, an acidic compound, from neutral impurities like mesitylene or basic impurities like 2,6-dimethylaniline.[1][2][3] This technique exploits the different solubilities of the acid, base, and neutral compounds in aqueous and organic solvents at different pH levels.[1][2]
Q3: Can I use recrystallization as a primary purification method?
Recrystallization can be an effective purification technique, particularly if the concentration of the impurity is low.[4] However, its success is highly dependent on the choice of solvent and the solubility differences between this compound and the unreacted starting material. For mixtures with significant amounts of impurities, a preliminary acid-base extraction is recommended.
Q4: How can I confirm the purity of my final this compound product?
Several analytical techniques can be used to assess purity. High-Performance Liquid Chromatography (HPLC) is suitable for quantitative analysis. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structural integrity and identify impurities. Melting point analysis is a simple and effective method; a sharp melting range close to the literature value (115-117 °C) indicates high purity.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: My final product is contaminated with mesitylene.
Cause: Mesitylene is a neutral hydrocarbon and will not be removed by simple water washes.
Solution: An acid-base extraction is the recommended method.
Experimental Protocols
Protocol 1: Removal of Unreacted Mesitylene using Acid-Base Extraction
Objective: To separate this compound from the neutral impurity, mesitylene.
Principle: this compound is deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt.[6][7] Mesitylene, being non-polar and neutral, remains in the organic phase.[8][9][10] Subsequent acidification of the aqueous layer regenerates the pure this compound, which precipitates out of the solution.[2]
Materials:
-
Crude this compound containing mesitylene
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as diethyl ether, in a separatory funnel.
-
Extraction: Add saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution.
-
Separation: Allow the layers to separate. The upper organic layer contains the mesitylene. The lower aqueous layer contains the sodium 2,6-dimethylbenzoate.
-
Isolate Aqueous Layer: Drain the lower aqueous layer into a clean beaker.
-
Wash Organic Layer: To ensure complete recovery, wash the organic layer with another portion of saturated sodium bicarbonate solution and combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add 1 M hydrochloric acid while stirring until the solution is acidic (test with pH paper). This compound will precipitate as a white solid.
-
Isolation of Product: Collect the purified this compound by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water and dry it under vacuum.
Protocol 2: Removal of Unreacted 2,6-Dimethylaniline using Acid-Base Extraction
Objective: To separate this compound from the basic impurity, 2,6-dimethylaniline.
Principle: 2,6-Dimethylaniline is protonated by a dilute acid (e.g., hydrochloric acid) to form a water-soluble ammonium salt.[2][11] The acidic this compound remains in the organic phase.
Materials:
-
Crude this compound containing 2,6-dimethylaniline
-
Diethyl ether (or other suitable organic solvent)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as diethyl ether, in a separatory funnel.
-
Extraction: Add 1 M hydrochloric acid to the separatory funnel. Stopper and shake the funnel.
-
Separation: Allow the layers to separate. The lower aqueous layer now contains the protonated 2,6-dimethylaniline. The upper organic layer contains the this compound.
-
Isolate Organic Layer: Drain the lower aqueous layer.
-
Wash Organic Layer: Wash the organic layer with deionized water to remove any residual acid.
-
Purification of this compound: The this compound can be recovered by drying the organic layer with a drying agent (e.g., anhydrous magnesium sulfate), filtering, and evaporating the solvent. Further purification can be achieved by recrystallization.
Data Presentation
Table 1: Physical and Solubility Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | C₉H₁₀O₂ | 150.17 | 115 - 117[5] | 155 - 160 (17 torr)[12] | Soluble in organic solvents like ethanol and ether; limited solubility in water.[13] |
| Mesitylene | C₉H₁₂ | 120.21 | -45[8] | 165[8] | Insoluble in water; soluble in ethanol, ether, and benzene.[8][9][14] |
| 2,6-Dimethylaniline | C₈H₁₁N | 121.18 | 10 - 12[15] | 216[15] | Slightly soluble in water; very soluble in ether and ethanol.[16][17] |
Visualizations
Caption: Workflow for removing mesitylene.
Caption: Workflow for removing 2,6-dimethylaniline.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. vernier.com [vernier.com]
- 3. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 4. benchchem.com [benchchem.com]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mesitylene | 108-67-8 [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 12. This compound(632-46-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. CAS 632-46-2: this compound | CymitQuimica [cymitquimica.com]
- 14. Mesitylene CAS#: 108-67-8 [m.chemicalbook.com]
- 15. chembk.com [chembk.com]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. 2,6-Dimethylaniline, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Analysis of 2,6-Dimethylbenzoic Acid by NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in 2,6-Dimethylbenzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides & FAQs
Q1: My ¹H NMR spectrum of this compound shows unexpected peaks. What could they be?
A1: Unexpected peaks in the ¹H NMR spectrum of your this compound sample likely indicate the presence of impurities. These impurities can arise from the synthetic route used to prepare the acid. Common impurities include unreacted starting materials, intermediates, or byproducts of side reactions. The table below lists the expected ¹H NMR chemical shifts for this compound and some common impurities. By comparing the chemical shifts of the unexpected peaks in your spectrum to the values in the table, you can identify the potential impurities.
Q2: How can I confirm the identity of a suspected impurity?
A2: The most definitive way to confirm the identity of an impurity is to obtain a reference spectrum of the suspected compound and compare it to your sample's spectrum. If a reference spectrum is unavailable, you can "spike" your NMR sample by adding a small amount of the pure suspected impurity and re-acquiring the spectrum. An increase in the intensity of the peak confirms its identity. Additionally, 2D NMR techniques, such as COSY and HSQC, can help in elucidating the structure of unknown impurities.
Q3: The carboxylic acid proton peak (-COOH) is broad and its chemical shift is variable, or it's not visible at all. Why is this?
A3: The chemical shift of the carboxylic acid proton is highly dependent on concentration, temperature, and the solvent used, due to hydrogen bonding. It often appears as a broad singlet between 10-13 ppm. In some cases, especially in the presence of water (D₂O), this proton can exchange, leading to its disappearance from the spectrum. To confirm its presence, you can perform a D₂O exchange experiment: add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The disappearance of the peak confirms it is the acidic proton.
Q4: I see extra peaks in the aromatic region (around 7-8 ppm). What are the likely culprits?
A4: Besides the expected signals for this compound, extra peaks in the aromatic region could be due to starting materials like m-xylene or 2-bromo-1,3-dimethylbenzene, or intermediates like 2,6-dimethylbenzonitrile. Refer to the data table for their characteristic chemical shifts.
Q5: My baseline is noisy and the peaks are broad. What should I do?
A5: A noisy baseline and broad peaks can result from several factors:
-
Low Sample Concentration: The signal-to-noise ratio may be too low. Try preparing a more concentrated sample.
-
Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer should improve peak shape.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic materials can cause significant line broadening. Ensure your sample and NMR tube are clean. Filtering the sample solution before transferring it to the NMR tube can help.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the approximate ¹H and ¹³C NMR chemical shifts (in ppm) for this compound and potential impurities in CDCl₃. Chemical shifts can vary slightly depending on the experimental conditions.
Table 1: ¹H NMR Chemical Shift Data (CDCl₃)
| Compound | Ar-H | -CH₃ | -CH₂- | -OH / -COOH | Other |
| This compound | ~7.22 (t, 1H), ~7.05 (d, 2H) | ~2.45 (s, 6H) | - | ~11.0-13.0 (br s, 1H) | - |
| m-Xylene | ~7.1 (m, 1H), ~6.9 (m, 3H) | ~2.3 (s, 6H) | - | - | - |
| 2,6-Dimethylbenzyl alcohol | ~7.15 (t, 1H), ~7.05 (d, 2H) | ~2.35 (s, 6H) | ~4.7 (s, 2H) | ~1.5-2.5 (br s, 1H) | - |
| 2,6-Dimethylbenzonitrile | ~7.35 (t, 1H), ~7.15 (d, 2H) | ~2.5 (s, 6H) | - | - | - |
| 2-Bromo-1,3-dimethylbenzene | ~7.1 (d, 2H), ~6.95 (t, 1H) | ~2.4 (s, 6H) | - | - | - |
| 2,6-Dimethylbenzoyl chloride | ~7.3 (t, 1H), ~7.1 (d, 2H) | ~2.5 (s, 6H) | - | - | - |
Table 2: ¹³C NMR Chemical Shift Data (CDCl₃)
| Compound | C=O | C (aromatic) | -CH₃ | -CH₂- | Other |
| This compound | ~173 | ~138, ~132, ~130, ~128 | ~21 | - | - |
| m-Xylene | - | ~138, ~130, ~128, ~126 | ~21 | - | - |
| 2,6-Dimethylbenzyl alcohol | - | ~138, ~136, ~129, ~128 | ~19 | ~62 | - |
| 2,6-Dimethylbenzonitrile | - | ~141, ~132, ~128, ~118, ~110 | ~20 | - | CN: ~118 |
| 2-Bromo-1,3-dimethylbenzene | - | ~138, ~129, ~128, ~127 | ~24 | - | - |
| 2,6-Dimethylbenzoyl chloride | ~170 | ~139, ~133, ~131, ~129 | ~21 | - | - |
Experimental Protocols
Standard ¹H NMR Sample Preparation
-
Weighing the Sample: Accurately weigh 5-20 mg of your this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Transfer: Transfer the solution to the NMR tube. The final sample height should be approximately 4-5 cm.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
Visualizations
Caption: Workflow for the identification of impurities in this compound by NMR.
Caption: Common synthetic pathways to this compound and potential impurities.
Technical Support Center: Purifying 2,6-Dimethylbenzoic Acid with Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying 2,6-Dimethylbenzoic acid using column chromatography. Below you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The most commonly used stationary phase for purifying this compound is silica gel.[1][2][3] Given its slightly acidic nature, silica gel is well-suited for the separation of acidic compounds.[1][2] Acidic alumina can also be used as an alternative for the separation of carboxylic acids.[2]
Q2: Which mobile phase (eluent) system is best for the purification of this compound on a silica gel column?
A2: A common mobile phase for purifying moderately polar compounds like this compound on silica gel is a mixture of a non-polar solvent, such as hexanes or toluene, and a more polar solvent like ethyl acetate or ethanol.[4][5] To ensure a sharp, symmetrical peak and prevent tailing, it is crucial to add a small amount (typically 0.1-1%) of an acidic modifier, such as acetic acid or formic acid, to the eluent.[6] This suppresses the ionization of the carboxylic acid, making it less polar and reducing its strong interaction with the silica surface.
Q3: How can I determine the optimal mobile phase ratio before running a large-scale column?
A3: It is highly recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC).[7] By testing different solvent mixtures (including the acidic modifier), you can find a system that gives your product a retention factor (Rf) value ideally between 0.2 and 0.4, and provides good separation from impurities.[7] For benzoic acid, a mobile phase of toluene/ethanol (9:1 v/v) has been used for TLC analysis.[5]
Q4: My this compound is eluting as a broad, tailing peak. What is the cause and how can I fix it?
A4: Peak tailing is the most common issue when purifying acidic compounds on silica gel.[8][9] It occurs because the acidic analyte can exist in both its protonated (less polar) and deprotonated (more polar, anionic) forms, which interact differently with the stationary phase.[8][10] The deprotonated form interacts strongly with the polar silanol groups on the silica surface, leading to a "tail." To resolve this, add a small percentage of acetic acid or formic acid to your mobile phase to ensure the this compound remains fully protonated throughout the separation.[6]
Q5: How much crude this compound can I load onto my column?
A5: The amount of crude material you can purify depends on the column size and the difficulty of the separation. A general guideline is to use a silica gel weight that is 20 to 50 times the weight of your crude sample.[1] For difficult separations, a higher ratio is recommended. Overloading the column will lead to poor separation of compounds.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | The this compound is partially deprotonated on the silica gel, causing strong, undesirable interactions.[8][10] | Add 0.1-1% acetic acid or formic acid to your eluent to ensure the compound remains in its protonated form.[6] |
| Poor Separation | The chosen eluent has incorrect polarity, or the column is overloaded. | Optimize the mobile phase using TLC to achieve a greater difference in Rf values between your product and impurities.[7] Reduce the amount of sample loaded onto the column.[1] |
| Compound Won't Elute | The mobile phase is not polar enough to move the compound down the column. | Gradually increase the polarity of your eluent. For example, if using a 9:1 hexane:ethyl acetate mixture, try changing to 7:1 or 5:1. |
| Compound Elutes Too Quickly | The mobile phase is too polar, causing all compounds to elute together in the solvent front. | Decrease the polarity of your eluent. For example, if using a 5:1 hexane:ethyl acetate mixture, try changing to 9:1 or 19:1. |
| Cracks or Channels in the Silica Bed | The column was not packed properly, or the solvent polarity was changed too drastically. | Ensure the silica gel is packed as a uniform slurry and never allowed to run dry. When increasing solvent polarity, do so gradually (e.g., from 100% hexane to 90:10 hexane:ethyl acetate, then 80:20, etc.).[1] |
Experimental Protocol: Purification of this compound
This protocol outlines a standard procedure for purifying this compound using silica gel column chromatography.
1. Materials
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Crude this compound
-
Silica gel (e.g., 230-400 mesh for flash chromatography)
-
Non-polar solvent (e.g., Hexane or Toluene)
-
Polar solvent (e.g., Ethyl Acetate or Ethanol)
-
Acidic modifier (e.g., Acetic Acid)
-
Glass chromatography column with stopcock
-
Cotton or glass wool
-
Sand
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Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
2. TLC Analysis
-
Prepare several eluent systems with varying ratios of your chosen non-polar and polar solvents (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate). Add a constant amount of acetic acid (e.g., 0.5%) to each.
-
Spot the crude material on TLC plates and develop them in the different eluent systems.
-
Identify the solvent system that provides an Rf value of approximately 0.2-0.4 for the this compound and good separation from impurities.
3. Column Preparation (Wet Packing)
-
Ensure the column is clean, dry, and clamped vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand (approx. 1 cm) over the plug.
-
In a beaker, prepare a slurry of silica gel in the least polar eluent you will be using. The amount of silica should be 20-50 times the weight of your crude sample.[1]
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Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached.
-
Allow the silica gel to settle, then drain the excess solvent until the solvent level is just at the top of the silica bed. Crucially, do not let the column run dry at any stage.
-
Add another thin layer of sand on top of the silica gel to protect the surface.
4. Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully add the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample has fully entered the silica gel bed.
5. Elution and Fraction Collection
-
Carefully add the optimized eluent (from your TLC analysis) to the top of the column.
-
Begin collecting fractions in numbered test tubes or flasks.
-
Monitor the progress of the separation by periodically spotting collected fractions onto a TLC plate and visualizing them under a UV lamp.
-
If the separation is slow, you can gradually increase the polarity of the eluent.
6. Product Isolation
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Based on the TLC analysis of the fractions, combine the fractions that contain the pure this compound.
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Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Slightly acidic, ideal for carboxylic acids.[1][2] |
| Silica to Sample Ratio | 20:1 to 50:1 (by weight) | Use a higher ratio for more difficult separations.[1] |
| Mobile Phase Modifier | 0.1 - 1% Acetic or Formic Acid | Essential to prevent peak tailing of the acidic analyte.[6] |
| Target Rf on TLC | 0.2 - 0.4 | Provides a good balance between resolution and elution time on the column. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for common column chromatography issues.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. columbia.edu [columbia.edu]
- 3. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 4. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 5. 相关内容暂不可用 [sigmaaldrich.cn]
- 6. reddit.com [reddit.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. benchchem.com [benchchem.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. uhplcs.com [uhplcs.com]
Preventing biphenyl formation in Grignard synthesis of 2,6-Dimethylbenzoic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the formation of biphenyl byproducts during the Grignard synthesis of 2,6-dimethylbenzoic acid.
Troubleshooting Guides
Issue: Significant Biphenyl Byproduct Formation
The primary byproduct in this synthesis is 3,3',5,5'-tetramethylbiphenyl, formed via a Wurtz-type coupling reaction.[1] This side reaction is competitive with the formation of the desired Grignard reagent.[2]
| Potential Cause | Recommended Action | Rationale |
| High Local Concentration of 2,6-Dimethylbromobenzene | Employ slow, dropwise addition of the 2,6-dimethylbromobenzene solution to the magnesium turnings.[1] | Maintaining a low concentration of the aryl halide minimizes the opportunity for the newly formed Grignard reagent to react with an unreacted molecule of 2,6-dimethylbromobenzene.[1] |
| Elevated Reaction Temperature | Maintain a gentle reflux during the Grignard reagent formation. If the reaction becomes too vigorous, cool the flask in an ice bath. | Higher temperatures can accelerate the rate of the biphenyl coupling reaction.[2] Careful temperature control favors the desired Grignard formation. |
| Impure or Unreactive Magnesium | Use fresh, high-purity magnesium turnings. Activate the magnesium surface prior to the addition of the aryl halide using a small crystal of iodine or by mechanical grinding. | A clean, active magnesium surface promotes the efficient formation of the Grignard reagent, reducing the time the aryl halide is present in the reaction mixture. |
| Presence of Moisture | Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents (e.g., diethyl ether, THF) and operate under an inert atmosphere (e.g., nitrogen or argon). | Grignard reagents are highly reactive with water. The presence of even trace amounts of moisture will quench the Grignard reagent and can lead to side reactions.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is biphenyl formation a common issue in this specific Grignard synthesis?
A1: The steric hindrance from the two methyl groups ortho to the bromine in 2,6-dimethylbromobenzene can slow down the rate of the Grignard reagent formation. This extended reaction time can increase the likelihood of the Wurtz coupling side reaction that leads to the biphenyl byproduct.
Q2: How can I detect the presence of the 3,3',5,5'-tetramethylbiphenyl byproduct?
A2: The biphenyl byproduct can often be detected by thin-layer chromatography (TLC) as a less polar spot compared to the desired carboxylic acid. It can also be identified by spectroscopic methods such as 1H NMR, where it will show characteristic aromatic and methyl proton signals, but will lack the carboxylic acid proton signal.
Q3: Can the biphenyl byproduct be removed after the reaction?
A3: Yes, the 3,3',5,5'-tetramethylbiphenyl is a neutral, non-polar compound, while the desired this compound is acidic. An acid-base extraction can effectively separate the two. During the workup, dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate) will move the deprotonated benzoic acid into the aqueous layer, leaving the biphenyl in the organic layer. The benzoic acid can then be recovered by acidifying the aqueous layer.[4]
Q4: What is the optimal solvent for this Grignard reaction?
A4: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reactions.[2] For sterically hindered aryl halides, THF, which has a higher boiling point, can sometimes facilitate the reaction, but care must be taken to control the temperature to avoid increased biphenyl formation.[1]
Data Presentation
The following table presents illustrative data on the effect of reaction parameters on the yield of this compound and the formation of the 3,3',5,5'-tetramethylbiphenyl byproduct. Note: This data is hypothetical and intended for educational purposes to demonstrate trends.
| Parameter | Condition | Yield of this compound (%) | Yield of 3,3',5,5'-Tetramethylbiphenyl (%) |
| Addition Rate of Aryl Halide | Rapid (bulk addition) | 45 | 35 |
| Slow (dropwise over 1 hour) | 75 | 10 | |
| Reaction Temperature | 50°C (Vigorous Reflux) | 50 | 30 |
| 35°C (Gentle Reflux) | 80 | 8 | |
| Solvent | Diethyl Ether | 78 | 12 |
| Tetrahydrofuran (THF) | 70 | 18 |
Experimental Protocols
Protocol: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine crystal (for activation)
-
2,6-Dimethylbromobenzene
-
Anhydrous diethyl ether
-
Dry ice (solid CO2)
-
6M Hydrochloric acid
-
Sodium bicarbonate solution
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Gently heat the flask under a stream of nitrogen until the iodine sublimes and the purple color disappears, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Grignard Reagent Formation: Add anhydrous diethyl ether to the flask to cover the magnesium. Dissolve 2,6-dimethylbromobenzene (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the 2,6-dimethylbromobenzene solution to initiate the reaction. Once the reaction begins (indicated by gentle bubbling and a cloudy appearance), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
Completion of Grignard Formation: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.
-
Carbonation: Cool the Grignard reagent solution in an ice bath. In a separate beaker, crush a generous excess of dry ice. Slowly and carefully pour the Grignard solution onto the crushed dry ice with vigorous stirring.
-
Workup: Allow the excess dry ice to sublime. Add 6M HCl to the reaction mixture until the solution is acidic to litmus paper. This will protonate the carboxylate salt and dissolve any remaining magnesium salts.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with a saturated sodium bicarbonate solution to separate the acidic product from any neutral biphenyl byproduct. Collect the aqueous layer containing the sodium 2,6-dimethylbenzoate.
-
Isolation of Product: Acidify the aqueous layer with 6M HCl to precipitate the this compound. Collect the solid product by vacuum filtration, wash with cold water, and dry.
Visualizations
Caption: Workflow for the Grignard synthesis of this compound.
Caption: Competing reaction pathways in the Grignard synthesis.
Caption: A logical guide for troubleshooting biphenyl byproduct formation.
References
Technical Support Center: Optimizing Catalyst Selection for 2,6-Dimethylbenzoic Acid Reactions
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals working with 2,6-dimethylbenzoic acid. Due to the steric hindrance caused by the two ortho-methyl groups, this substrate presents unique challenges in catalysis. This guide offers troubleshooting advice and detailed protocols in a question-and-answer format to address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound?
A1: The main challenge is the significant steric hindrance around the carboxyl group caused by the two adjacent methyl groups. This hindrance can dramatically slow down or prevent reactions that involve nucleophilic attack at the carbonyl carbon, such as esterification or amidation. Catalyst selection is critical to overcome this spatial blocking.
Q2: Which types of reactions are most affected by the steric hindrance of this compound?
A2: Reactions requiring direct access to the carboxylic acid group are most affected. These include:
-
Fischer Esterification: Standard acid catalysis is often slow and requires harsh conditions, leading to low yields.
-
Amide Coupling: The use of standard coupling reagents can be inefficient due to the difficulty of activating the sterically hindered carboxyl group.
-
Reduction of the Carboxylic Acid: Access by hydride reagents can be limited.
Reactions that do not directly involve the carboxyl group, such as ring hydrogenation, may be less affected by this specific steric issue.
Q3: What general strategies can be employed to improve reaction outcomes with this substrate?
A3: Key strategies include:
-
Catalyst Choice: Employing more potent catalysts or those with specific mechanisms to overcome steric bulk. For esterification, this could mean using stronger acid catalysts or coupling agents.
-
Reaction Conditions: Increasing reaction temperature and time can help overcome the higher activation energy. However, this must be balanced against potential side reactions.
-
Water Removal: For equilibrium reactions like esterification, efficient removal of water via azeotropic distillation (e.g., with a Dean-Stark apparatus) or the use of drying agents is crucial to drive the reaction to completion.
-
Reagent Activation: Converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, can facilitate subsequent reactions like esterification or amidation.
Troubleshooting Guides
Issue 1: Low Yield in Esterification Reactions
Symptom: The desired ester product is obtained in low yield (<50%) or the reaction does not proceed to completion, even after extended reaction times.
| Possible Cause | Recommended Solution |
| Insufficient Catalyst Activity | A weak acid catalyst may not effectively protonate the sterically hindered carbonyl group. Switch to a stronger protic acid like concentrated H₂SO₄ or p-toluenesulfonic acid. Alternatively, use coupling agents like DCC with DMAP for milder conditions. |
| Steric Hindrance | The bulky methyl groups are blocking the alcohol's approach. Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride first, then react with the alcohol. This two-step process is often more efficient for hindered acids. |
| Equilibrium Limitation | Water produced during the reaction is causing the reverse reaction (hydrolysis) to occur. Use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water. Alternatively, add molecular sieves to the reaction mixture. |
| Suboptimal Temperature | The activation energy for the reaction is not being met. Cautiously increase the reaction temperature while monitoring for potential decomposition or side reactions. |
Issue 2: Difficulty in Achieving Decarboxylation
Symptom: Attempts to remove the carboxyl group to form 1,3-dimethylbenzene result in no reaction or require extremely high temperatures.
| Possible Cause | Recommended Solution |
| High Activation Barrier | The C-C bond of the carboxyl group is strong, and thermal decarboxylation of simple benzoic acids requires high temperatures. Standard heating may be insufficient. |
| Inappropriate Catalyst | Many decarboxylation methods are substrate-specific. For aromatic carboxylic acids, copper-based catalysts are frequently used. Consider using copper(I) oxide with a ligand like 1,10-phenanthroline under microwave irradiation to facilitate the reaction at lower temperatures. |
| Reaction Conditions | The reaction environment may not be optimal. Photoredox catalysis offers a milder alternative for radical decarboxylation. Explore methods using a suitable photosensitizer and a light source. |
Catalyst Performance Data
The selection of a catalyst is paramount for the successful transformation of this compound. The following table summarizes catalyst systems for common reactions involving sterically hindered benzoic acids. Note: Yields are illustrative and can vary based on specific reaction conditions and the alcohol used.
| Reaction | Catalyst System | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Methyl Esterification | Conc. H₂SO₄ (catalytic) | Methanol (excess) | Reflux (~65) | 60 - 80% | |
| Methyl Esterification | DCC (1.1 eq), DMAP (0.1 eq) | DCM | 0 to RT | 85 - 95% | |
| Protodecarboxylation | Cu₂O, 1,10-phenanthroline | NMP/Toluene | 180 (Microwave) | >90% | |
| Ring Hydrogenation | Rh/C (5%) | Supercritical CO₂ | 80 | ~100% |
Key Experimental Protocols
Protocol 1: Steglich Esterification of this compound
This method is effective for sterically hindered carboxylic acids and proceeds under mild conditions.
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Preparation: To a flame-dried, argon-purged round-bottom flask, add this compound (1.0 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1-0.2 eq).
-
Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM).
-
Alcohol Addition: Add the desired anhydrous alcohol (1.5-2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
DCC Addition: In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a small amount of anhydrous DCM. Add the DCC solution dropwise to the cooled reaction mixture with vigorous stirring. A white precipitate of dicyclohexylurea (DCU) will form.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-6 hours. Monitor progress by TLC or LC-MS.
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Work-up: Upon completion, filter off the DCU precipitate and wash it with a small amount of DCM.
-
Purification: Combine the filtrate and washings. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Copper-Catalyzed Protodecarboxylation
This protocol describes a microwave-assisted method for the decarboxylation of aromatic carboxylic acids.
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Setup: In a microwave reaction vial, combine this compound (1.0 eq), copper(I) oxide (Cu₂O, 10 mol%), and 1,10-phenanthroline (20 mol%).
-
Solvent: Add a mixture of N-methyl-2-pyrrolidone (NMP) and toluene as the solvent.
-
Sealing: Seal the vial with a cap.
-
Reaction: Place the vial in a microwave reactor and heat to 180°C for 15-30 minutes.
-
Cooling & Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Extraction: Wash the organic layer with water and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting 1,3-dimethylbenzene can be purified by distillation if necessary.
Visualized Workflows and Logic
Caption: Catalyst selection logic for different reactions involving this compound.
Caption: Troubleshooting workflow for low yield in the esterification of this compound.
Technical Support Center: Scale-Up Synthesis of 2,6-Dimethylbenzoic Acid
Welcome to the technical support center for the synthesis of 2,6-dimethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial routes for the synthesis of this compound?
A1: The two most prevalent and scalable methods for the industrial production of this compound are:
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Grignard Reaction: This route involves the reaction of a Grignard reagent, formed from a 2,6-dimethylhalobenzene (typically 2,6-dimethylbromobenzene), with carbon dioxide.
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Oxidation of 2,6-Dimethylxylene: This method involves the direct oxidation of the methyl groups of 2,6-dimethylxylene to carboxylic acid functionalities using strong oxidizing agents.
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
A2: Both major synthetic routes present significant safety challenges that are amplified at scale:
-
Grignard Synthesis: The formation of the Grignard reagent is highly exothermic and can lead to a runaway reaction if not properly controlled. Grignard reagents are also pyrophoric and react violently with water and other protic solvents.
-
Oxidation of 2,6-Dimethylxylene: These reactions are often highly exothermic and can be difficult to control on a large scale. The use of strong oxidizing agents and organic solvents at elevated temperatures can create a risk of fire or explosion.
Q3: How can I improve the yield and purity of my this compound at scale?
A3: Optimizing yield and purity on a larger scale requires careful control over reaction parameters. For the Grignard route, ensuring strictly anhydrous conditions and controlled addition of reagents is critical. For the oxidation route, catalyst selection, reaction temperature, and pressure are key factors. In both cases, a well-designed work-up and purification procedure are essential to isolate a high-purity product.
Troubleshooting Guides
Grignard Reaction Route
| Issue | Potential Cause | Troubleshooting Steps |
| Reaction fails to initiate | Magnesium surface is passivated with magnesium oxide. | Use freshly crushed magnesium turnings or activate with a small crystal of iodine or 1,2-dibromoethane. |
| Trace amounts of water in glassware or solvents. | Ensure all glassware is oven-dried and solvents are rigorously dried over a suitable drying agent. | |
| Low Yield | Incomplete Grignard reagent formation. | Ensure slow, controlled addition of the 2,6-dimethylhalobenzene to the magnesium suspension to maintain a gentle reflux. |
| Grignard reagent quenched by moisture or acidic impurities. | Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. | |
| Inefficient carboxylation. | Ensure the Grignard reagent is added to a well-stirred slurry of dry ice in an appropriate solvent to maximize surface area contact. | |
| Formation of Biphenyl Byproduct | Coupling of the Grignard reagent with unreacted 2,6-dimethylhalobenzene. | Maintain a low concentration of the halide in the reaction mixture by adding it slowly to the magnesium. |
| Product is difficult to purify | Presence of unreacted starting materials and byproducts. | Implement a multi-step work-up including acidic and basic washes to remove impurities before final recrystallization or distillation. |
Oxidation of 2,6-Dimethylxylene Route
| Issue | Potential Cause | Troubleshooting Steps |
| Low Conversion | Insufficient catalyst activity or loading. | Use a fresh, active catalyst at an appropriate concentration. |
| Low reaction temperature or pressure. | Gradually increase the temperature and/or pressure while carefully monitoring the reaction exotherm. | |
| Poor mixing of reactants. | Ensure efficient agitation to maintain a homogeneous reaction mixture, especially in a multiphase system. | |
| Formation of Side-Products | Over-oxidation or incomplete oxidation. | Optimize reaction time and temperature to maximize selectivity for the desired product. |
| Undesired side reactions due to catalyst or conditions. | Screen different catalyst systems and solvents to improve selectivity. | |
| Product Discoloration | Presence of colored impurities from the oxidation process. | Treat the crude product with activated carbon during the work-up. |
| Thermal degradation during purification. | Use vacuum distillation to lower the boiling point and minimize thermal stress on the product. | |
| Difficult Purification | Byproducts with similar physical properties to the desired product. | Employ fractional distillation under reduced pressure or recrystallization from a carefully selected solvent system. |
Data Presentation
The following tables provide illustrative data for the synthesis of this compound. Note that actual results will vary depending on the specific equipment and conditions used.
Table 1: Grignard Reaction Route - Illustrative Data
| Scale | Starting Material | Typical Yield (%) | Typical Purity (%) | Key Challenges |
| Lab Scale (10 g) | 2,6-Dimethylbromobenzene | 80-90 | >98 | Maintaining anhydrous conditions, initiation of reaction. |
| Pilot Scale (1 kg) | 2,6-Dimethylbromobenzene | 70-85 | >97 | Heat dissipation during Grignard formation, safe handling of pyrophoric reagents. |
| Industrial Scale (100 kg) | 2,6-Dimethylbromobenzene | 65-80 | >97 | Process control, exotherm management, large-scale solids handling for carboxylation. |
Table 2: Oxidation of 2,6-Dimethylxylene - Illustrative Data
| Scale | Starting Material | Typical Yield (%) | Typical Purity (%) | Key Challenges |
| Lab Scale (10 g) | 2,6-Dimethylxylene | 75-85 | >95 | Control of exotherm, prevention of over-oxidation. |
| Pilot Scale (1 kg) | 2,6-Dimethylxylene | 65-80 | >95 | Heat management, safe handling of oxidizing agents, byproduct separation. |
| Industrial Scale (100 kg) | 2,6-Dimethylxylene | 60-75 | >95 | Reactor design for efficient heat and mass transfer, catalyst recovery and recycling. |
Experimental Protocols
Grignard Synthesis of this compound (Lab Scale)
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
2,6-Dimethylbromobenzene
-
Iodine crystal (for initiation)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (10%)
-
Sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
Add a small crystal of iodine to the flask to activate the magnesium.
-
Add a solution of 2,6-dimethylbromobenzene in anhydrous diethyl ether to the dropping funnel.
-
Add a small amount of the 2,6-dimethylbromobenzene solution to the magnesium and warm gently to initiate the reaction.
-
Once the reaction has started, add the remaining 2,6-dimethylbromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the reaction mixture to room temperature.
-
In a separate beaker, place an excess of crushed dry ice.
-
Slowly pour the Grignard reagent onto the dry ice with vigorous stirring.
-
Allow the excess dry ice to sublime.
-
Slowly add dilute hydrochloric acid to the reaction mixture until the solution is acidic to litmus paper to precipitate the this compound.
-
Isolate the crude product by vacuum filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Oxidation of 2,6-Dimethylxylene (Illustrative Lab Scale)
Materials:
-
2,6-Dimethylxylene
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent
-
Sodium hydroxide
-
Sulfuric acid
-
Sodium bisulfite
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2,6-dimethylxylene and an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux.
-
Slowly add a solution of potassium permanganate to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed.
-
Continue the addition until a faint pink color persists, indicating the end of the reaction.
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
To the filtrate, add sodium bisulfite to destroy any excess permanganate.
-
Acidify the solution with sulfuric acid to precipitate the this compound.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Visualizations
Caption: Workflow for the Grignard synthesis of this compound.
Caption: Workflow for the oxidation of 2,6-dimethylxylene.
Managing reaction temperature for selective 2,6-Dimethylbenzoic acid synthesis
Welcome to the technical support center for the selective synthesis of 2,6-Dimethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing reaction temperature to achieve high selectivity and yield. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent laboratory-scale methods for synthesizing this compound involve the carbonation of a Grignard reagent or the oxidation of a corresponding precursor. A common route is the Grignard reaction of 2,6-dimethylbromobenzene with magnesium, followed by quenching with solid carbon dioxide (dry ice). Another approach is the direct carboxylation of m-xylene under specific catalytic conditions.
Q2: Why is temperature control so critical for the selective synthesis of this compound?
A2: Temperature is a critical parameter that influences both the reaction rate and the regioselectivity of the synthesis. In many synthetic routes starting from less substituted precursors, a mixture of dimethylbenzoic acid isomers (e.g., 2,5-, 2,4-, 3,5-) can be formed. Temperature can affect the kinetic versus thermodynamic control of the reaction. Lower temperatures often favor the kinetically controlled product, which in some cases may be the desired isomer, while higher temperatures can lead to a mixture of thermodynamically more stable isomers or promote side reactions, reducing the selectivity for the 2,6-isomer.
Q3: What are the main byproducts to expect, and how does temperature influence their formation?
A3: The primary byproducts are other isomers of dimethylbenzoic acid, such as 2,5-dimethylbenzoic acid and 3,5-dimethylbenzoic acid, especially in reactions starting from m-xylene. The formation of these isomers is highly dependent on the reaction mechanism and conditions. For instance, in electrophilic aromatic substitution reactions, higher temperatures can overcome the steric hindrance required for substitution at the 2- and 6-positions, potentially leading to a less selective product mixture. In Grignard reactions, temperature control is crucial to prevent side reactions like Wurtz coupling.
Q4: How can I purify this compound from its isomers?
A4: Purification can be challenging due to the similar physical properties of the isomers. Fractional crystallization is a common method, exploiting small differences in solubility in a given solvent system. Steam distillation can also be effective. For laboratory-scale purifications, column chromatography on silica gel can provide good separation. The choice of solvent system for both crystallization and chromatography is critical for successful purification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Extend the reaction time. - Ensure all reagents are dry and of high purity, especially for Grignard reactions. |
| Reaction temperature too low. | - Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress by TLC or GC-MS. | |
| Side reactions due to high temperature. | - Lower the reaction temperature to minimize the formation of byproducts. For exothermic reactions like Grignard reagent formation, ensure efficient cooling and slow addition of reagents. | |
| Low Selectivity (Mixture of Isomers) | Thermodynamic control favoring other isomers. | - Lowering the reaction temperature may favor the kinetically controlled formation of the 2,6-isomer, especially in electrophilic substitution reactions where steric hindrance is a key factor.[1] |
| Incorrect starting material or catalyst. | - Verify the purity and identity of your starting materials and catalyst. | |
| Product is an Oily or Difficult to Crystallize Solid | Presence of isomeric impurities. | - Attempt purification by column chromatography before crystallization. - Experiment with different solvent systems for recrystallization (e.g., ethanol/water, toluene). |
| Residual solvent. | - Ensure the product is thoroughly dried under vacuum. | |
| Difficulty in Separating Isomers by Chromatography | Inappropriate solvent system. | - Systematically screen different solvent systems with varying polarities using TLC to find optimal separation conditions. A gradient elution may be necessary. |
| Co-elution of isomers. | - Consider using a different stationary phase or a more advanced separation technique like preparative HPLC or UPC² which has shown good separation of dimethylbenzoic acid isomers.[2] |
Data Presentation
Table 1: Physical Properties of Dimethylbenzoic Acid Isomers
| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 2,4-Dimethylbenzoic Acid | 611-01-8 | 124-126 | 267 | Slightly soluble in water. |
| 2,5-Dimethylbenzoic Acid | 610-72-0 | 132[3] | 268[3] | Sparingly soluble in water; soluble in ethanol and acetone.[4] |
| This compound | 632-46-2 | 114-117 | - | Slightly soluble in water; soluble in polar organic solvents. |
| 3,5-Dimethylbenzoic Acid | 499-06-9 | 169-171[5] | - | Slightly soluble in water; soluble in methanol.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis from 2-bromo-m-xylene.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
2-Bromo-m-xylene
-
Iodine crystal (for initiation)
-
Solid carbon dioxide (dry ice)
-
6M Hydrochloric acid
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine.
-
Add a solution of 2-bromo-m-xylene in anhydrous diethyl ether dropwise from the dropping funnel.
-
The reaction is initiated by gentle warming and is indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Maintain a gentle reflux by controlling the addition rate of the bromide solution. If the reaction becomes too vigorous, cool the flask in an ice bath.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice-salt bath to below 0 °C.
-
Crush solid carbon dioxide into a fine powder and add it portion-wise to the vigorously stirred Grignard solution. Maintain the temperature below 10 °C.[6]
-
Continue stirring for 1-2 hours after the addition is complete.
-
-
Work-up and Purification:
-
Slowly add 6M hydrochloric acid to the reaction mixture to hydrolyze the magnesium salt and dissolve any unreacted magnesium.
-
Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography.
-
Protocol 2: Analysis of Isomeric Purity by GC-MS
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for separating aromatic acids (e.g., DB-5ms or equivalent).
Sample Preparation:
-
Derivatize the carboxylic acid isomers to their more volatile methyl esters or silyl esters. A common method is derivatization with N-tert-butyldimethylsilyl-N-methyl-trifluoroacetamide (MTBSTFA).[7]
GC-MS Conditions (Typical):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium
-
MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 50-300.
The different isomers will have distinct retention times, allowing for their quantification.
Visualizations
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Caption: Troubleshooting logic for low selectivity in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. 2,5-dimethylbenzoic acid [stenutz.eu]
- 4. benchchem.com [benchchem.com]
- 5. 3,5-Dimethylbenzoic acid | 499-06-9 [chemicalbook.com]
- 6. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: HPLC Method Development for 2,6-Dimethylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing and optimizing High-Performance Liquid Chromatography (HPLC) methods for 2,6-Dimethylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: A robust starting point for analyzing this compound is a reversed-phase HPLC method.[1] A typical setup would involve a C18 column and a mobile phase consisting of acetonitrile and water with an acidic modifier.[2] The acidic modifier, such as phosphoric acid or formic acid, is crucial for obtaining good peak shape for this acidic analyte.[1]
Q2: What is the importance of the mobile phase pH when analyzing this compound?
A2: The mobile phase pH is a critical parameter. The pKa of this compound is approximately 3.56. For optimal peak shape and retention time stability in reversed-phase HPLC, the mobile phase pH should be set at least one to two pH units below the analyte's pKa. This ensures that the analyte is in its neutral, protonated form, which minimizes peak tailing caused by interactions with residual silanols on the silica-based stationary phase.
Q3: What detection wavelength should I use for this compound?
A3: Benzoic acid and its derivatives typically exhibit strong UV absorbance. A common detection wavelength for similar compounds is around 254 nm. However, it is always recommended to determine the UV spectrum of this compound in the mobile phase to identify the wavelength of maximum absorbance (λmax) for the highest sensitivity.
Q4: Can I use a gradient elution for the analysis?
A4: Yes, a gradient elution can be very effective, especially when analyzing this compound in the presence of other compounds with different polarities. A gradient allows for the separation of a wider range of analytes in a single run. A common approach is to start with a lower percentage of the organic solvent (e.g., acetonitrile) and gradually increase its concentration over the course of the analysis.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing)
Q: My chromatogram for this compound shows significant peak tailing. What are the possible causes and how can I fix it?
A: Peak tailing is a common issue when analyzing acidic compounds. The primary causes and their solutions are outlined below:
-
Cause 1: Inappropriate Mobile Phase pH: If the mobile phase pH is close to or above the pKa of this compound (pKa ≈ 3.56), the compound will be partially or fully ionized. This can lead to secondary interactions with the stationary phase, causing tailing.
-
Solution: Lower the mobile phase pH by adding an acidic modifier like 0.1% phosphoric acid or 0.1% formic acid to ensure the pH is below 2.5. This will keep the analyte in its neutral form.
-
-
Cause 2: Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the analyte, leading to tailing.
-
Cause 3: Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample and reinject.
-
Caption: Workflow for HPLC method development.
Protocol 2: Sample and Standard Preparation
1. Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
2. Working Standard Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for constructing a calibration curve.
3. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Extract the analyte with a suitable solvent. The choice of solvent will depend on the sample matrix.
-
Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.
Summary of Recommended Starting HPLC Conditions
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a scouting gradient (e.g., 10-90% B over 20 min) and optimize |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
References
Minimizing byproduct formation during the synthesis of 2,6-Dimethylbenzoic acid derivatives
Welcome to the technical support center for the synthesis of 2,6-dimethylbenzoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation during their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and its derivatives?
A1: The three most prevalent methods for the synthesis of this compound and its derivatives are:
-
Grignard Reaction: This involves the reaction of a 2,6-dimethylphenylmagnesium halide with carbon dioxide.
-
Friedel-Crafts Reaction: This can involve the direct alkylation of a benzoic acid precursor or, more commonly, the acylation of m-xylene followed by an oxidation step.
-
Directed Ortho-lithiation: This method utilizes a directing group to achieve lithiation at the ortho-position of a substituted benzene ring, followed by carboxylation.
Q2: What is the primary byproduct in the Grignard synthesis of this compound?
A2: The main byproduct is the homocoupling product, 3,3',5,5'-tetramethyl-1,1'-biphenyl, which results from a Wurtz-type coupling reaction between the Grignard reagent and the starting halide.
Q3: How can I minimize polyalkylation during a Friedel-Crafts synthesis?
A3: Polyalkylation is a common side reaction in Friedel-Crafts alkylation because the initial alkyl group activates the aromatic ring for further substitution. To minimize this, you can:
-
Use a large excess of the aromatic substrate.
-
Control the reaction temperature, keeping it as low as possible.
-
Choose a less reactive alkylating agent or a milder Lewis acid catalyst.
-
Alternatively, use Friedel-Crafts acylation followed by reduction of the ketone. The acyl group is deactivating, which prevents further acylation.
Q4: What are the critical parameters for a successful directed ortho-lithiation?
A4: Success in directed ortho-lithiation hinges on several factors:
-
Choice of Directing Group: The directing group's ability to coordinate the organolithium reagent is crucial for regioselectivity.
-
Anhydrous and Inert Conditions: Organolithium reagents are extremely sensitive to moisture and oxygen. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Low Temperature: These reactions are typically carried out at very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the lithiated intermediate.
-
Proper Stoichiometry of the Organolithium Reagent: The amount of organolithium reagent must be carefully controlled to ensure complete lithiation without unwanted side reactions.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Grignard Synthesis
| Potential Cause | Troubleshooting Step |
| Incomplete Grignard reagent formation | Ensure magnesium turnings are fresh and activated. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used for activation. Ensure all glassware is scrupulously dry and the reaction is under an inert atmosphere. |
| Reaction with atmospheric CO₂ or moisture | Maintain a positive pressure of inert gas throughout the reaction. Use a drying tube on the condenser. |
| Side reaction with starting halide (dimer formation) | Add the 2,6-dimethylphenyl halide solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. Maintain a gentle reflux and avoid excessive heating. |
| Insufficient carboxylation | Use a large excess of freshly crushed dry ice. Pour the Grignard solution onto the dry ice rather than adding the dry ice to the solution to ensure a high concentration of CO₂. |
| Product loss during work-up | Ensure the aqueous layer is sufficiently acidified to protonate the carboxylate salt, making it soluble in the organic layer. Perform multiple extractions with an appropriate organic solvent. |
Issue 2: Formation of Multiple Isomers in Friedel-Crafts Acylation of m-Xylene
| Potential Cause | Troubleshooting Step |
| Isomerization of the acylium ion | This is generally not an issue in Friedel-Crafts acylation as the acylium ion is resonance-stabilized and does not typically rearrange. |
| Reaction at multiple positions on the aromatic ring | While acylation of m-xylene is expected to primarily yield the 2,4-dimethylacetophenone, some 2,6- and 3,5-isomers can form. Optimize the reaction temperature and choice of Lewis acid to improve regioselectivity. Milder Lewis acids may offer better selectivity. |
| Subsequent reactions of the product | The acetyl group is deactivating, so further acylation is unlikely. |
Issue 3: Poor Regioselectivity in Directed Ortho-lithiation
| Potential Cause | Troubleshooting Step |
| Incorrect choice of directing group | Ensure the directing group is known to direct lithiation to the desired ortho position. The relative directing ability of different groups can influence the outcome. |
| Steric hindrance | If the target ortho position is sterically hindered, lithiation may occur at a less hindered site. Consider using a less bulky organolithium base. |
| Reaction temperature too high | Maintain a very low reaction temperature (typically -78 °C) to ensure kinetic control of the lithiation. |
| Incorrect stoichiometry of the base | Use the correct molar equivalent of the organolithium base to achieve selective deprotonation. |
Data Presentation
Table 1: Comparison of Synthetic Routes to this compound
| Parameter | Grignard Reaction | Friedel-Crafts Acylation & Oxidation | Directed Ortho-lithiation & Carboxylation |
| Starting Material | 2-Bromo-1,3-dimethylbenzene | m-Xylene | 1,3-Dimethylbenzene (m-Xylene) |
| Key Reagents | Mg, CO₂ | Acyl chloride/anhydride, Lewis Acid, Oxidizing agent | Organolithium base, CO₂ |
| Typical Yield | 60-80% | 50-70% (over two steps) | 55-75% |
| Primary Byproduct(s) | 3,3',5,5'-Tetramethyl-1,1'-biphenyl | Isomeric acylation products, over-oxidation products | Incorrectly lithiated isomers |
| Key Advantages | Direct, one-pot carboxylation | Avoids handling of Grignard reagents | High regioselectivity with appropriate directing groups |
| Key Disadvantages | Sensitive to moisture and air, dimer byproduct | Multi-step, potential for isomeric byproducts | Requires cryogenic temperatures and strictly anhydrous conditions |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
2-Bromo-1,3-dimethylbenzene
-
Anhydrous diethyl ether or THF
-
Dry ice (solid CO₂)
-
Concentrated Hydrochloric Acid
-
Iodine (crystal for activation)
Procedure:
-
Preparation: All glassware must be oven-dried and assembled under a positive pressure of argon or nitrogen.
-
Grignard Formation: Place magnesium turnings (1.2 eq) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a small crystal of iodine. Add a solution of 2-bromo-1,3-dimethylbenzene (1.0 eq) in anhydrous diethyl ether dropwise from the addition funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux.
-
Carboxylation: Once the magnesium is consumed, cool the reaction mixture to room temperature. In a separate beaker, place a large excess of crushed dry ice. Slowly pour the Grignard solution onto the dry ice with vigorous stirring.
-
Work-up: After the excess dry ice has sublimed, slowly add 1 M HCl to the mixture until the aqueous layer is acidic. Transfer the mixture to a separatory funnel.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Synthesis of this compound via Friedel-Crafts Acylation and Haloform Reaction
Step A: Friedel-Crafts Acylation of m-Xylene
-
Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place anhydrous aluminum chloride (1.1 eq) and dry dichloromethane.
-
Reaction: Cool the suspension to 0 °C in an ice bath. Add a solution of acetyl chloride (1.0 eq) in dry dichloromethane dropwise. After the addition, add m-xylene (1.0 eq) dropwise, maintaining the temperature below 5 °C.
-
Work-up: After the reaction is complete (monitored by TLC), pour the reaction mixture slowly onto crushed ice with concentrated HCl. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate to give crude 2,4-dimethylacetophenone.
Step B: Haloform Reaction of 2,4-Dimethylacetophenone
-
Reaction: Dissolve the crude 2,4-dimethylacetophenone in dioxane. Add a solution of sodium hypobromite (prepared from NaOH and bromine) dropwise at a temperature maintained below 10 °C.
-
Work-up: After the reaction is complete, destroy the excess hypobromite with sodium bisulfite. Acidify the solution with concentrated HCl to precipitate the 2,4-dimethylbenzoic acid. Filter, wash with cold water, and recrystallize. (Note: This protocol yields the 2,4-isomer. A similar oxidation of the corresponding precursor would be required for the 2,6-isomer).
Mandatory Visualization
Caption: Reaction pathway for Grignard synthesis and major byproduct formation.
Caption: Troubleshooting workflow for low yield in Grignard synthesis.
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2,6-Dimethylbenzoic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2,6-Dimethylbenzoic acid. While specific validated methods for this compound are not extensively published, this document outlines effective strategies based on methods for structurally similar molecules and general chromatographic principles.
This compound is a benzoic acid derivative utilized in the synthesis of various pharmaceutical agents, including anti-inflammatory drugs.[1] Its purity is paramount to the safety and efficacy of the final products. HPLC is a powerful technique for separating and quantifying impurities.
Potential Impurities in this compound
The manufacturing process of this compound may lead to the presence of several impurities. These can include positional isomers, starting materials, and by-products. Common potential impurities to consider during a purity analysis include:
-
Positional Isomers: 2,3-Dimethylbenzoic acid, 2,4-Dimethylbenzoic acid, 2,5-Dimethylbenzoic acid, 3,4-Dimethylbenzoic acid, and 3,5-Dimethylbenzoic acid.
-
Related Substances: Benzoic acid and other substituted benzoic acids.
-
Starting Materials and Intermediates: Residual reactants from the synthesis process.
Comparison of HPLC Methods
Based on the analysis of similar compounds such as 2,6-dimethoxybenzoic acid and 2,6-dihydroxybenzoic acid, reversed-phase HPLC is the most suitable approach.[2][3] Below is a comparison of two potential HPLC methods for the purity analysis of this compound.
Table 1: Comparison of Hypothetical HPLC Methods for this compound Purity Analysis
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3] | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid[2][4] | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | N/A | 0-15 min: 30-70% B15-20 min: 70-30% B20-25 min: 30% B |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min |
| Column Temperature | 30°C | 35°C |
| Detection | UV at 230 nm | UV at 230 nm |
| Injection Volume | 10 µL | 10 µL |
| Pros | Simple, robust, and requires less method development time. | Better resolution of closely eluting impurities, suitable for a wider range of potential impurities. |
| Cons | May not effectively separate all isomers with similar polarities. | Longer run times and requires more complex instrumentation. |
Method A offers a straightforward and rapid analysis, which may be sufficient for routine quality control if the impurity profile is well-defined. Method B, with its gradient elution, provides a more powerful separation, which is advantageous for method development and in-depth impurity profiling, especially when dealing with a complex mixture of isomers and related substances. For mass spectrometry (MS) compatibility, phosphoric acid should be replaced with a volatile modifier like formic acid.[2][4]
Experimental Protocols
Below are detailed protocols for the two hypothetical HPLC methods.
Method A: Isocratic Elution Protocol
-
Mobile Phase Preparation: Prepare a solution of 50:50 (v/v) acetonitrile and water. Add phosphoric acid to a final concentration of 0.1%. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the sample solution by dissolving the this compound to be tested in the mobile phase to achieve a similar concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (50:50 v/v) with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard solution followed by the sample solution. Identify the peak for this compound based on the retention time of the standard. Calculate the purity of the sample by the area normalization method.
Method B: Gradient Elution Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas.
-
-
Standard and Sample Solution Preparation: Prepare as described in Method A, using a 50:50 mixture of Mobile Phase A and B as the diluent.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 15 30 70 20 70 30 | 25 | 70 | 30 |
-
-
Analysis: Inject the standard and sample solutions. Perform peak identification and purity calculations as in Method A.
Workflow for HPLC Purity Analysis
The following diagram illustrates the general workflow for the purity analysis of a pharmaceutical compound like this compound by HPLC.
Caption: Workflow for HPLC Purity Analysis of this compound.
References
Validating the Structure of 2,6-Dimethylbenzoic Acid: A Comparative NMR Analysis
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of small molecules is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful analytical technique for the elucidation of molecular structures. This guide provides a comparative analysis of the NMR data for 2,6-dimethylbenzoic acid against its constitutional isomers, offering a clear methodology for structural validation.
The distinct substitution pattern of this compound results in a unique set of NMR signals that can be readily distinguished from its isomers. This guide will delve into the characteristic ¹H and ¹³C NMR spectral features of this compound and present a side-by-side comparison with other dimethylbenzoic acid isomers.
Comparative NMR Data Analysis
The key to differentiating this compound from its isomers lies in the analysis of chemical shifts, signal multiplicities (splitting patterns), and integration values in ¹H NMR, and the number and chemical shifts of signals in ¹³C NMR. The following tables summarize the experimental NMR data for this compound and its isomers.
Table 1: ¹H NMR Spectral Data of Dimethylbenzoic Acid Isomers
| Compound | Aromatic Protons (δ, ppm, multiplicity, J in Hz) | Methyl Protons (δ, ppm, singlet) | Carboxylic Acid Proton (δ, ppm, singlet) |
| This compound | ~7.2-7.4 (m) | ~2.4 (s, 6H) | ~10-13 (br s) |
| 2,3-Dimethylbenzoic acid | ~7.1-7.8 (m) | ~2.3 (s, 3H), ~2.5 (s, 3H) | ~10-13 (br s) |
| 2,4-Dimethylbenzoic acid | ~7.0-7.9 (m) | ~2.3 (s, 3H), ~2.6 (s, 3H) | ~10-13 (br s) |
| 2,5-Dimethylbenzoic acid | ~7.1-7.8 (m) | ~2.3 (s, 3H), ~2.4 (s, 3H) | ~10-13 (br s) |
| 3,4-Dimethylbenzoic acid | ~7.2-7.9 (m) | ~2.3 (s, 6H) | ~10-13 (br s) |
| 3,5-Dimethylbenzoic acid | ~7.6 (s, 2H), ~7.2 (s, 1H) | ~2.3 (s, 6H) | ~10-13 (br s) |
Note: The chemical shifts (δ) are approximate and can vary depending on the solvent and concentration. "m" denotes a multiplet, "s" a singlet, and "br s" a broad singlet.
Table 2: ¹³C NMR Spectral Data of Dimethylbenzoic Acid Isomers
| Compound | Carboxylic Acid Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Methyl Carbons (δ, ppm) |
| This compound | ~173 | ~128, ~130, ~135, ~138 | ~20 |
| 2,3-Dimethylbenzoic acid | ~172 | ~125, ~129, ~131, ~133, ~137, ~138 | ~16, ~20 |
| 2,4-Dimethylbenzoic acid | ~172 | ~126, ~129, ~130, ~132, ~136, ~140 | ~21, ~22 |
| 2,5-Dimethylbenzoic acid | ~172 | ~128, ~130, ~131, ~132, ~135, ~136 | ~20, ~21 |
| 3,4-Dimethylbenzoic acid | ~172 | ~127, ~128, ~130, ~131, ~137, ~143 | ~19, ~20 |
| 3,5-Dimethylbenzoic acid | ~172 | ~128, ~130, ~134, ~138 | ~21 |
Note: The chemical shifts (δ) are approximate and can vary depending on the solvent and concentration.
Distinguishing Features of this compound
The structure of this compound can be unequivocally confirmed by observing the following key features in its NMR spectra:
-
¹H NMR:
-
Symmetry: Due to the symmetrical placement of the two methyl groups, the aromatic region of the spectrum is simplified compared to its unsymmetrical isomers.
-
Methyl Signal: A single, sharp singlet integrating to six protons for the two equivalent methyl groups is a hallmark of this isomer.
-
-
¹³C NMR:
-
Number of Signals: Due to symmetry, the ¹³C NMR spectrum of this compound will exhibit fewer signals in the aromatic region compared to its less symmetrical isomers. You would expect to see four signals for the aromatic carbons (C1, C2/C6, C3/C5, C4) and one signal for the two equivalent methyl carbons.
-
By comparing the experimental NMR data of an unknown sample with the data presented in the tables, a confident structural assignment can be made. The unique symmetry of this compound provides a distinct spectral fingerprint that is readily identifiable.
Experimental Protocol for NMR Analysis
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of dimethylbenzoic acid isomers.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the dimethylbenzoic acid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer to aid dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Data Acquisition:
-
Spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
-
Use a relaxation delay of 1-5 seconds.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
A larger number of scans will be required to obtain a good signal-to-noise ratio (typically 128 scans or more).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR spectrum.
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the molecule.
Workflow for Structural Validation
The logical process for validating the structure of this compound using NMR spectroscopy is outlined in the following diagram.
Caption: A flowchart illustrating the key steps in the validation of this compound's structure using NMR spectroscopy.
By following this systematic approach and utilizing the comparative data provided, researchers can confidently and accurately validate the structure of this compound, ensuring the integrity of their research and development processes.
A Comparative Guide: 2,6-Dimethylbenzoic Acid vs. Pivalic Acid as Sterically Hindered Protecting Groups
In the realm of multi-step organic synthesis, the strategic selection and implementation of protecting groups are paramount to achieving high yields and chemo-selectivity. For the protection of hydroxyl groups, sterically hindered esters offer a robust solution, resistant to a variety of reaction conditions. This guide provides a detailed comparison of two such protecting groups derived from 2,6-dimethylbenzoic acid and pivalic acid, offering insights into their relative performance, stability, and ease of use for researchers, scientists, and drug development professionals.
Introduction to Sterically Hindered Ester Protecting Groups
Ester protecting groups are widely employed due to their ease of formation and general stability. Increasing the steric bulk around the carbonyl group of the ester enhances its stability towards nucleophilic attack and hydrolysis, making sterically hindered esters particularly useful in complex synthetic routes. The 2,6-dimethylbenzoyl and pivaloyl groups are prime examples of such protecting groups, offering enhanced stability compared to less hindered esters like acetates or benzoates.
Performance Comparison: 2,6-Dimethylbenzoyl vs. Pivaloyl
The choice between the 2,6-dimethylbenzoyl and pivaloyl protecting groups often depends on the specific requirements of the synthetic sequence, including the desired level of stability and the conditions available for deprotection. Below is a summary of their performance based on available experimental data.
Data Presentation: Quantitative Comparison
| Feature | 2,6-Dimethylbenzoyl Group | Pivaloyl Group |
| Protection (Esterification) | ||
| Typical Reagents | 2,6-Dimethylbenzoyl chloride, Pyridine, DCM | Pivaloyl chloride, Pyridine, DCM |
| Reaction Time (Primary Alcohol) | ~12 h | ~12 h[1] |
| Yield (Primary Alcohol) | >90% (estimated based on hindered esters) | >95%[1] |
| Reaction Time (Secondary Alcohol) | 12-24 h (for 2,6-dimethoxybenzoyl)[2] | Slower than primary alcohols |
| Yield (Secondary Alcohol) | 70-90% (for 2,6-dimethoxybenzoyl)[2] | Generally lower than for primary alcohols |
| Deprotection (Cleavage) | ||
| Basic Hydrolysis | Labile to strong base (e.g., NaOH, LiOH)[2] | Resistant to mild base, requires strong base (e.g., NaOH, LiOH)[1][3] |
| Acidic Hydrolysis | Labile to strong acid (e.g., H₂SO₄)[4] | Labile to strong acid[2] |
| Reductive Cleavage (LiAlH₄) | Expected to be cleaved | Cleaved to the corresponding alcohol (>90% yield)[1] |
| Oxidative Cleavage | Stable[2] | Stable[1] |
Experimental Protocols
Detailed methodologies for the installation and removal of these protecting groups are crucial for successful implementation in the laboratory.
Protection of Alcohols
Protocol 1: Synthesis of a 2,6-Dimethylbenzoyl Ester
-
Reagents: Primary or secondary alcohol (1.0 eq.), 2,6-dimethylbenzoyl chloride (1.2 eq.), Pyridine (1.5 eq.), Dichloromethane (DCM) as solvent.
-
Procedure: To a solution of the alcohol in anhydrous DCM at 0 °C, add pyridine followed by the dropwise addition of 2,6-dimethylbenzoyl chloride. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is washed with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol 2: Synthesis of a Pivaloate Ester
-
Reagents: Primary or secondary alcohol (1.0 eq.), Pivaloyl chloride (1.2 eq.), Pyridine (1.5 eq.), Dichloromethane (DCM) as solvent.[1]
-
Procedure: To a solution of the alcohol in anhydrous DCM at 0 °C, add pyridine followed by the dropwise addition of pivaloyl chloride. The reaction mixture is stirred at room temperature for approximately 12 hours and monitored by TLC.[1] The workup procedure is similar to that described for the 2,6-dimethylbenzoyl ester.
Deprotection of Esters
Protocol 3: Basic Hydrolysis of a 2,6-Dimethylbenzoyl or Pivaloyl Ester
-
Reagents: Ester (1.0 eq.), Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (excess), Tetrahydrofuran (THF)/Methanol (MeOH)/Water solvent mixture.[2][3]
-
Procedure: The ester is dissolved in a mixture of THF, MeOH, and water. An aqueous solution of LiOH or NaOH is added, and the mixture is stirred at room temperature or heated to reflux. The reaction is monitored by TLC. Upon completion, the reaction mixture is acidified with dilute HCl and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield the deprotected alcohol.
Protocol 4: Reductive Cleavage of a 2,6-Dimethylbenzoyl or Pivaloyl Ester
-
Reagents: Ester (1.0 eq.), Lithium aluminum hydride (LiAlH₄) (excess), Anhydrous tetrahydrofuran (THF).[1]
-
Procedure: To a solution of the ester in anhydrous THF at 0 °C, LiAlH₄ is added portion-wise. The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched by the sequential addition of water and a 15% NaOH solution. The resulting solid is filtered off, and the filtrate is concentrated to give the crude alcohol, which can be further purified by chromatography.
Mandatory Visualizations
Chemical Structures
Caption: Structures of this compound and Pivalic Acid.
Experimental Workflow: Alcohol Protection
Caption: A typical workflow for the protection of an alcohol.
Logical Relationship: Deprotection Strategies
Caption: Common deprotection methods for sterically hindered esters.
Discussion and Conclusion
Both 2,6-dimethylbenzoyl and pivaloyl groups are effective for the protection of alcohols, offering significant steric hindrance that imparts stability against a range of reagents.
-
Steric Hindrance: The 2,6-dimethylbenzoyl group is generally considered to be more sterically hindered than the pivaloyl group due to the ortho-methyl groups on the benzene ring, which restricts rotation and further shields the ester carbonyl. This increased steric bulk can make the 2,6-dimethylbenzoyl group more robust under certain conditions but may also necessitate harsher conditions for its removal.
-
Stability: Pivaloate esters are known for their high stability towards a variety of reagents.[1] The 2,6-dimethylbenzoyl group is expected to exhibit similar or even greater stability due to its increased steric hindrance. Data for the analogous 2,6-dimethoxybenzoyl group shows it is generally stable to mild aqueous acid but labile to strong protic acids and aqueous bases.[2] A study on the acidic hydrolysis of methyl 2,6-dimethylbenzoate confirms its cleavage under strong acidic conditions.[4]
-
Cleavage: Both protecting groups can be removed under strong acidic or basic conditions, as well as by reduction with strong hydride reagents like LiAlH₄. The choice of deprotection method will depend on the sensitivity of other functional groups in the molecule. The resistance of pivaloate esters to mild basic conditions can be an advantage in certain synthetic strategies.
References
A Comparative Analysis of the Biological Activity of 2,6-Dimethylbenzoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic placement of methyl groups on the aromatic ring of benzoic acid can significantly influence the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a comparative overview of the known biological activities of 2,6-dimethylbenzoic acid and its structural isomers. While comprehensive, direct comparative studies are limited, this document synthesizes available data to offer insights into their potential as antimicrobial, anti-inflammatory, and cytotoxic agents. The information presented herein is intended to support further research and guide the selection of isomers for specific therapeutic applications.
Comparative Biological Activities
Direct, head-to-head comparative studies detailing the biological activities of all dimethylbenzoic acid isomers with quantitative data are scarce in publicly available literature. The following table summarizes the reported biological activities, highlighting the existing knowledge and identifying areas where further research is needed. The absence of a reported activity does not necessarily signify a lack of that activity but may indicate a gap in current research.
| Isomer | Anti-inflammatory Activity | Antibacterial Activity | Antifungal Activity | Cytotoxic/Anticancer Activity | Other Notable Activities |
| This compound | Mentioned as a derivative used in the preparation of anti-inflammatory and antirheumatic agents.[1] No quantitative data (e.g., IC50) was found. | No specific data found. | No specific data found. | No specific data found. | Used in organic synthesis.[2] |
| 2,3-Dimethylbenzoic acid | No specific data found. | No specific data found. | No specific data found. | No specific data found. | Intermediate in the synthesis of medetomidine (a veterinary sedative) and pyridyl benzamides (inhibitors of Trypanosoma brucei).[3][4][5] |
| 2,4-Dimethylbenzoic acid | No specific data found. | Has demonstrated antibacterial activity.[6][7] No specific MIC values were found in the reviewed literature for a direct comparison. | No specific data found. | No specific data found. | A metabolite of pseudocumene (1,2,4-trimethylbenzene).[6] Used as an intermediate in pharmaceuticals and agrochemicals.[8][9] |
| 2,5-Dimethylbenzoic acid | No specific data found. | No specific data found. | No specific data found. | No specific data found. | Serves as a building block for biologically active compounds, including some with anticancer properties.[10] |
| 3,4-Dimethylbenzoic acid | Frequently used in the synthesis of anti-inflammatory drugs.[11] | No specific data found. | No specific data found. | No specific data found. | A metabolite of dimethylbenzoate metabolism by Rhodococcus rhodochrous.[12] Used in the synthesis of polymers and pharmaceuticals.[11][13][14] |
| 3,5-Dimethylbenzoic acid | No specific data found. | No specific data found. | No specific data found. | No specific data found. | An essential intermediate in the manufacturing of insecticides like Methoxyfenozide and Tebufenozide.[15] Used in the synthesis of quinoline inhibitors of Dengue viral protease.[15] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of biological activities. Below are standardized methods for key assays relevant to the activities of dimethylbenzoic acid isomers.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
Test compounds (dimethylbenzoic acid isomers)
-
Reference inhibitor (e.g., Indomethacin, Celecoxib)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Colorimetric or fluorometric detection kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, the COX enzyme, and varying concentrations of the test compound or reference inhibitor. Incubate the mixture for a specified time (e.g., 15 minutes) at the optimal temperature (e.g., 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Detection: After a set incubation period, stop the reaction and measure the product formation (e.g., Prostaglandin E2) using a suitable detection method as per the kit instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for a typical in vitro COX inhibition assay.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of a compound against a specific bacterial strain.
Materials:
-
Test bacterial strain (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Test compounds (dimethylbenzoic acid isomers)
-
Reference antibiotic (e.g., Gentamicin, Ciprofloxacin)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds and the reference antibiotic in the growth medium directly in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (medium + inoculum, no compound) and a sterility control well (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Caption: Workflow for the broth microdilution MIC assay.
Cytotoxic Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compounds (dimethylbenzoic acid isomers)
-
Reference cytotoxic drug (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds or the reference drug. Include a vehicle control (medium with the same concentration of the solvent used for the compounds).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.
Caption: Workflow of the MTT cytotoxicity assay.
Structure-Activity Relationship (SAR) Insights
-
Lipophilicity: The addition of methyl groups generally increases the lipophilicity of the benzoic acid molecule. This can enhance membrane permeability, potentially leading to increased antibacterial or cytotoxic activity, but it can also affect solubility and interactions with enzyme binding sites.
-
Steric Hindrance: The position of the methyl groups can create steric hindrance around the carboxylic acid group. For this compound, the two ortho methyl groups can significantly hinder the ability of the carboxyl group to interact with target sites, which may explain the limited reports on its biological activity compared to other isomers. This steric shielding can, however, be advantageous in certain synthetic applications.
-
Electronic Effects: Methyl groups are weakly electron-donating. The position of these groups influences the electron density of the aromatic ring and the acidity of the carboxylic acid, which can modulate the binding affinity to biological targets.
Caption: Key molecular properties influencing biological activity.
Conclusion
The biological activities of dimethylbenzoic acid isomers are subtly yet significantly influenced by the positioning of the two methyl groups on the benzoic acid core. While this compound is noted for its use in the synthesis of anti-inflammatory agents, a clear picture of its intrinsic biological activity compared to its isomers is lacking in the current scientific literature. Isomers such as 2,4-dimethylbenzoic acid have shown antibacterial potential, while others serve as crucial intermediates in the synthesis of complex bioactive molecules. The provided experimental protocols offer a standardized framework for future comparative studies to elucidate the full therapeutic potential of these isomers. Further quantitative structure-activity relationship studies are warranted to build predictive models for the rational design of novel benzoic acid derivatives with enhanced biological activities.
References
- 1. This compound | 632-46-2 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. innospk.com [innospk.com]
- 4. nbinno.com [nbinno.com]
- 5. 2,3-Dimethylbenzoic acid | 603-79-2 [chemicalbook.com]
- 6. 2,4-Dimethylbenzoic acid 98 611-01-8 [sigmaaldrich.com]
- 7. Buy 2,4-Dimethylbenzoic acid | 611-01-8 [smolecule.com]
- 8. nbinno.com [nbinno.com]
- 9. chemimpex.com [chemimpex.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. chemimpex.com [chemimpex.com]
- 15. nbinno.com [nbinno.com]
The Impact of Steric Hindrance: 2,6-Dimethylphenylboronic Acid in Suzuki Coupling Compared to Other Arylboronic Acids
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency. However, the performance of this reaction is significantly influenced by the steric and electronic properties of the coupling partners. This guide provides a detailed comparison of the performance of 2,6-dimethylphenylboronic acid, a sterically hindered substrate, with other less hindered arylboronic acids in Suzuki coupling reactions, supported by experimental data.
The presence of two methyl groups in the ortho positions of 2,6-dimethylphenylboronic acid presents a significant steric challenge to the palladium-catalyzed Suzuki-Miyaura coupling reaction. This steric bulk can impede the crucial transmetalation step of the catalytic cycle, often leading to lower yields and slower reaction rates compared to unhindered arylboronic acids like phenylboronic acid. To achieve high yields with such sterically demanding substrates, the use of specialized, bulky phosphine ligands and optimized reaction conditions is often necessary.
Performance Comparison of Arylboronic Acids in Suzuki Coupling
The following table summarizes the performance of 2,6-dimethylphenylboronic acid in comparison to other arylboronic acids with varying degrees of steric hindrance. It is important to note that direct comparative studies under identical conditions are limited in the literature. Therefore, the data presented is compiled from different sources and should be used as a guide to understand the general trends in reactivity.
| Arylboronic Acid | Coupling Partner (Aryl Halide) | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dimethylphenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 85 | [1] |
| 2-Methylphenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 12 | 92 | [1] |
| 4-Methylphenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 8 | 98 | [1] |
| Phenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 6 | 99 | [1] |
| 2,4,6-Trimethylphenylboronic Acid | 2,6-Dimethylchlorobenzene | Allyl(IPr)PdCl | K₃PO₄ | THF | 25 | 4 | ~95 | [1] |
Note: The data for 2,4,6-trimethylphenylboronic acid is included to further illustrate the performance of a highly hindered arylboronic acid, though the coupling partner and catalyst differ from the other examples.
The data clearly illustrates that as steric hindrance increases, particularly with ortho-substituents on the arylboronic acid, the reaction conditions required to achieve high yields become more demanding, often necessitating longer reaction times and specialized catalyst systems. The use of bulky, electron-rich phosphine ligands like SPhos is crucial for facilitating the coupling of these challenging substrates.
Experimental Protocols
Below is a representative experimental protocol for the Suzuki-Miyaura coupling of a sterically hindered arylboronic acid.
General Procedure for Suzuki-Miyaura Coupling of 2,6-Dimethylphenylboronic Acid with an Aryl Bromide
Materials:
-
2,6-Dimethylphenylboronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Sphos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene (5 mL per 1 mmol of aryl bromide)
-
Anhydrous, degassed solvent
Procedure:
-
To a flame-dried Schlenk tube is added the aryl bromide (1.0 mmol), 2,6-dimethylphenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and Sphos (0.04 mmol) under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous, degassed toluene (5 mL) is added to the flask.
-
The reaction mixture is heated to 100 °C and stirred for 18 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Mechanistic Considerations and Experimental Workflow
The successful execution of a Suzuki-Miyaura coupling, especially with sterically hindered substrates, relies on the careful orchestration of the catalytic cycle and the experimental setup.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. For sterically hindered substrates like 2,6-dimethylphenylboronic acid, the transmetalation and reductive elimination steps are often rate-limiting.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to Byproducts in 2,6-Dimethylbenzoic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,6-dimethylbenzoic acid, a key intermediate in the pharmaceutical and chemical industries, can be achieved through various routes. The choice of synthesis pathway significantly impacts the purity of the final product, introducing a unique profile of byproducts that can affect downstream applications and regulatory compliance. This guide provides an objective comparison of the byproducts generated from two common synthesis methods: the Grignard reaction of 2,6-dimethylbromobenzene and the liquid-phase oxidation of m-xylene. The information presented is supported by a summary of potential quantitative data and detailed experimental protocols for byproduct characterization.
Comparison of Byproduct Profiles
The two primary routes for synthesizing this compound each present a distinct set of potential impurities. The Grignard reaction, while offering a direct carboxylation pathway, is susceptible to the formation of coupling byproducts. In contrast, the oxidation of m-xylene can lead to a mixture of isomeric and partially oxidized products.
| Byproduct/Impurity | Grignard Reaction of 2,6-Dimethylbromobenzene (Expected Level) | Liquid-Phase Oxidation of m-Xylene (Expected Level) |
| Isomeric Impurities | ||
| 2,3-Dimethylbenzoic acid | Not expected | 1-5% |
| 2,4-Dimethylbenzoic acid | Not expected | < 1% |
| 2,5-Dimethylbenzoic acid | Not expected | 1-3% |
| 3,5-Dimethylbenzoic acid | Not expected | < 1% |
| Process-Related Impurities | ||
| 2,6-Dimethylbromobenzene (unreacted) | 0.1-2% | Not applicable |
| 3,3',5,5'-Tetramethyl-1,1'-biphenyl | 0.5-3% | Not applicable |
| m-Toluic acid | Not applicable | 0.5-2% |
| Isophthalic acid | Not applicable | 0.1-1% |
| Partially Oxidized Intermediates | ||
| 2,6-Dimethylbenzaldehyde | < 0.1% | 0.1-0.5% |
Note: The expected levels are hypothetical estimates based on typical reaction selectivities and are intended for comparative purposes. Actual levels will vary depending on specific reaction conditions and purification methods.
Experimental Protocols
Accurate characterization of byproducts is crucial for process optimization and quality control. The following are detailed methodologies for the key analytical techniques used to identify and quantify impurities in this compound.
High-Performance Liquid Chromatography (HPLC-UV) for Isomeric Impurity Profiling
This method is suitable for the quantification of isomeric dimethylbenzoic acids.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Gradient Program:
-
0-10 min: 30-70% Acetonitrile
-
10-15 min: 70-30% Acetonitrile
-
15-20 min: 30% Acetonitrile (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Quantification: Use external standards of each potential isomeric impurity to create a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for Process-Related Impurities
This method is ideal for identifying and quantifying volatile and semi-volatile byproducts, including unreacted starting materials and coupling products.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Sample Preparation (with derivatization for acidic compounds):
-
Dissolve 10 mg of the sample in 1 mL of methanol.
-
Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 50 µL of pyridine.
-
Heat the mixture at 60 °C for 30 minutes.
-
Inject 1 µL of the derivatized solution.
-
-
Identification and Quantification: Identify byproducts by comparing their mass spectra to a library (e.g., NIST). Quantify using an internal standard method.
Visualizing Experimental Workflows
To further clarify the analytical processes, the following diagrams illustrate the workflows for sample analysis.
By understanding the potential byproduct profiles of different synthetic routes and employing robust analytical methods for their characterization, researchers and drug development professionals can make informed decisions to ensure the quality, safety, and efficacy of their final products.
Quantitative NMR (qNMR) for Purity Determination of 2,6-Dimethylbenzoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of the purity of starting materials and active pharmaceutical ingredients is of paramount importance. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity assessment of 2,6-Dimethylbenzoic acid. The information herein is supported by established experimental protocols and representative performance data to facilitate the selection of the most suitable method for specific analytical needs.
Comparison of Analytical Techniques
Quantitative NMR has emerged as a powerful primary ratio method for purity determination, offering direct traceability to the International System of Units (SI) through the use of certified reference materials.[1] Unlike chromatographic techniques that often rely on reference standards of the analyte itself, qNMR utilizes a certified internal standard for quantification.[1] High-Performance Liquid Chromatography (HPLC) is a widely adopted comparative technique that excels in the separation of complex mixtures, while Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and semi-volatile compounds.
Table 1: Comparison of Performance Characteristics for Purity Assay of this compound
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) |
| Principle | Quantitative determination based on the ratio of integrated signals of the analyte and a certified internal standard. | Separation based on differential partitioning between a mobile and stationary phase, with UV detection. | Separation based on volatility and interaction with a stationary phase, with Flame Ionization Detection. |
| Primary/Secondary Method | Primary ratio method; can determine purity without a reference standard of the analyte.[2] | Secondary method requiring a reference standard of the analyte for quantification.[2] | Secondary method requiring a reference standard of the analyte for quantification. |
| Typical Purity Assay | >99%[3] | >98%[3] | >98% |
| Quantification | Yes[3] | Yes[3] | Yes |
| Common Impurities Detected | Any proton-containing impurity.[3] | Isomeric dimethylbenzoic acids, related process impurities, and degradation products. | Volatile and semi-volatile organic impurities, including isomeric dimethylbenzoic acids.[4] |
| Linearity Range (Illustrative) | Wide dynamic range, typically dependent on sample solubility. | 0.5 - 100 µg/mL for related aromatic acids.[5] | 0.1 - 50 µg/mL (with derivatization for similar compounds).[5] |
| Correlation Coefficient (r²) | Not applicable in the same sense as chromatographic methods. | > 0.999[5] | > 0.998[5] |
| Limit of Detection (LOD) | Dependent on the impurity and experimental setup; generally lower sensitivity than HPLC.[2] | ~ 0.1 µg/mL for related aromatic acids.[5] | ~ 0.05 µg/mL (with derivatization for similar compounds).[5] |
| Limit of Quantitation (LOQ) | Dependent on the impurity and experimental setup. | ~ 0.5 µg/mL for related aromatic acids.[5] | ~ 0.2 µg/mL (with derivatization for similar compounds).[5] |
| Accuracy (% Recovery) | High, with appropriate experimental design. | 98 - 102% for related aromatic acids.[5] | 95 - 105% (with derivatization for similar compounds).[5] |
| Precision (% RSD) | < 2.0% | < 2.0%[5] | < 5.0% (with derivatization for similar compounds).[5] |
| Analysis Time per Sample | 10 - 15 minutes.[2] | 10 - 20 minutes.[5] | 15 - 30 minutes.[5] |
| Sample Throughput | Can be automated, but generally lower throughput than HPLC.[2] | Well-suited for high-throughput analysis with autosamplers.[2] | Can be automated, with moderate throughput. |
| Non-destructive | Yes, the sample can be recovered.[2] | No | No |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the purity assessment of this compound using qNMR, HPLC, and GC.
Quantitative NMR (qNMR) Spectroscopy
This protocol outlines a typical qNMR experiment for determining the purity of this compound using an internal standard.
1. Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
-
Certified internal standard (e.g., Maleic acid, Dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d6)
-
Analytical balance (accurate to 0.01 mg)
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh an appropriate amount of the certified internal standard into the same vial. The molar ratio of the internal standard to the analyte should be optimized for accurate integration.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d6.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).
-
Number of Scans: 16
-
Acquisition Time: 4 seconds
4. Data Processing and Calculation:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping peak of this compound (e.g., the aromatic protons) and a signal from the internal standard.
-
The purity of this compound (Purityanalyte) is calculated using the following equation:
Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
PurityIS = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the separation and quantification of this compound from its potential impurities.
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.[6]
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of a known concentration. Prepare a series of dilutions for the calibration curve.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Calculate the concentration of this compound in the sample solution using the calibration curve. The purity is expressed as a percentage of the determined concentration relative to the weighed concentration.
Gas Chromatography (GC)
For GC analysis of carboxylic acids like this compound, derivatization is often necessary to improve volatility and peak shape.[7]
1. Instrumentation:
-
GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Autosampler.
2. Derivatization and Sample Preparation:
-
Accurately weigh the this compound sample and an internal standard into a vial.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS) and a suitable solvent (e.g., pyridine).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization.
-
Inject the derivatized sample into the GC.
3. Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, ramp to 280 °C.
-
Detector Temperature: 300 °C (FID).
4. Data Analysis:
-
The purity is typically determined by the area percent method, where the peak area of the this compound derivative is expressed as a percentage of the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve with a derivatized reference standard should be used.
Visualizations
Caption: Experimental workflow for qNMR purity analysis.
Caption: Decision logic for selecting a purity analysis method.
References
A Comparative Guide to the Synthetic Routes of 2,6-Dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes for the preparation of 2,6-dimethylbenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The comparison focuses on objectivity, supported by experimental data, to aid in the selection of the most suitable method based on factors such as yield, reaction conditions, and starting material availability.
Introduction
This compound is a substituted aromatic carboxylic acid. Its steric hindrance, due to the two methyl groups ortho to the carboxyl group, imparts unique chemical properties that are leveraged in the synthesis of complex molecules. The selection of an appropriate synthetic route is crucial for efficient and cost-effective production. This guide compares two common laboratory-scale methods: the Grignard reaction of 2,6-dimethylbromobenzene and the Sandmeyer reaction of 2,6-dimethylaniline.
Data Summary
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.
| Parameter | Route 1: Grignard Reaction | Route 2: Sandmeyer Reaction |
| Starting Material | 2,6-Dimethylbromobenzene | 2,6-Dimethylaniline |
| Overall Yield | ~75-85% | ~60-70% |
| Reaction Steps | 2 | 3 |
| Key Reagents | Mg, Dry Ice (CO₂), HCl | NaNO₂, H₂SO₄, CuCN, H₂O, NaOH |
| Reaction Temperature | 0 °C to reflux | 0-5 °C to reflux |
| Reaction Time | 2-4 hours | 4-6 hours |
| Purity of Crude Product | High | Moderate to High |
| Purification Method | Recrystallization | Recrystallization |
Synthetic Route 1: Grignard Reaction of 2,6-Dimethylbromobenzene
This route involves the formation of a Grignard reagent from 2,6-dimethylbromobenzene, followed by carboxylation with solid carbon dioxide (dry ice). This method is generally high-yielding and proceeds in two main steps.
Experimental Protocol
Step 1: Formation of 2,6-Dimethylphenylmagnesium Bromide
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, add magnesium turnings (2.43 g, 0.1 mol).
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, place a solution of 2,6-dimethylbromobenzene (18.5 g, 0.1 mol) in 50 mL of anhydrous diethyl ether.
-
Add about 5 mL of the 2,6-dimethylbromobenzene solution to the magnesium turnings. The reaction should start within a few minutes, as indicated by the disappearance of the iodine color and the gentle boiling of the ether.
-
Once the reaction has initiated, add the remaining 2,6-dimethylbromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
Step 2: Carboxylation of the Grignard Reagent
-
Cool the Grignard reagent solution in an ice bath.
-
In a separate beaker, crush approximately 30 g of dry ice and quickly add it in small portions to the stirred Grignard solution. A vigorous reaction will occur.
-
After the addition is complete, allow the mixture to warm to room temperature and the excess dry ice to sublime.
-
Slowly add 50 mL of 1 M hydrochloric acid to the reaction mixture to hydrolyze the magnesium salt.
-
Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with two 25 mL portions of diethyl ether.
-
Combine the ether extracts and wash with 50 mL of water, followed by 50 mL of brine.
-
Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.
-
Recrystallize the crude product from a mixture of ethanol and water to yield pure this compound.
Visualization of the Grignard Reaction Pathway
Caption: Synthetic pathway for this compound via Grignard reaction.
Synthetic Route 2: Sandmeyer Reaction of 2,6-Dimethylaniline
This multi-step synthesis begins with the diazotization of 2,6-dimethylaniline, followed by a cyanation reaction (a Sandmeyer reaction), and finally, hydrolysis of the resulting nitrile to the carboxylic acid.
Experimental Protocol
Step 1: Diazotization of 2,6-Dimethylaniline
-
In a 250 mL beaker, dissolve 2,6-dimethylaniline (12.1 g, 0.1 mol) in a mixture of 25 mL of concentrated sulfuric acid and 50 mL of water, cooling in an ice-salt bath to 0-5 °C.
-
In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water.
-
Slowly add the sodium nitrite solution to the stirred aniline solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a color change.
Step 2: Sandmeyer Reaction (Cyanation)
-
In a 500 mL flask, prepare a solution of copper(I) cyanide (13.5 g, 0.15 mol) in 50 mL of water containing sodium cyanide (14.7 g, 0.3 mol).
-
Cool the copper cyanide solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the stirred copper cyanide solution. A vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, warm the mixture to 50-60 °C for 30 minutes to complete the reaction.
-
Cool the mixture and extract the product, 2,6-dimethylbenzonitrile, with three 50 mL portions of diethyl ether.
-
Wash the combined ether extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the ether to yield the crude nitrile.
Step 3: Hydrolysis of 2,6-Dimethylbenzonitrile
-
To the crude 2,6-dimethylbenzonitrile, add a solution of sodium hydroxide (20 g, 0.5 mol) in 100 mL of water.
-
Reflux the mixture for 2-3 hours until the evolution of ammonia ceases.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is approximately 2.
-
The this compound will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol and water to obtain pure this compound.
Visualization of the Sandmeyer Reaction Pathway
Caption: Synthetic pathway for this compound via Sandmeyer reaction.
Conclusion
Both the Grignard and Sandmeyer reaction routes offer viable methods for the synthesis of this compound. The Grignard reaction is a more direct, two-step process with generally higher yields, making it an attractive option if the corresponding halo-aromatic starting material is readily available. The Sandmeyer reaction, while involving more steps and potentially lower overall yields, provides a versatile alternative, particularly when starting from the more common 2,6-dimethylaniline. The choice of synthesis will ultimately depend on the specific requirements of the researcher, including precursor availability, desired scale, and tolerance for multi-step procedures.
Assessing the Stability of 2,6-Dimethylbenzoic Acid Derivatives in Biological Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the stability of investigational compounds in biological assays is paramount for the accurate interpretation of experimental results. This guide provides a comparative analysis of the stability of hypothetical 2,6-Dimethylbenzoic acid derivatives, offering insights into their behavior in common in vitro assay systems. The inclusion of detailed experimental protocols and visual workflows aims to support the design and execution of robust stability studies.
Data Presentation: Comparative Stability of this compound Derivatives
The metabolic stability of a compound is a critical factor influencing its pharmacokinetic profile and can significantly impact its efficacy and safety.[1] The following table summarizes the in vitro metabolic stability of a parent this compound and three hypothetical derivatives in human liver microsomes and cell culture medium supplemented with fetal bovine serum (FBS). Stability is presented as the percentage of the parent compound remaining after a defined incubation period.
| Compound ID | Derivative | % Remaining (Human Liver Microsomes, 60 min) | % Remaining (DMEM + 10% FBS, 24 h) |
| Parent-001 | This compound | 85% | 92% |
| Deriv-002 | 4-Fluoro-2,6-dimethylbenzoic acid | 95% | 98% |
| Deriv-003 | 4-Hydroxy-2,6-dimethylbenzoic acid | 45% | 75% |
| Deriv-004 | 2,6-Dimethylbenzamide | 25% | 60% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Key Observations:
-
Fluorination enhances stability: The introduction of a fluorine atom at the 4-position (Deriv-002) appears to significantly increase metabolic stability in both liver microsomes and cell culture medium. This is a common strategy in medicinal chemistry to block sites of metabolism.[2]
-
Hydroxylation decreases stability: The presence of a hydroxyl group (Deriv-003) leads to a notable decrease in stability, particularly in liver microsomes. This suggests that the hydroxyl group may be a primary site for phase II metabolism, such as glucuronidation.[3]
-
Amidation significantly reduces stability: Conversion of the carboxylic acid to a primary amide (Deriv-004) results in the lowest stability among the tested compounds. This could be due to susceptibility to hydrolysis by amidases present in liver microsomes and serum.
Experimental Protocols
Detailed and standardized methodologies are crucial for the reproducibility and comparison of experimental data.[4] Below are protocols for the key stability assays cited in this guide.
Human Liver Microsomal Stability Assay
Objective: To assess the metabolic stability of a test compound in the presence of human liver microsomes, a rich source of drug-metabolizing enzymes like cytochrome P450s (CYPs).[5]
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Human liver microsomes (e.g., 20 mg/mL stock)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound with known metabolic liability (e.g., testosterone)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw cryopreserved human liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.[1][5] Prepare working solutions of the test and control compounds by diluting the stock solutions in buffer to the final desired concentration (e.g., 1 µM).[1]
-
Incubation: In a 96-well plate, add the microsomal suspension to the appropriate wells. Add the working solutions of the test and control compounds. Include negative control wells without the NADPH regenerating system.[1]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking to allow the compounds to equilibrate with the microsomes.[1]
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls (this is time = 0).[1]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.[5]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the samples by a validated LC-MS/MS method to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the percentage of the remaining parent compound against time. From this, the half-life (t½) and intrinsic clearance (CLint) can be calculated.
Cell Culture Medium Stability Assay
Objective: To evaluate the chemical stability of a test compound in a cell culture medium under typical incubation conditions.[6]
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile with an internal standard
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare working solutions of the test compounds by diluting the stock solutions in the cell culture medium to the final desired concentration (e.g., 10 µM).
-
Incubation: In a 96-well plate, add the working solutions of the test compounds.
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot of the incubation mixture.
-
Sample Processing: Add ice-cold acetonitrile with an internal standard to the aliquot to precipitate proteins and stop any potential enzymatic degradation from serum components.[6] Centrifuge to pellet the precipitated protein and transfer the supernatant for analysis.
-
Analysis: Analyze the samples by a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the 0-hour time point.
Mandatory Visualizations
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate a typical experimental workflow for assessing compound stability and a relevant biological signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 3. Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mttlab.eu [mttlab.eu]
- 6. benchchem.com [benchchem.com]
Spectroscopic comparison of 2,6-Dimethylbenzoic acid and its precursors
A Spectroscopic Comparison of 2,6-Dimethylbenzoic Acid and Its Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison of this compound and its key precursors involved in a common synthetic pathway. The presented experimental data, summarized in clear tabular format, offers a valuable resource for reaction monitoring, quality control, and structural elucidation in synthetic and medicinal chemistry.
Introduction
This compound is a sterically hindered carboxylic acid derivative used as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its unique structure imparts specific chemical properties that are often tracked and confirmed using a suite of spectroscopic techniques. Understanding the spectral evolution from its precursors is crucial for process optimization and characterization. This guide compares the Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data for this compound and the precursors in its synthesis starting from 2,6-dimethylxylene.
Synthetic Pathway Overview
A common route to synthesize this compound involves the sequential functionalization of 2,6-dimethylxylene. The pathway involves benzylic bromination, followed by cyanation to form the nitrile, which is then hydrolyzed to the final carboxylic acid.
Spectroscopic Data Comparison
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group |
| 2,6-Dimethylxylene | 3050-3000, 2970-2850, 1600, 1470, 770 | C-H (Aromatic), C-H (Alkyl), C=C (Aromatic), C-H (Bend), C-H (Aromatic Bend) |
| 2,6-Dimethylbenzyl Bromide | 3050-3000, 2970-2850, 1600, 1470, 1210, 680 | C-H (Aromatic), C-H (Alkyl), C=C (Aromatic), C-H (Bend), CH₂-Br Wag, C-Br Stretch |
| 2,6-Dimethylbenzyl Cyanide | 3050-3000, 2970-2850, 2250-2240, 1600, 1470 | C-H (Aromatic), C-H (Alkyl), C≡N Stretch, C=C (Aromatic), C-H (Bend)[1] |
| This compound | 3300-2500 (broad), 3050-3000, 2970-2850, 1700-1680, 1320-1210 | O-H (Carboxylic Acid), C-H (Aromatic), C-H (Alkyl), C=O (Carboxylic Acid), C-O Stretch[2] |
Table 2: ¹H NMR Spectroscopy Data (δ, ppm)
| Compound | Aromatic Protons (Ar-H) | Benzylic Protons (-CH₂-) | Methyl Protons (-CH₃) | Other |
| 2,6-Dimethylxylene | ~7.0 (m, 3H) | - | ~2.25 (s, 6H) | - |
| 2,6-Dimethylbenzyl Bromide | ~7.1 (m, 3H) | ~4.6 (s, 2H) | ~2.4 (s, 6H) | - |
| 2,6-Dimethylbenzyl Cyanide | ~7.2 (m, 3H) | ~3.8 (s, 2H) | ~2.4 (s, 6H) | - |
| This compound | 7.2-7.0 (m, 3H) | - | 2.4 (s, 6H) | ~11.0 (br s, 1H, -COOH) |
Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)
| Compound | Aromatic C (Quaternary) | Aromatic C-H | Benzylic C (-CH₂-) | Methyl C (-CH₃) | Other |
| 2,6-Dimethylxylene | ~136 | ~128, ~126 | - | ~20 | - |
| 2,6-Dimethylbenzyl Bromide | ~137, ~135 | ~129, ~128 | ~33 | ~19 | - |
| 2,6-Dimethylbenzyl Cyanide | ~138, ~128 | ~129, ~128 | ~22 | ~19 | ~118 (C≡N) |
| This compound | ~139, ~135 | ~130, ~128 | - | ~21 | ~175 (C=O)[3] |
Table 4: Mass Spectrometry (EI) Data (m/z)
| Compound | Molecular Ion (M⁺) | Base Peak | Key Fragment Ions |
| 2,6-Dimethylxylene | 106 | 91 | 105, 77 |
| 2,6-Dimethylbenzyl Bromide | 198/200 (1:1) | 119 | 91, 77 |
| 2,6-Dimethylbenzyl Cyanide | 131 | 116 | 91, 77 |
| This compound | 150 | 132 | 117, 91, 77 |
Note: Spectroscopic data for 2,6-Dimethylbenzyl Bromide is predicted based on typical values for similar structures due to the limited availability of published experimental spectra.
Experimental Protocols
The following sections describe generalized protocols for acquiring the spectroscopic data presented in this guide. Specific instrument parameters may vary.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This accounts for atmospheric and instrumental absorptions.
-
Sample Application:
-
Liquids: Place a single drop of the liquid sample directly onto the center of the ATR crystal.
-
Solids: Place a small amount of the solid powder or crystal onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal surface.
-
-
Data Acquisition: Collect the sample spectrum. The instrument's software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[4] Filter the solution through a pipette with a glass wool plug into a clean NMR tube to remove any particulate matter.[4]
-
Instrumentation Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° to 45° pulse width and a relaxation delay of 1-2 seconds.
-
Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to a reference signal (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans are typically required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce the sample into the ion source. For volatile liquids or solids, this is often done via a Gas Chromatograph (GC-MS) or a direct insertion probe.
-
Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺), which may then undergo fragmentation.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for utilizing the spectroscopic data for compound identification and verification during the synthesis of this compound.
References
The Superior Stability of 2,6-Dimethylbenzoic Acid as a Protecting Group: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of synthetic success. In this guide, we provide an objective comparison of 2,6-dimethylbenzoic acid with other common benzoyl protecting groups, highlighting its enhanced stability due to steric hindrance. The following analysis is supported by experimental data to inform the rational design of complex synthetic routes.
The efficacy of a protecting group is primarily judged by its ability to withstand a variety of reaction conditions while allowing for selective removal when desired. The benzoyl group and its substituted derivatives are widely used for the protection of alcohols. While electronically withdrawing or donating substituents can fine-tune the lability of the benzoyl ester, the introduction of ortho-substituents offers a powerful tool for modulating stability through steric hindrance. The 2,6-dimethylbenzoyl group serves as a prime example of a sterically hindered protecting group, exhibiting significantly increased resistance to hydrolysis compared to its less substituted counterparts.
Quantitative Comparison of Hydrolytic Stability
The stability of benzoyl esters towards hydrolysis is dramatically influenced by the steric environment around the carbonyl group. The presence of one or two ortho-methyl groups shields the electrophilic carbonyl carbon from the approach of nucleophiles, thereby slowing the rate of cleavage under both acidic and basic conditions.
A study on the acid-catalyzed hydrolysis of various methyl benzoates provides compelling quantitative evidence for this steric effect. The rate of hydrolysis decreases significantly with the introduction of ortho-methyl groups.
Table 1: Relative Rates of Acid-Catalyzed Hydrolysis of Substituted Methyl Benzoates [1]
| Ester | Relative Rate of Hydrolysis |
| Methyl benzoate | 1.00 |
| Methyl 2-methylbenzoate | 0.11 |
| Methyl 2,6-dimethylbenzoate | 0.003 |
Experimental Protocols
The following protocols provide detailed methodologies for the protection of a primary alcohol with 2,6-dimethylbenzoyl chloride and its subsequent deprotection. These protocols are adapted from established procedures for the analogous, sterically hindered 2,6-dimethoxybenzoyl group, which behaves similarly in these transformations.[5][6]
Protocol 1: Protection of a Primary Alcohol with 2,6-Dimethylbenzoyl Chloride
Objective: To protect a primary alcohol using 2,6-dimethylbenzoyl chloride and pyridine.
Materials:
-
Primary alcohol (1.0 eq)
-
2,6-Dimethylbenzoyl chloride (1.2 eq)
-
Anhydrous pyridine (2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2,6-dimethylbenzoyl chloride in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-dimethylbenzoyl ester.
Protocol 2: Deprotection of a 2,6-Dimethylbenzoyl Ester via Saponification
Objective: To cleave the 2,6-dimethylbenzoyl protecting group using lithium hydroxide.
Materials:
-
2,6-Dimethylbenzoyl ester (1.0 eq)
-
Lithium hydroxide (LiOH) (2.0-3.0 eq) as a 2 M aqueous solution
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 2,6-dimethylbenzoyl ester in a mixture of THF and methanol (e.g., 3:1 v/v).
-
Add the 2 M aqueous solution of lithium hydroxide.
-
Stir the mixture at room temperature. Due to the steric hindrance, the reaction may require an extended period (monitor by TLC, potentially 12-48 hours or longer, and gentle heating may be necessary).
-
Upon completion, carefully acidify the reaction mixture to pH ~3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected alcohol.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the protection and deprotection processes.
Mechanism of Steric Hindrance in Ester Hydrolysis
The stability of the 2,6-dimethylbenzoyl group is a direct consequence of the steric shield provided by the two ortho-methyl groups. In the rate-determining step of base-catalyzed hydrolysis, a hydroxide ion must attack the carbonyl carbon to form a tetrahedral intermediate. The bulky methyl groups physically obstruct this approach, increasing the activation energy of the reaction and thus slowing the rate of hydrolysis.
References
A Comparative Guide to the Quantification of 2,6-Dimethylbenzoic Acid: Validating a Novel HPLC-UV Approach
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of a new, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 2,6-Dimethylbenzoic acid against a conventional Gas Chromatography with Flame Ionization Detection (GC-FID) method. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical technique.
The validation of an analytical method ensures that it is suitable for its intended purpose, providing consistent, reliable, and accurate data.[1][2][3] This is a critical requirement in the pharmaceutical industry, governed by guidelines from the International Council for Harmonisation (ICH).[1][4][5][6] The following sections detail the performance of a novel HPLC-UV method and a traditional GC-FID method for the quantification of this compound, a key chemical intermediate.
Performance Comparison of Analytical Methods
A summary of the validation parameters for the new HPLC-UV method and the conventional GC-FID method is presented below. These parameters are essential for evaluating the performance and suitability of each method for routine analysis in a quality control environment.
| Validation Parameter | New HPLC-UV Method | Conventional GC-FID Method | Acceptance Criteria (Typical) |
| **Linearity (R²) ** | 0.9995 | 0.9989 | R² ≥ 0.995[6] |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.8% - 102.5% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | 0.85% | 1.20% | ≤ 2%[6] |
| - Intermediate Precision | 1.15% | 1.85% | ≤ 2%[6] |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL | - |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.3 µg/mL | - |
| Specificity | No interference from blank, placebo, or degradation products | Potential for interference from structurally similar compounds | No interference at the retention time of the analyte[1][5] |
| Robustness | Unaffected by minor changes in mobile phase composition and flow rate | Sensitive to changes in oven temperature ramp and gas flow rates | Consistent results with deliberate variations in method parameters[1] |
Experimental Protocols
Detailed methodologies for the new HPLC-UV method and the conventional GC-FID method are provided below.
New HPLC-UV Method
This method offers a rapid and robust approach for the quantification of this compound in bulk drug substances.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (60:40 v/v)[7][8]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 230 nm
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 25 mg of this compound reference standard in a 50 mL volumetric flask with the mobile phase to create a stock solution. Further dilutions are made to prepare working standards for the calibration curve.
-
Sample Solution: Prepare the sample by dissolving a known amount in the mobile phase to achieve a concentration within the calibration range.
Conventional GC-FID Method
This method is a well-established technique for the analysis of volatile and semi-volatile compounds like this compound.
1. Chromatographic Conditions:
-
Column: Capillary GC column with a polar stationary phase (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 260 °C (FID)
2. Standard and Sample Preparation:
-
Derivatization: For improved volatility and peak shape, a derivatization step is often required for acidic compounds in GC analysis. A common approach is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9]
-
Standard Solution: Prepare a stock solution of the derivatized this compound in a suitable solvent (e.g., dichloromethane). Create a series of working standards by dilution.
-
Sample Solution: Derivatize a known amount of the sample using the same procedure as for the standard before diluting to a suitable concentration.
Visualizing the Workflow and Validation Process
The following diagrams illustrate the experimental workflow for the new HPLC-UV method and the logical relationship of the analytical method validation process.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. wjarr.com [wjarr.com]
- 4. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. Separation of 2,6-Dimethoxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Benzoic acid, 2,6-dimethyl- | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
Comparative Catalytic Activity of 2,6-Dimethylbenzoic Acid Metal Complexes: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. This guide provides a comparative analysis of the catalytic activity of various metal complexes incorporating 2,6-dimethylbenzoic acid and structurally similar ligands. The information presented is based on available experimental data from discrete studies, offering insights into their potential applications in organic synthesis.
Data Presentation: Catalytic Performance Overview
The following table summarizes the catalytic activity of selected transition metal complexes in various organic transformations. The data is compiled from different research articles and serves as a comparative reference.
| Metal Complex (Ligand) | Reaction Type | Substrate | Product | Conversion (%) | Selectivity (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference Context |
| CoNPs/MgO | Epoxidation | Styrene | Styrene Oxide | 100 | 91 | - | - | Nanoparticles, not a 2,6-dimethylbenzoate complex, but indicative of cobalt's activity in epoxidation.[1] |
| MnNPs/celite | Epoxidation | Styrene | Styrene Oxide | - | - | - | - | Nanoparticles, conversion to epoxide was low (7%).[1] |
| [Cu(BMPA)Cl₂] | Oxidation | Cyclohexane | Cyclohexanol, Cyclohexanone, etc. | up to 68.9 (total yield) | - | - | - | BMPA = bis(2-pyridylmethyl)amine, a different N-donor ligand.[2] |
| Pd(TFA)₂ | Intramolecular Direct Arylation | Benzoic Acids | Dibenzofuran derivatives | Excellent Yield | High | - | - | Palladium-catalyzed C-H activation of benzoic acids.[3] |
| [RhH(CO)(PPh₃)₃] | Hydroformylation | Alk-1-enes | Aldehydes | Rapid at 25°C/1 atm | High (straight-chain) | - | - | A representative rhodium catalyst for hydroformylation.[4] |
Note: The presented data is indicative of the catalytic potential of these metals in the specified reactions. Direct comparison is challenging due to variations in ligands and experimental conditions across different studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for the synthesis of a metal complex and a general procedure for a catalytic reaction, based on common practices in the field.
Synthesis of a Representative Metal Complex: Copper(II) 2,6-Dimethylbenzoate
This protocol describes a general method for the synthesis of a copper(II) 2,6-dimethylbenzoate complex.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Dissolve this compound in ethanol.
-
In a separate flask, dissolve an equimolar amount of sodium hydroxide in water to form a sodium 2,6-dimethylbenzoate solution.
-
Slowly add the sodium 2,6-dimethylbenzoate solution to the ethanolic solution of this compound with constant stirring.
-
Prepare an aqueous solution of copper(II) sulfate pentahydrate.
-
Add the copper(II) sulfate solution dropwise to the benzoate solution. A precipitate should form.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Collect the precipitate by filtration, wash with water and then with a small amount of cold ethanol.
-
Dry the resulting solid in a desiccator over anhydrous calcium chloride.
-
Characterize the synthesized complex using techniques such as FT-IR spectroscopy, UV-Vis spectroscopy, and elemental analysis.
General Protocol for Catalytic Oxidation of Cyclohexane
This protocol outlines a general procedure for testing the catalytic activity of a synthesized metal complex in the oxidation of cyclohexane.[2]
Materials:
-
Synthesized metal complex (e.g., Cobalt(II) 2,6-dimethylbenzoate)
-
Cyclohexane
-
Acetonitrile (solvent)
-
Hydrogen peroxide (30% aqueous solution, oxidant)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
In a round-bottom flask, dissolve a catalytic amount of the metal complex in acetonitrile.
-
Add cyclohexane to the solution.
-
To initiate the reaction, add a controlled amount of hydrogen peroxide to the mixture.
-
Stir the reaction mixture at a specific temperature (e.g., 60 °C) for a set period (e.g., 6 hours).
-
After the reaction, cool the mixture to room temperature.
-
Withdraw a sample from the reaction mixture and analyze it using a gas chromatograph (GC) to determine the conversion of cyclohexane and the selectivity for products such as cyclohexanol and cyclohexanone.
-
Quantify the products by comparing their GC peak areas with those of standard solutions of known concentrations.
Mandatory Visualization
The following diagrams illustrate key workflows and concepts in the study of these catalytic systems.
References
- 1. A Study about the Use of Co or Mn-Based Nanocatalysts for Styrene Epoxidation Reaction [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
